molecular formula (C2H5O)2PS.OCH2CH2SC2H5and (C2H5O)2PO.SCH2CH2SC2H5<br>C16H38O6P2S4 B052138 Demeton CAS No. 8065-48-3

Demeton

货号: B052138
CAS 编号: 8065-48-3
分子量: 516.7 g/mol
InChI 键: FAXIJTUDSBIMHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Demeton is a significant organophosphate compound of historical and research importance, primarily used as an insecticide and acaricide. Its key research value lies in its systemic properties; following application, it is absorbed and translocated throughout the plant, making it a classic model for studying the efficacy and dynamics of systemic pesticides against sap-feeding insects and mites. The mechanism of action of this compound involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in continuous nerve impulse transmission, paralysis, and eventual death of the target pest. In contemporary research, this compound serves as a vital reference standard in environmental chemistry for monitoring pesticide residues and degradation products. It is also extensively used in toxicological studies to investigate the effects and biomarkers of organophosphate exposure in biological systems. Furthermore, research into the environmental fate and metabolic pathways of this compound provides crucial insights into the persistence and breakdown of thiophosphate esters in ecosystems. This product is strictly intended for laboratory research and analytical applications.

属性

IUPAC Name

diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane;1-diethoxyphosphorylsulfanyl-2-ethylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3;1-4-9-12(13,10-5-2)11-7-8-14-6-3/h2*4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXIJTUDSBIMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCCSCC.CCOP(=S)(OCC)OCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3PS2.C8H19O3PS2, C16H38O6P2S4
Record name DEMETON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Demeton is an oily liquid with an amber color and an odor of sulfur. Used as an agricultural insecticide. (EPA, 1998), Amber, oily liquid with a sulfur-like odor. [insecticide]; [NIOSH] Colorless liquid; [ICSC], COLOURLESS LIQUID., Amber, oily liquid with a sulfur-like odor., Amber, oily liquid with a sulfur-like odor. [insecticide]
Record name DEMETON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Demeton
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/391
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DEMETON (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0861
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DEMETON (SYSTOX)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/713
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Demeton
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0177.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

273 °F at 2 mmHg (EPA, 1998), 134 °C at 2 mm Hg, at 0.27kPa: 134 °C, decomposes, Decomposes
Record name DEMETON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SYSTOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/201
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DEMETON (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0861
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DEMETON (SYSTOX)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/713
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Demeton
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0177.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

113 °F solution in combustible solvent (EPA, 1998), 113 °F (Closed cup), 113 °F
Record name DEMETON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SYSTOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/201
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DEMETON (SYSTOX)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/713
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Demeton
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0177.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.01 % (NIOSH, 2023), Sol in propylene glycol, ethanol, toluene and similar hydrocarbons, In water, 6.66X10+2 mg/L at 25 °C, Solubility in water: poor, 0.01%
Record name DEMETON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SYSTOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/201
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DEMETON (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0861
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Demeton
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0177.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.183 (EPA, 1998) - Denser than water; will sink, 1.1183 at 20 °C, Relative density (water = 1): 1.1, 1.12
Record name DEMETON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SYSTOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/201
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DEMETON (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0861
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DEMETON (SYSTOX)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/713
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Demeton
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0177.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Heavier than air (EPA, 1998) (Relative to Air), heavier than air
Record name DEMETON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DEMETON (SYSTOX)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/713
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.00026 mmHg (EPA, 1998), 0.0003 [mmHg], 3.4X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 0.0003 mmHg
Record name DEMETON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Demeton
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/391
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SYSTOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/201
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DEMETON (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0861
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DEMETON (SYSTOX)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/713
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Demeton
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0177.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Amber, oily liquid ...

CAS No.

8065-48-3
Record name DEMETON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Demeton
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=8065-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demeton [BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008065483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name demeton
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SYSTOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/201
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DEMETON (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0861
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DEMETON (SYSTOX)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/713
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-13 °F (EPA, 1998), -13 °F, <-13 °F
Record name DEMETON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DEMETON (SYSTOX)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/713
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Demeton
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0177.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to the Isomeric Differences of Demeton-S and Demeton-O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton, a historically significant organophosphate insecticide, exists as a mixture of two isomers: the phosphorothioate (B77711) this compound-O and the phosphorothiolate (B1257650) this compound-S.[1][2] While chemically similar, these isomers exhibit marked differences in their physicochemical properties, toxicological profiles, and metabolic fates. This technical guide provides a comprehensive comparison of this compound-S and this compound-O, detailing their structural and functional disparities. It includes a thorough review of their mechanisms of action, focusing on acetylcholinesterase inhibition, and outlines their metabolic pathways. Furthermore, this guide presents detailed experimental protocols for the analytical separation of the isomers and for the comparative assessment of their toxicity, serving as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound was widely used as a systemic insecticide and acaricide.[1] Commercial formulations, such as Systox, are typically a mixture of this compound-S and this compound-O, often in a 2:1 ratio.[1] The key structural difference lies in the bonding of the sulfur atom within the phosphate (B84403) group, a variation that significantly influences the molecule's reactivity and biological activity.[2] this compound-S, the thiol isomer, is characterized by a P=O bond, while this compound-O, the thiono isomer, possesses a P=S bond. This seemingly minor structural variance leads to profound differences in their toxicological potency, with this compound-S being notably more toxic than this compound-O.[1] This guide aims to provide a detailed technical overview of these differences to aid researchers in understanding the structure-activity relationships of these and similar organophosphate compounds.

Physicochemical and Toxicological Properties

The distinct properties of this compound-S and this compound-O are summarized in the tables below, providing a clear comparison of their key characteristics.

Table 1: Physicochemical Properties of this compound-S and this compound-O
PropertyThis compound-SThis compound-OReference(s)
IUPAC Name O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioateO,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate[1]
CAS Number 126-75-0298-03-3[3]
Molecular Formula C₈H₁₉O₃PS₂C₈H₁₉O₃PS₂[1][3]
Molecular Weight 258.34 g/mol 258.34 g/mol [4]
Appearance Colorless to pale yellow oily liquidColorless to pale yellow oily liquid[5][6]
Boiling Point 128 °C @ 1 mmHg123 °C @ 1 mmHg[3][7]
Density 1.132 g/cm³ at 21°C1.119 g/cm³ at 21°C[7]
Vapor Pressure 35 mPa @ 20 °C38 mPa @ 20 °C[3][7]
Water Solubility 2000 mg/L (2 g/L)60 mg/L[3][7]
log P (Octanol/Water Partition Coefficient) 2.38Not Available[1]
Refractive Index 1.5000 @ 18 °C/D1.4900 @ 18 °C/D[7]
Table 2: Acute Toxicity of this compound-S and this compound-O
ParameterThis compound-SThis compound-OReference(s)
LD₅₀ (oral, rat) 1.5 mg/kg7.5 mg/kg[1]
LD₅₀ (oral, female rat) 3 mg/kgNot Available[7]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both this compound-S and this compound-O is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. By inhibiting AChE, both isomers cause an accumulation of ACh, leading to overstimulation of cholinergic receptors and resulting in a range of symptoms from muscle twitching to paralysis and death.[1]

The process of inhibition involves the phosphorylation of the serine hydroxyl group at the active site of AChE. While both isomers are effective inhibitors, the difference in their toxicity suggests a variation in their affinity for and/or the stability of the bond with the enzyme's active site.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibitor Inhibition by this compound Isomers ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) Signal Transduction Signal Transduction This compound This compound-S or this compound-O This compound->AChE Inhibits

Figure 1. Mechanism of Acetylcholinesterase Inhibition by this compound Isomers.

Metabolic Pathways

The metabolism of both this compound-S and this compound-O primarily proceeds through the oxidation of the thioether sulfur atom.[5] This process leads to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone metabolites. These oxidative metabolites are generally more polar, facilitating their excretion. It is important to note that the metabolism of this compound-O can also involve an additional oxidative step where the P=S group is converted to a P=O group.

Demeton_Metabolism cluster_S This compound-S Metabolism cluster_O This compound-O Metabolism Demeton_S This compound-S Sulfoxide_S This compound-S Sulfoxide Demeton_S->Sulfoxide_S Oxidation Sulfone_S This compound-S Sulfone Sulfoxide_S->Sulfone_S Oxidation Demeton_O This compound-O Sulfoxide_O This compound-O Sulfoxide Demeton_O->Sulfoxide_O Oxidation Sulfone_O This compound-O Sulfone Sulfoxide_O->Sulfone_O Oxidation CCC_Workflow Start Start: Technical this compound Mixture Prep_Solvent Prepare Two-Phase Solvent System Start->Prep_Solvent Prep_Sample Dissolve Sample in Mobile Phase Start->Prep_Sample Prep_Instrument Prepare CCC Instrument (Fill with Stationary Phase) Prep_Solvent->Prep_Instrument Inject Inject Sample Prep_Instrument->Inject Prep_Sample->Inject Elute Elute with Mobile Phase Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (GC-MS/HPLC) Collect->Analyze Isolate Isolate Pure Isomers (Rotary Evaporation) Analyze->Isolate End_S Pure this compound-S Isolate->End_S End_O Pure this compound-O Isolate->End_O AChE_Assay_Workflow Start Start: Purified Isomers & Reagents Prep_Reagents Prepare Stock Solutions (AChE, ATCI, DTNB, Inhibitors) Start->Prep_Reagents Serial_Dilute Perform Serial Dilutions of Inhibitors Prep_Reagents->Serial_Dilute Setup_Plate Set up 96-well Plate (Test, Control, Blank wells) Serial_Dilute->Setup_Plate Preincubate Pre-incubate Plate Setup_Plate->Preincubate Initiate_Reaction Add ATCI/DTNB Solution Preincubate->Initiate_Reaction Measure_Absorbance Kinetic Measurement at 412 nm Initiate_Reaction->Measure_Absorbance Analyze_Data Data Analysis (% Inhibition vs. [Inhibitor]) Measure_Absorbance->Analyze_Data Determine_IC50 Determine IC₅₀ Values Analyze_Data->Determine_IC50 End End: Comparative Toxicity Data Determine_IC50->End

References

Demeton synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a technical guide, experimental protocols, or synthesis and purification methods for Demeton.

This compound is a highly toxic organophosphate insecticide, and providing detailed instructions for its creation would facilitate the production of a hazardous chemical agent, which is a direct violation of my safety policies. My purpose is to be helpful and harmless, and that includes preventing the dissemination of information that could be used to create dangerous substances.

I can, however, provide general, educational information about the class of organophosphate compounds, their mechanism of action, and crucial public safety information from a defensive and educational perspective, in line with chemical safety principles. This includes:

  • General Chemical Principles: Discussing the general structure and reactivity of organophosphates.

  • Mechanism of Action: Explaining how organophosphates inhibit the enzyme acetylcholinesterase, leading to their toxic effects, in an academic context.

  • Historical Context: Providing information on the development and use of organophosphate insecticides and nerve agents.

  • Public Safety and Decontamination: Discussing recognized safety protocols for handling hazardous chemicals, principles of detection, decontamination procedures, and the importance and proper use of Personal Protective Equipment (PPE).

  • Medical Countermeasures: Explaining the function of antidotes like atropine (B194438) and pralidoxime (B1201516) in treating organophosphate poisoning.

Metabolic Pathways of Demeton in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Demeton in mammals. This compound, a systemic organophosphate insecticide, exists as a mixture of two isomers: this compound-S and this compound-O. Understanding the biotransformation of these compounds is critical for assessing their toxicokinetics and developing strategies for risk assessment and potential therapeutic interventions. This document details the key metabolic reactions, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic pathways.

Core Metabolic Pathways

The metabolism of this compound in mammals primarily proceeds through two major pathways: oxidation of the thioether group and hydrolysis of the phosphate (B84403) ester linkage. These reactions are catalyzed by various enzyme systems, with cytochrome P450 (CYP) enzymes playing a crucial role in the oxidative metabolism.

1. Oxidation of the Thioether Group:

Both this compound-S and this compound-O undergo sequential oxidation of the ethylthioethyl side chain. This process, mediated by CYP enzymes, results in the formation of more polar and often more toxic metabolites, namely the corresponding sulfoxides and sulfones.

  • This compound-S Metabolism: The initial oxidation of this compound-S produces this compound-S-sulfoxide (also known as Oxythis compound-methyl). Further oxidation of the sulfoxide (B87167) yields this compound-S-sulfone.[1]

  • This compound-O Metabolism: Similarly, this compound-O is oxidized to this compound-O-sulfoxide, which can be further oxidized to this compound-O-sulfone. An additional oxidative pathway for this compound-O involves the conversion of the thiono (P=S) group to an oxon (P=O) group, a reaction also catalyzed by CYP enzymes.[1]

2. Hydrolytic Cleavage:

Hydrolysis of the phosphate ester bond is a key detoxification pathway for this compound and its oxidative metabolites. This reaction, catalyzed by esterases, breaks down the organophosphate structure, leading to the formation of less toxic, water-soluble products that are more readily excreted.

Quantitative Metabolic Data

The following table summarizes the quantitative data on the urinary excretion of this compound-S-methyl sulfoxide (Oxythis compound-methyl) and its metabolites in male Sprague-Dawley rats following a single oral dose of 5 mg/kg.[2]

MetabolitePercentage of Administered Dose in Urine (0-24h)
This compound-S-methyl sulfoxide (unchanged)65%
This compound-S-methyl sulfone6%
O-demethyl-demeton-S-methyl sulfoxide6%
O-demethyl-demeton-S-methyl sulfone4%
O-demethyl-demeton-S-methyl<2%
Methyl sulfinyl-2-ethyl sulfinyl ethane6%
Methyl sulfinyl-2-ethyl sulfonyl ethane10%

Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of this compound-S and this compound-O in mammals.

Demeton_S_Metabolism DemetonS This compound-S Sulfoxide This compound-S-sulfoxide (Oxythis compound-methyl) DemetonS->Sulfoxide CYP450 Oxidation Hydrolysis_Products Hydrolysis Products DemetonS->Hydrolysis_Products Hydrolysis Sulfone This compound-S-sulfone Sulfoxide->Sulfone CYP450 Oxidation Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis

Metabolic pathway of this compound-S in mammals.

Demeton_O_Metabolism DemetonO This compound-O SulfoxideO This compound-O-sulfoxide DemetonO->SulfoxideO CYP450 Oxidation Oxon This compound-O (Oxon) DemetonO->Oxon CYP450 Oxidative Desulfuration Hydrolysis_Products Hydrolysis Products DemetonO->Hydrolysis_Products Hydrolysis SulfoneO This compound-O-sulfone SulfoxideO->SulfoneO CYP450 Oxidation SulfoxideO->Hydrolysis_Products Hydrolysis SulfoneO->Hydrolysis_Products Hydrolysis Oxon->Hydrolysis_Products Hydrolysis

Metabolic pathway of this compound-O in mammals.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vivo Metabolism Study in Rats

This protocol outlines a typical procedure for an in vivo study to investigate the metabolism and excretion of this compound in rats.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

  • Acclimation: Acclimate animals for at least one week prior to the study with free access to standard chow and water.

  • Housing: House animals individually in metabolic cages designed for the separate collection of urine and feces.

2. Dosing:

  • Test Substance: this compound (specify isomer or mixture) dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Dose Administration: Administer a single oral dose via gavage. The typical maximum volume for oral gavage in rats is 10 ml/kg.[3][4]

  • Procedure for Oral Gavage:

    • Weigh the animal to calculate the exact volume to be administered.

    • Gently restrain the rat.

    • Insert a gavage needle (16-18 gauge for adult rats) into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus.[3][4]

    • Administer the dose slowly.

    • Carefully withdraw the needle and return the animal to its metabolic cage.

    • Monitor the animal for any signs of distress post-dosing.

3. Sample Collection:

  • Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 72 or 96 hours post-dose. Store samples at -20°C or lower until analysis.

  • Blood: Collect blood samples via tail vein or saphenous vein at various time points to determine the pharmacokinetic profile. A terminal blood sample can be collected via cardiac puncture under anesthesia.

4. Sample Analysis:

  • Analyze urine, feces, and plasma samples for the parent compound and its metabolites using a validated analytical method such as LC-MS/MS.

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol describes the use of rat liver microsomes to study the in vitro metabolism of this compound, particularly the CYP450-mediated oxidative pathways.

1. Preparation of Rat Liver Microsomes:

  • Homogenization: Euthanize a rat and perfuse the liver with ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Mince the liver and homogenize in 3-4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894) in phosphate buffer).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

    • Carefully collect the supernatant (S9 fraction) and centrifuge it at 105,000 x g for 60 minutes at 4°C.

    • Discard the supernatant (cytosol). The resulting pellet is the microsomal fraction.

    • Wash the microsomal pellet by resuspending it in homogenization buffer and re-centrifuging at 105,000 x g for 60 minutes at 4°C.

    • Resuspend the final microsomal pellet in a suitable buffer (e.g., phosphate buffer with glycerol (B35011) for storage at -80°C).

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

2. Incubation for Metabolic Stability Assay:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Liver microsomes (e.g., 0.5-1.0 mg/mL protein)

    • This compound (at a specified concentration, typically 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.

  • Sample Processing: Centrifuge the terminated reaction mixture to precipitate the protein. Collect the supernatant for analysis.

3. Data Analysis for Enzyme Kinetics (if performed):

  • If determining enzyme kinetics, vary the substrate (this compound) concentration over a range and measure the initial rate of metabolite formation.

  • Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant).

Analytical Method: LC-MS/MS for Quantification of this compound and Metabolites

The following provides a general framework for an LC-MS/MS method for the analysis of this compound and its metabolites in biological matrices. Specific parameters will require optimization and validation.

1. Sample Preparation:

  • Solid Phase Extraction (SPE): For complex matrices like urine or plasma, an SPE cleanup step is often necessary.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the analytes with an organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for organophosphate pesticides.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

  • MRM Transitions: Specific precursor ion to product ion transitions need to be determined for each analyte (this compound-S, this compound-O, and their sulfoxide and sulfone metabolites) by infusing standard solutions of each compound into the mass spectrometer.

  • Data Analysis: Quantify the analytes by comparing the peak areas of the MRM transitions in the samples to those of a calibration curve prepared with known concentrations of analytical standards.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for a comprehensive investigation of pesticide metabolism.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_analysis Analytical Phase Animal_Dosing Animal Dosing (e.g., Oral Gavage in Rats) Sample_Collection_Vivo Sample Collection (Urine, Feces, Blood) Animal_Dosing->Sample_Collection_Vivo PK_Analysis Pharmacokinetic Analysis Sample_Collection_Vivo->PK_Analysis Sample_Prep Sample Preparation (e.g., SPE) Sample_Collection_Vivo->Sample_Prep Data_Interpretation Data Interpretation & Pathway Elucidation PK_Analysis->Data_Interpretation Microsome_Prep Liver Microsome Preparation Incubation Incubation with Test Compound Microsome_Prep->Incubation Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Incubation->Enzyme_Kinetics Incubation->Sample_Prep Enzyme_Kinetics->Data_Interpretation LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Metabolite_ID Metabolite Identification & Quantification LCMS_Analysis->Metabolite_ID Metabolite_ID->Data_Interpretation

Workflow for investigating pesticide metabolism.

This guide provides a foundational understanding of the metabolic pathways of this compound in mammals, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the pharmacokinetics and enzyme kinetics of both this compound isomers, which will contribute to a more complete toxicological profile of these compounds.

References

Demeton Degradation in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton, a now largely obsolete organophosphate insecticide, persists as a legacy contaminant in various environmental compartments. Understanding its degradation pathways and the resulting transformation products is crucial for environmental risk assessment and the development of effective remediation strategies. This technical guide provides an in-depth overview of the environmental fate of this compound, focusing on its degradation products, the kinetics of their formation, and the analytical methodologies for their detection.

Core Degradation Pathways

This compound is a mixture of two isomers: the thiono isomer this compound-O and the thiolo isomer this compound-S.[1] Both isomers undergo degradation in the environment through two primary pathways: oxidation and hydrolysis.[2][3]

1. Oxidation: The thioether sulfur atom in both this compound-S and this compound-O is susceptible to oxidation, leading to the formation of sulfoxides and subsequently sulfones.[2][3] This is the most significant degradation pathway in both biotic and abiotic systems.

  • This compound-S-methyl , a related and well-studied compound, is oxidized to This compound-S-methyl sulfoxide (B87167) (also known as Oxythis compound-methyl).[4]

  • Further oxidation of the sulfoxide yields This compound-S-methyl sulfone .[4]

2. Hydrolysis: The ester linkages in this compound and its oxidized metabolites can be cleaved through hydrolysis, a reaction that is significantly influenced by pH.[5] Hydrolysis generally leads to the detoxification of the parent compound, breaking it down into less toxic phosphoric acid derivatives and sulfur-containing organic molecules.[2][6] Under alkaline conditions, the hydrolysis of this compound-S-methyl is rapid.[7] The chemical hydrolysis half-life of this compound-S was reported as 53 days at pH 5.7 and 27 °C, with 1,2-bis(ethylthio)ethane identified as a major degradation product.[3]

Quantitative Data on this compound Degradation

The persistence of this compound and its degradation products in the environment is quantified by their half-lives (DT50), which vary depending on the environmental matrix, temperature, pH, and microbial activity. The following tables summarize available quantitative data for this compound-S-methyl and its primary degradation products.

Table 1: Environmental Fate of this compound-S-methyl

Environmental MatrixConditionParameterValueReference
SoilAerobicHalf-life (DT50)Not persistent in soil systems[8]
WaterpH 5.7, 27 °CHydrolysis Half-life (DT50)53 days[3]
WaterAlkaline conditionsHydrolysisRapid[7]

Table 2: Environmental Fate of Oxythis compound-methyl (this compound-S-methyl sulfoxide)

Environmental MatrixpHTemperature (°C)Half-life (DT50)Reference
Water422107 days[9]
Water72073 days[10]
Water72246 days[9]
Water9222 days[9]

Table 3: Environmental Fate of this compound-S-methyl sulfone

Environmental MatrixConditionParameterValueReference
Water-Aqueous Photolysis Half-life (DT50)Data not available[11]
WaterpH 7, 20°CAqueous Hydrolysis Half-life (DT50)Data not available[11]

Experimental Protocols for Degradation Product Analysis

Accurate quantification of this compound and its degradation products in environmental matrices requires robust analytical methodologies. The following section details common experimental protocols for their extraction and analysis.

Sample Preparation: QuEChERS Method for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction of pesticide residues from various matrices, including soil.[12]

Protocol: [13][14][15]

  • Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of deionized water and allow it to hydrate (B1144303) for 30 minutes.

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Internal Standard Spiking (Optional): Add an appropriate internal standard to the sample.

  • Extraction: Tightly cap the tube and shake it vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663) and sodium chloride or sodium acetate) to induce phase separation.

  • Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute to prevent salt agglomeration, followed by centrifugation at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water).

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed (e.g., 10,000 rpm) for 2-5 minutes.

  • Final Extract: The resulting supernatant is the cleaned extract, ready for analysis by GC-MS/MS or LC-MS/MS.

Analytical Instrumentation

a) Gas Chromatography (GC) with Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD)

GC is a suitable technique for the analysis of thermally stable and volatile compounds like this compound and its metabolites. EPA Method 8141A provides guidance for the analysis of organophosphorus pesticides.[16][17][18]

Typical GC Conditions:

  • Column: A capillary column with a mid-polarity stationary phase is often used. For example, a 30 m x 0.32 mm ID, 0.25 µm film thickness column.[19][20]

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might be: initial temperature of 100°C, ramp to 180°C at 10°C/min, then to 300°C at 18°C/min, and hold for 3 minutes.[20]

  • Injector: Splitless injection is commonly used to enhance sensitivity. Injector temperature is typically set to 250°C.[20]

  • Detector:

    • NPD: Highly sensitive to nitrogen and phosphorus-containing compounds.

    • FPD: Highly selective for sulfur or phosphorus-containing compounds, depending on the filter used.[16][18] Detector temperature is typically around 250-280°C.[17][20]

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of pesticide residues, including the polar degradation products of this compound.

Typical LC-MS/MS Conditions: [13][21][22][23]

  • Column: A reversed-phase C18 column is commonly used (e.g., 100 x 2.1 mm, 3 µm particle size).[13]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for this compound and its metabolites.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Key MRM transitions for this compound-S-methyl and its sulfoxide are provided in the table below.

Table 4: MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
This compound-S-methyl231.089.08[21]
This compound-S-methyl231.061.040[21]
This compound-S-methyl sulfoxide247.1109.020[24]
This compound-S-methyl sulfoxide247.1169.110[24]

Visualization of Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the primary degradation pathways of this compound-S and this compound-O.

Demeton_Degradation cluster_S This compound-S Degradation cluster_O This compound-O Degradation This compound-S This compound-S This compound-S_Sulfoxide This compound-S Sulfoxide (Oxythis compound) This compound-S->this compound-S_Sulfoxide Oxidation Hydrolysis_Products_S Hydrolysis Products (e.g., Diethyl thiophosphate, 2-(ethylthio)ethanol) This compound-S->Hydrolysis_Products_S Hydrolysis This compound-S_Sulfone This compound-S Sulfone This compound-S_Sulfoxide->this compound-S_Sulfone Oxidation This compound-S_Sulfoxide->Hydrolysis_Products_S Hydrolysis This compound-S_Sulfone->Hydrolysis_Products_S Hydrolysis This compound-O This compound-O This compound-O_Sulfoxide This compound-O Sulfoxide This compound-O->this compound-O_Sulfoxide Oxidation Hydrolysis_Products_O Hydrolysis Products (e.g., Diethyl phosphate, 2-(ethylthio)ethanol) This compound-O->Hydrolysis_Products_O Hydrolysis This compound-O_Sulfone This compound-O Sulfone This compound-O_Sulfoxide->this compound-O_Sulfone Oxidation This compound-O_Sulfoxide->Hydrolysis_Products_O Hydrolysis This compound-O_Sulfone->Hydrolysis_Products_O Hydrolysis

Caption: Primary degradation pathways of this compound-S and this compound-O.

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis cluster_Data Data Processing A Soil Sample B Add Acetonitrile & Internal Standard A->B C Shake B->C D Add QuEChERS Salts C->D E Shake & Centrifuge D->E F Transfer Supernatant E->F G d-SPE Cleanup F->G H Vortex & Centrifuge G->H I Clean Extract H->I J GC-NPD/FPD Analysis I->J K LC-MS/MS Analysis I->K L Quantification of Degradation Products J->L K->L

Caption: General experimental workflow for this compound degradation product analysis.

Conclusion

The environmental degradation of this compound is a complex process involving both oxidation and hydrolysis, leading to the formation of sulfoxides, sulfones, and various hydrolysis products. The persistence of these compounds is highly dependent on environmental conditions. The analytical methods outlined in this guide, particularly QuEChERS extraction followed by LC-MS/MS or GC-NPD/FPD analysis, provide the necessary sensitivity and selectivity for their accurate quantification in environmental matrices. This information is essential for conducting thorough environmental risk assessments and for the development of effective remediation strategies for sites contaminated with this compound and its degradation products.

References

Toxicological Profile of Demeton Exposure in Laboratory Animals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton, a phosphorothioate (B77711) organophosphate insecticide, was once widely used for its systemic and contact acaricidal and insecticidal properties.[1] Commercially known as Systox™, it exists as a mixture of two isomers: the thiono isomer (this compound-O) and the thiolo isomer (this compound-S), typically in a 2:1 ratio.[2] Although its use has been largely discontinued (B1498344) due to high mammalian toxicity, understanding its toxicological effects remains crucial for assessing the risks of related organophosphates and for the development of countermeasures.[2][3] This technical guide provides a comprehensive overview of the toxicological effects of this compound exposure in laboratory animals, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Acute Toxicity

This compound exhibits high acute toxicity across various laboratory animal species and routes of exposure. The primary mechanism of acute toxicity is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[3]

Quantitative Acute Toxicity Data

The following tables summarize the median lethal dose (LD50) and lowest published lethal dose (LDLo) values for this compound and its isomers in several laboratory animal species.

Table 1: Oral Acute Toxicity of this compound

ChemicalSpeciesSexLD50 (mg/kg)LDLo (mg/kg)
This compound (mixture)RatMale6.21.7
RatFemale2.5-
Mouse--7.85
Rabbit--5
This compound-SRat-1.5-
This compound-ORat-7.5-

Data sourced from EPA Pesticide Fact Sheet and Wikipedia.[1][2]

Table 2: Dermal Acute Toxicity of this compound

ChemicalSpeciesSexLD50 (mg/kg)
This compound (mixture)RatMale14
RatFemale8.2

Data sourced from EPA Pesticide Fact Sheet.[1]

Table 3: Other Routes of Acute Toxicity

ChemicalRouteSpeciesLD50 (mg/kg)
This compound-SIntravenousMouse1.75
This compound-SIntravenousCat3.9

Data not available in the provided search results.

Subchronic and Chronic Toxicity

Prolonged exposure to this compound at sub-lethal doses leads to significant toxicological effects, primarily related to sustained cholinesterase inhibition.

Key Findings from Subchronic and Chronic Studies
  • Cholinesterase Inhibition: In a 16-week study, female rats fed 50 ppm of Systox™ exhibited a 93% inhibition of brain cholinesterase activity.[2]

  • No-Observed-Adverse-Effect Level (NOAEL): The NOAEL for oral exposure in rats has been established at 0.05 mg/kg body weight/day.[2]

  • Inhalation Toxicity: Inhalation of 18 mg/m³ of commercial Systox™ was fatal to all exposed rats within 50-90 minutes.[2]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft This compound This compound (Organophosphate) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition (Phosphorylation) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Phosphorylated_AChE Phosphorylated AChE (Inactive) ACh Acetylcholine (ACh) ACh->AChE Hydrolysis ACh_Accumulation ACh Accumulation in Synapse ACh->ACh_Accumulation Cholinergic_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh_Accumulation->Cholinergic_Receptors Binding Overstimulation Continuous Stimulation (Cholinergic Crisis) Cholinergic_Receptors->Overstimulation Toxic_Effects Toxicological Effects (SLUDGE, seizures, respiratory failure) Overstimulation->Toxic_Effects

Mechanism of Acetylcholinesterase Inhibition by this compound.

Potential Secondary Mechanism: Oxidative Stress

While cholinesterase inhibition is the primary mechanism, evidence from other organophosphate studies suggests that oxidative stress may be a secondary contributor to this compound's toxicity. The overstimulation of cholinergic receptors can lead to excessive calcium influx and mitochondrial dysfunction, resulting in the generation of reactive oxygen species (ROS).

Putative Oxidative Stress Signaling Pathway

Oxidative_Stress_Pathway This compound This compound Exposure AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Receptor_Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Receptor_Overstimulation Calcium_Influx Increased Intracellular Ca2+ Receptor_Overstimulation->Calcium_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Influx->Mitochondrial_Dysfunction ROS_Generation Reactive Oxygen Species (ROS) Generation Mitochondrial_Dysfunction->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage

Hypothesized Oxidative Stress Pathway in this compound Toxicity.

Experimental Protocols

The following sections outline standardized protocols for key toxicological studies, based on OECD and EPA guidelines. These provide a framework for the methodologies likely employed in the toxicological assessment of this compound.

General Experimental Workflow for Toxicity Testing

Experimental_Workflow start Study Design & Protocol Development animal_prep Animal Acclimatization & Selection start->animal_prep dosing Dose Preparation & Administration (e.g., Oral, Dermal, Inhalation) animal_prep->dosing observation Clinical Observation (Mortality, Morbidity, Behavior) dosing->observation measurements Data Collection (Body Weight, Food/Water Intake) observation->measurements sampling Biological Sample Collection (Blood, Tissues) measurements->sampling analysis Sample Analysis (Biochemistry, Hematology, Histopathology) sampling->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis reporting Final Report Generation data_analysis->reporting

Generalized Experimental Workflow for In Vivo Toxicity Studies.
Acute Dermal Toxicity (Based on OECD Guideline 402)

  • Test Animals: Healthy young adult rabbits (e.g., New Zealand White) are typically used.[4][5] Both sexes should be included.

  • Housing: Animals are housed individually in cages with controlled temperature (around 20°C) and a 12-hour light/dark cycle.[4]

  • Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.[6]

  • Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for 24 hours.[4]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and dermal reactions at regular intervals for at least 14 days. Body weights are recorded at the beginning, middle, and end of the observation period.[4]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline 403)
  • Test Animals: Young adult rats are the preferred species.[7]

  • Exposure Chamber: Animals are exposed in a whole-body or head-only inhalation chamber.

  • Exposure Conditions: The test substance is administered as a gas, vapor, or aerosol at a specified concentration for a defined period (typically 4 hours).

  • Observations: Animals are monitored for clinical signs of toxicity during and after exposure for at least 14 days. Body weights are recorded, and mortality is noted.

  • Pathology: All animals undergo a gross necropsy.

Cholinesterase Activity Assay (Ellman's Method)
  • Principle: This spectrophotometric method measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, such as acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.[8][9]

  • Sample Preparation: Blood samples (for red blood cell and plasma cholinesterase) or tissue homogenates (e.g., brain) are prepared.

  • Assay Procedure:

    • A reaction mixture containing a buffer (e.g., phosphate (B84403) buffer, pH 8.0), DTNB, and the sample is prepared.

    • The reaction is initiated by the addition of the substrate (acetylthiocholine iodide).

    • The change in absorbance at 412 nm is measured over time using a spectrophotometer.

  • Calculation: The rate of change in absorbance is proportional to the cholinesterase activity.

Neurobehavioral Toxicity Assessment (Based on OECD Guideline 424)
  • Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic functions. This includes observations of posture, gait, grooming, and reactivity to various stimuli.[7]

  • Motor Activity: Spontaneous motor activity is quantified using an automated device that detects movement over a specified period.

  • Scheduled-Controlled Behavior: Animals are trained to perform a specific task (e.g., lever pressing) for a reward. The effect of the test substance on their performance is then evaluated.

Histopathological Examination
  • Tissue Collection and Fixation: At the end of the study, animals are euthanized, and a comprehensive set of organs and tissues are collected. Tissues are fixed in 10% neutral buffered formalin to prevent autolysis.[10]

  • Tissue Processing and Embedding: Fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin (B1166041) wax.[10]

  • Sectioning and Staining: The paraffin-embedded tissues are sectioned into thin slices (typically 4-5 µm) using a microtome and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[11]

  • Microscopic Evaluation: A qualified pathologist examines the stained tissue sections to identify any cellular or structural abnormalities.

Conclusion

This compound is a highly toxic organophosphate insecticide, with its primary mechanism of action being the potent inhibition of acetylcholinesterase. This leads to a cholinergic crisis, which is responsible for the acute toxic effects observed in laboratory animals. Evidence also suggests a potential role for oxidative stress as a secondary mechanism of toxicity. The standardized protocols outlined in this guide provide a robust framework for assessing the toxicological profile of this compound and other related compounds. A thorough understanding of these effects and the methodologies used to evaluate them is essential for regulatory assessment, the development of safer alternatives, and the management of potential human exposures.

References

The Rise and Fall of a Systemic Pioneer: A Technical Guide to the Historical Use of Demeton as an Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

Demeton, a first-generation organophosphate insecticide, holds a significant place in the history of crop protection. Introduced in 1951 by Bayer under the trade name Systox®, it was the first commercially successful systemic insecticide, revolutionizing the control of sap-sucking insects.[1] This technical guide provides an in-depth review of the historical use of this compound, detailing its chemical properties, synthesis, mechanism of action, application in agriculture, and the toxicological and environmental concerns that ultimately led to its discontinuation. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields to provide a comprehensive understanding of this historically important pesticide.

Introduction: A New Era in Insect Control

Prior to the 1950s, insect control in agriculture largely relied on contact insecticides, which only affected pests present on the plant surface at the time of application. The advent of this compound marked a paradigm shift. As a systemic insecticide, it is absorbed by the plant and translocated through its vascular system, making the entire plant toxic to feeding insects.[1] This provided longer-lasting control and was particularly effective against pests that feed on the underside of leaves or are otherwise difficult to reach with topical sprays.

This compound is a mixture of two isomers: the thiono isomer, this compound-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate), and the thiol isomer, this compound-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate).[1] The commercial product was typically a mixture with a ratio of approximately 2:1 this compound-S to this compound-O.[1]

Chemical Properties and Synthesis

This compound is an amber, oily liquid with a characteristic sulfurous odor. It is soluble in most organic solvents but has limited solubility in water. Key chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₈H₁₉O₃PS₂
Molecular Weight 258.32 g/mol
Appearance Light brown to amber oily liquid
Odor Characteristic of sulfur compounds
Boiling Point Decomposes
Vapor Pressure 0.0003 mmHg
Solubility in water Limited
Solubility Soluble in most organic solvents

Source: EPA, 1985[2]

Synthesis of this compound

The commercial synthesis of this compound involves the reaction of O,O-diethyl phosphorochloridothioate with 2-(ethylthio)ethanol (B52129).[3] This reaction is typically carried out in an organic solvent such as toluene (B28343) in the presence of a base, like anhydrous sodium carbonate or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[1][3] The process yields a mixture of the this compound-O and this compound-S isomers.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound's mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is critical for the proper functioning of the nervous system in both insects and mammals. It catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

This compound, particularly its thiol isomer (this compound-S) and its oxidized metabolites, acts as an irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme, rendering it non-functional. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation. In insects, this results in hyperactivity, paralysis, and ultimately death.

Demeton_Mechanism_of_Action cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to ACh_accum Acetylcholine Accumulation ACh->ACh_accum Leads to Products Choline + Acetic Acid AChE->Products Hydrolyzes This compound This compound AChE_inhibited Inhibited Acetylcholinesterase This compound->AChE_inhibited Irreversibly Binds to Acetylcholinesterase AChE_inhibited->ACh_accum Prevents Breakdown

Mechanism of Acetylcholinesterase Inhibition by this compound.

Historical Agricultural Use and Application

This compound was widely used from the 1950s through the 1980s to control a variety of sap-sucking insects on a broad range of crops.[1][4] Its systemic nature made it particularly effective against aphids, mites, thrips, and leafhoppers.

Table 1: Historical Application of this compound on Various Crops

CropTarget PestsTypical Application Method
CottonAphids, MitesFoliar Spray
PotatoesAphids, LeafhoppersFoliar Spray, Soil Application
Vegetables (e.g., beans, cabbage)Aphids, ThripsFoliar Spray
Fruits (e.g., apples, pears, citrus)Aphids, MitesFoliar Spray
Ornamentals and Nursery StockAphids, Mites, Scale InsectsFoliar Spray, Soil Drench

Source: EPA, 1985; FAO, 1968[2][4]

This compound was typically formulated as an emulsifiable concentrate and applied using ground or aerial spray equipment.[2] Soil application methods were also used, allowing the plant to absorb the insecticide through its roots.

Quantitative Toxicity Data

This compound is highly toxic to mammals, birds, and aquatic organisms. Its high acute toxicity was a significant factor in its eventual withdrawal from the market. The thiol isomer, this compound-S, is generally more toxic than the thiono isomer, this compound-O.[1]

Table 2: Acute Toxicity of this compound to Various Organisms

OrganismTestValue
Mammals
Rat (oral LD₅₀)This compound-S1.5 mg/kg
Rat (oral LD₅₀)This compound-O7.5 mg/kg
Rat (dermal LD₅₀, male)This compound mixture14 mg/kg
Rat (dermal LD₅₀, female)This compound mixture8.2 mg/kg
Birds
Mallard Duck (oral LD₅₀)This compound mixture7.19 mg/kg
Pheasant (oral LD₅₀)This compound mixture8.21 mg/kg
Aquatic Organisms
Rainbow Trout (96-hr LC₅₀)This compound mixture0.6 ppm
Bluegill Sunfish (96-hr LC₅₀)This compound mixture0.1 ppm
Daphnia pulex (48-hr EC₅₀)This compound mixture0.014 ppm

Source: Wikipedia, 2025; EPA, 1985[1][2]

Environmental Fate and Persistence

Organophosphate pesticides like this compound are generally considered to be non-persistent in the environment compared to organochlorine insecticides.[5] However, their persistence can be influenced by factors such as soil type, pH, temperature, and microbial activity.[5][6] The degradation of organophosphates in the environment occurs through hydrolysis, photolysis, and microbial breakdown.[5] Under alkaline conditions, hydrolysis is a major degradation pathway for this compound.[2]

Decline and Discontinuation

The high acute toxicity of this compound to non-target organisms, including humans, was a primary reason for its decline in use.[1] Numerous cases of poisoning were reported in agricultural workers due to occupational exposure.[1] Its chemical similarity to military nerve agents also raised concerns.[1]

In 1985, the U.S. Environmental Protection Agency (EPA) issued a Pesticide Fact Sheet for this compound, highlighting its high toxicity and data gaps in areas such as chronic toxicity and environmental fate.[2] Subsequently, the registration for the active ingredient of this compound was canceled by the EPA in 1998, and it is no longer used in registered pesticides in the United States and many other countries.[1]

Experimental Protocols

Representative Synthesis of this compound

The following is a representative, generalized protocol for the synthesis of this compound based on available literature. Note: This protocol is for informational purposes only and should not be attempted without proper laboratory equipment, safety precautions, and a thorough understanding of the hazards involved.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of 2-(ethylthio)ethanol in anhydrous toluene.

  • Addition of Base: Add anhydrous sodium carbonate or triethylamine to the flask to act as a hydrogen chloride scavenger.

  • Addition of Phosphorochloridothioate: Slowly add O,O-diethyl phosphorochloridothioate to the stirred solution from the dropping funnel.

  • Reaction: Heat the reaction mixture under reflux for several hours to ensure complete reaction.

  • Workup: After cooling, filter the mixture to remove the precipitated salt. The toluene is then removed under reduced pressure.

  • Purification: The crude product, a mixture of this compound-O and this compound-S, can be purified by vacuum distillation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining the acetylcholinesterase inhibitory activity of this compound, based on the widely used Ellman's method.

  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) solution in deionized water.

    • Acetylcholinesterase (AChE) solution in phosphate buffer.

    • This compound solutions of varying concentrations in a suitable solvent (e.g., ethanol, DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

    • Add the this compound test solution (or solvent for control) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).

Conclusion

This compound's introduction as the first systemic insecticide was a pivotal moment in agricultural history, offering unprecedented control of sucking insect pests. However, its legacy is a dual one. While it demonstrated the potential of systemic pesticides, its high toxicity and environmental risks underscored the need for more selective and safer alternatives. The story of this compound serves as a crucial case study for researchers and professionals in the ongoing development of effective and environmentally responsible crop protection agents and pharmaceuticals. Its history highlights the importance of a thorough understanding of a compound's mechanism of action, toxicology, and environmental fate throughout its lifecycle.

References

An In-depth Technical Guide to the Physicochemical Properties of Demeton-S-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Demeton-S-methyl, an organothiophosphate insecticide and acaricide. The information is presented to support research, development, and safety assessment activities.

Chemical Identity and Properties

This compound-S-methyl, with the IUPAC name S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate, is a colorless to pale-yellow oily liquid with a characteristic sulfurous odor.[1][2] It is a systemic and contact insecticide that acts as a cholinesterase inhibitor.[3][4]

Table 1: Physicochemical Properties of this compound-S-methyl

PropertyValueReferences
IUPAC Name S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate[1][5]
CAS Number 919-86-8[1][2]
Molecular Formula C6H15O3PS2[1][6]
Molecular Weight 230.28 g/mol [1][2]
Appearance Oily, colorless to pale-yellow liquid[1][2]
Melting Point < -25 °C[1][7]
Boiling Point 118 °C (decomposes)[1][7]
Water Solubility 3.3 g/L (or 0.33 g/100 ml) at 20 °C[1][3]
Vapor Pressure 0.00036 mmHg (or 40 mPa) at 20 °C[1][3][8]
Octanol-Water Partition Coefficient (Log P) 1.32[3][4]
Density 1.207 g/cm³ at 20 °C[1][7]

Experimental Protocols

G cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_testing Physicochemical Testing (OECD Guidelines) synthesis Synthesis and/or Purification of this compound-S-methyl identity Structural Confirmation (e.g., NMR, MS) synthesis->identity purity Purity Assessment (e.g., HPLC, GC) synthesis->purity mp Melting Point (OECD 102) purity->mp bp Boiling Point (OECD 103) purity->bp ws Water Solubility (OECD 105) purity->ws vp Vapor Pressure (OECD 104) purity->vp logp Log P (OECD 107/117) purity->logp

Caption: Inhibition of acetylcholinesterase by this compound-S-methyl.

Metabolic Pathway

This compound-S-methyl undergoes metabolic transformation in organisms and the environment. The primary metabolic reactions involve oxidation of the thioether group to form the corresponding sulfoxide (B87167) and sulfone, which are also toxic.

G DSM This compound-S-methyl DSMO This compound-S-methyl sulfoxide DSM->DSMO Oxidation DSMO2 This compound-S-methyl sulfone DSMO->DSMO2 Oxidation

Caption: Primary metabolic pathway of this compound-S-methyl.

References

Cholinesterase Inhibition by Demeton Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cholinesterase inhibition properties of Demeton isomers, this compound-S and this compound-O. This compound is an organophosphate insecticide, and its toxicity is primarily attributed to the irreversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of cholinergic neurotransmission. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes to facilitate a comprehensive understanding of the structure-activity relationship and mechanism of action of these isomers.

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of this compound isomers and their metabolites on cholinesterases has been a subject of study to understand their toxicology. While extensive in vitro data for this compound-S and its derivatives are available, specific comparative in vitro kinetic data for this compound-O is less prevalent in the literature. However, relative toxicity data provides an indication of their inhibitory strength.

Table 1: Cholinesterase Inhibition Data for this compound-S, its Metabolites, and Comparative Toxicity of this compound Isomers

CompoundEnzymeOrganism/SourceInhibition ParameterValueReference
This compound-S-methylHuman AcetylcholinesteraseIn vitrok_i (second-order rate constant)0.0422 µM⁻¹ min⁻¹[1]
This compound-S-methylHuman AcetylcholinesteraseIn vitrok_s (spontaneous reactivation constant)0.0202 min⁻¹[1]
This compound-S-methylHuman AcetylcholinesteraseIn vitrok_g (aging constant)0.0043 min⁻¹[1]
This compound-SRatIn vivoLD50 (oral)1.5 mg/kg
This compound-ORatIn vivoLD50 (oral)7.5 mg/kg

Note: The lower LD50 value for this compound-S suggests it is a more potent cholinesterase inhibitor in vivo compared to this compound-O.

Mechanism of Action: The Cholinergic Synapse

This compound isomers, as organophosphates, exert their toxic effects by disrupting the normal functioning of the cholinergic synapse. Acetylcholine (B1216132) (ACh), a neurotransmitter, is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline (B1196258) and acetate, terminating the signal.

This compound isomers irreversibly bind to the serine residue in the active site of acetylcholinesterase, forming a stable, phosphorylated enzyme. This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms including muscle tremors, paralysis, and in severe cases, respiratory failure and death.

Cholinesterase_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Acetylcholine (ACh) Released ACh ACh presynaptic->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Substrate receptor ACh Receptor ACh->receptor Binds AChE->presynaptic Choline & Acetate (Recycled) Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound Isomer This compound->AChE Inhibits response Continuous Nerve Impulse (Cholinergic Crisis) receptor->response Activates

Figure 1. Signaling pathway of acetylcholinesterase inhibition by this compound isomers.

Experimental Protocols

The most common method for determining cholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Materials
  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Purified acetylcholinesterase or butyrylcholinesterase enzyme

  • This compound-S and this compound-O solutions of varying concentrations (inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure

The following workflow outlines a typical in vitro experiment to determine the inhibitory potential of this compound isomers on cholinesterase.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - Enzyme Solution (AChE/BChE) - DTNB Solution - ATCI Solution - this compound Isomer Solutions start->prep_reagents plate_setup Plate Setup (96-well): - Add Buffer - Add Enzyme Solution - Add this compound Isomer Solution (or buffer for control) prep_reagents->plate_setup preincubation Pre-incubation: Incubate plate to allow inhibitor-enzyme interaction. plate_setup->preincubation add_dtnb Add DTNB Solution to all wells. preincubation->add_dtnb initiate_reaction Initiate Reaction: Add ATCI Solution to all wells. add_dtnb->initiate_reaction measurement Kinetic Measurement: Read absorbance at 412 nm over time in a microplate reader. initiate_reaction->measurement data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 values measurement->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for a cholinesterase inhibition assay.

Detailed Method
  • Reagent Preparation : Prepare all solutions in 0.1 M phosphate buffer (pH 8.0). The final concentrations in the well should be optimized based on the specific enzyme and substrate used.

  • Plate Loading : To each well of a 96-well plate, add the appropriate volumes of buffer, enzyme solution, and either the this compound isomer solution (for test wells) or buffer (for control wells). Include blank wells containing buffer and all reagents except the enzyme.

  • Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.

  • Addition of DTNB : Add the DTNB solution to all wells.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the ATCI solution to all wells.

  • Measurement : Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a set period (e.g., 10-20 minutes) in kinetic mode.

  • Data Analysis : The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the this compound isomer compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Isomeric Differences and Cholinesterase Inhibition

This compound-S and this compound-O are structural isomers, differing in the bonding of the sulfur atom. This structural difference has a significant impact on their reactivity and, consequently, their potency as cholinesterase inhibitors.

  • This compound-S (Thiolo Isomer) : In this compound-S, the sulfur atom is double-bonded to the phosphorus atom (P=S), and a second sulfur atom is in the ethylthioethyl side chain. This configuration is generally more readily metabolized in vivo to its potent oxon (P=O) analog, which is a powerful inhibitor of cholinesterase.

  • This compound-O (Thiono Isomer) : In this compound-O, the sulfur atom is part of the ethylthioethyl side chain, and an oxygen atom is double-bonded to the phosphorus atom (P=O). While the P=O bond is characteristic of active organophosphate inhibitors, the overall electronic and steric properties of the molecule influence its binding affinity to the active site of cholinesterase.

The available toxicity data suggests that this compound-S is a more potent cholinesterase inhibitor than this compound-O. This is likely due to the metabolic activation of the P=S bond in this compound-S to the more electrophilic P=O bond, which reacts more readily with the serine hydroxyl group in the active site of cholinesterase.

Isomer_Comparison cluster_S This compound-S (Thiolo) cluster_O This compound-O (Thiono) Demeton_Isomers This compound Isomers Structure_S Structure: P=S (Thiono Phosphate) Demeton_Isomers->Structure_S Structure_O Structure: P=O (Oxon Phosphate) Demeton_Isomers->Structure_O Activation_S Metabolic Activation (Oxidation of P=S to P=O) Structure_S->Activation_S AChE Acetylcholinesterase Activation_S->AChE Strong Inhibition Potency_S Higher Potency (Lower LD50) Activation_O Directly Active (No P=S oxidation needed) Structure_O->Activation_O Activation_O->AChE Weaker Inhibition Potency_O Lower Potency (Higher LD50)

Figure 3. Logical relationship of this compound isomers and cholinesterase inhibition.

Conclusion

The this compound isomers, this compound-S and this compound-O, are effective cholinesterase inhibitors, with this compound-S exhibiting greater in vivo toxicity, suggesting higher inhibitory potency. The primary mechanism of action involves the irreversible phosphorylation of the active site of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent cholinergic crisis. The detailed experimental protocols provided herein, based on the widely accepted Ellman assay, offer a robust framework for the in vitro assessment of these and other cholinesterase inhibitors. Further research to obtain direct in vitro comparative data for this compound-O would be beneficial for a more complete understanding of its structure-activity relationship. This guide serves as a comprehensive resource for professionals engaged in the study of cholinesterase inhibitors, providing essential data, methodologies, and conceptual frameworks to support further research and development in this field.

References

Demeton: A Technical Guide to its Chemical Identity, Biological Activity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton is an organophosphate insecticide and acaricide, notable for being one of the first systemic pesticides. It exists as a mixture of two isomers, this compound-O and this compound-S. This technical guide provides a comprehensive overview of this compound's chemical identifiers, its primary mechanism of action through acetylcholinesterase inhibition, its metabolic pathways, and toxicological profile. Detailed experimental protocols for relevant biological assays and analytical methods are also presented. The document aims to serve as a thorough resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Chemical Identifiers and Properties

This compound is a mixture of two isomers: the thiono isomer (this compound-O) and the thiolo isomer (this compound-S).[1] The technical product is typically a mixture of these two in a 2:1 ratio of this compound-S to this compound-O.[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound and its individual isomers is provided in the table below.

IdentifierThis compound (Mixture)This compound-OThis compound-S
CAS Number 8065-48-3[1]298-03-3126-75-0[1]
PubChem CID 24722[1]927324723
IUPAC Name Mixture of O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate (B77711) and O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioateO,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioateO,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate
Molecular Formula C8H19O3PS2C8H19O3PS2C8H19O3PS2
Molecular Weight 258.34 g/mol 258.34 g/mol 258.34 g/mol
InChI Key FAXIJTUDSBIMHY-UHFFFAOYSA-N[1]JANTEVJWSSHCLB-UHFFFAOYSA-NGRPRVIYRYGLIJU-UHFFFAOYSA-N
SMILES CCOP(=S)(OCC)OCCSCC.CCOP(=O)(OCC)SCCSCC[1]CCOP(=S)(OCC)OCCSCCCCOP(=O)(OCC)SCCSCC
Synonyms Systox, Mercaptofos, Demox[1]Isosystox, Thiolthis compound
Physicochemical Properties
PropertyValue
Appearance Amber, oily liquid[1]
Odor Sulfur-like[1]
Boiling Point 128 °C at 1 mmHg (this compound-S)[1]
Solubility in Water 2.0 g/100 mL (this compound-S)

Synthesis

The synthesis of this compound involves the reaction of 2-(ethylthio)ethanol (B52129) with O,O-diethyl phosphorochloridothioate.[1] This reaction produces a mixture of the this compound-O and this compound-S isomers.

Experimental Protocol: General Synthesis of this compound

Disclaimer: This protocol is a general description and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

  • 2-(ethylthio)ethanol

  • O,O-diethyl phosphorochloridothioate

  • Toluene (or other suitable solvent)

  • Anhydrous sodium carbonate

  • Metallic copper (catalyst)

Procedure:

  • In a reaction vessel, dissolve 2-(ethylthio)ethanol in toluene.

  • Add anhydrous sodium carbonate to the solution.

  • Introduce a catalytic amount of metallic copper.

  • Slowly add O,O-diethyl phosphorochloridothioate to the reaction mixture while stirring.

  • The reaction is typically carried out at a controlled temperature.

  • Upon completion, the reaction mixture is worked up to isolate the this compound isomers. This may involve filtration to remove solids and distillation under reduced pressure to purify the product.

Note: This reaction yields a mixture of this compound-O and this compound-S. Further purification steps, such as chromatography, would be required to separate the individual isomers.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132).[2]

Acetylcholinesterase Inhibition

Inhibition of AChE by this compound leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. This disruption of the cholinergic system is responsible for the acute toxic effects observed.

Acetylcholinesterase_Inhibition cluster_synapse Normal Synaptic Function cluster_inhibition Effect of this compound This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Acetylcholine Acetylcholine Acetylcholine->AChE Hydrolysis Receptors Muscarinic & Nicotinic Receptors Acetylcholine->Receptors Binding Acetylcholine->Receptors Accumulation & Prolonged Binding Synapse Cholinergic Synapse Overstimulation Overstimulation Receptors->Overstimulation

Caption: Inhibition of Acetylcholinesterase by this compound.

Other Signaling Pathways

Metabolism

This compound undergoes metabolic transformation in vivo, primarily through oxidation of the thioether group.[1]

Demeton_Metabolism Demeton_O This compound-O Sulfoxide_O This compound-O Sulfoxide Demeton_O->Sulfoxide_O Oxidation Demeton_S This compound-S Sulfoxide_S This compound-S Sulfoxide Demeton_S->Sulfoxide_S Oxidation Sulfone_O This compound-O Sulfone Sulfoxide_O->Sulfone_O Oxidation Sulfone_S This compound-S Sulfone Sulfoxide_S->Sulfone_S Oxidation

Caption: Metabolic pathway of this compound isomers.

Toxicity

This compound is highly toxic to mammals. The toxicity can vary between the two isomers, with this compound-S generally being more toxic than this compound-O.

SpeciesRouteLD50 (mg/kg)
Rat (this compound-S)Oral1.5[1]
Rat (this compound-O)Oral7.5[1]
RabbitOral5 (LDLo)[1]
MouseOral7.85 (LDLo)[1]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and its inhibition.[3]

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (e.g., pH 8.0)

  • This compound solution (or other inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add a specific volume of phosphate buffer to each well.

  • Add the this compound solution at various concentrations to the test wells. Include a control well with no inhibitor.

  • Add the AChE solution to all wells except for a blank.

  • Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ATCI substrate to all wells.

  • Immediately add DTNB to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of color change is proportional to the AChE activity. Calculate the percentage of inhibition for each this compound concentration.

Analysis of this compound Residues in Soil (GC-FPD/NPD)

This protocol outlines a general procedure for the extraction and analysis of this compound from soil samples using gas chromatography with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[4]

Materials:

  • Soil sample

  • Acetonitrile (B52724)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Gas chromatograph with FPD or NPD

  • Appropriate GC column (e.g., capillary column suitable for organophosphate analysis)

  • This compound analytical standard

Procedure: 1. Extraction: a. Weigh a known amount of the soil sample. b. Extract the soil sample with a mixture of water and acetonitrile using sonication. c. Partition the pesticides into dichloromethane. d. Dry the dichloromethane extract with anhydrous sodium sulfate. e. Concentrate the extract to a small volume.

2. Gas Chromatography Analysis: a. Inject a known volume of the concentrated extract into the GC. b. The GC is programmed with a specific temperature gradient to separate the components of the mixture. c. The FPD or NPD detects the phosphorus and/or nitrogen atoms in the this compound molecule as it elutes from the column. d. Identify and quantify this compound by comparing the retention time and peak area to that of a known analytical standard.

Analytical_Workflow Sample Soil Sample Extraction Extraction (Acetonitrile/Water, Sonication) Sample->Extraction Partitioning Liquid-Liquid Partitioning (Dichloromethane) Extraction->Partitioning Drying Drying (Anhydrous Sodium Sulfate) Partitioning->Drying Concentration Concentration Drying->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Detection Detection (FPD/NPD) GC_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for this compound residue analysis in soil.

Conclusion

This compound is a potent organophosphate pesticide with a well-characterized mechanism of action centered on the inhibition of acetylcholinesterase. This guide has provided a detailed summary of its chemical properties, synthesis, biological activity, and analytical methods. The provided experimental protocols offer a starting point for researchers investigating the effects and detection of this compound. While its use has been largely discontinued (B1498344) due to high toxicity, the study of this compound and similar organophosphates remains relevant for understanding neurotoxicology and for the development of potential antidotes and therapeutic interventions for organophosphate poisoning.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Demeton in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, an organophosphate insecticide, in various organic solvents. This compound is a systemic insecticide and acaricide that exists as a mixture of two isomers: this compound-O and this compound-S.[1][2] This document consolidates available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates the compound's primary mechanism of action.

Solubility Data

This compound and its isomers are generally characterized by their solubility in a range of organic solvents.[3] The technical mixture, as well as its individual isomers and the related compound this compound-S-methyl, exhibit good solubility in most common organic solvents, particularly polar ones.[4][5][6][7] However, quantitative data is sparse in publicly available literature. The following tables summarize the available solubility information.

Table 1: Solubility of this compound and its Isomers
CompoundSolventSolubilityTemperatureSource(s)
This compound (Mixture) Most Organic SolventsSolubleNot Specified[3][4]
EthanolSolubleNot Specified[6]
Propylene GlycolSolubleNot Specified[6]
Toluene & similar hydrocarbonsSolubleNot Specified[6]
This compound-O Most Organic SolventsSolubleRoom Temperature[4]
This compound-S Most Organic SolventsSolubleNot Specified[7]
DichloromethaneSolubleNot Specified[8]
Ethyl AcetateSolubleNot Specified[8]
HexaneSolubleNot Specified[8]
ChloroformSlightly SolubleNot Specified[8]
MethanolSlightly SolubleNot Specified[8]
Table 2: Solubility of this compound-S-methyl
CompoundSolventSolubilityTemperatureSource(s)
This compound-S-methyl Dichloromethane600 g/kg20 °C[5][9]
Propan-2-ol600 g/kg20 °C[5][9]
Dichloromethane~200 g/LNot Specified[5][9]
Isopropanol~200 g/LNot Specified[5][9]
Toluene~200 g/LNot Specified[5][9]
Common Polar Organic Solvents (alcohols, ketones, chlorinated hydrocarbons)Readily SolubleNot Specified[5][9][10]
n-HexaneRapidly SolubleNot Specified[10]
Petroleum SolventsLimited SolubilityNot Specified[5][9][11]

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general methodology based on standard laboratory practices can be outlined. The following is a generalized workflow for determining the solubility of a pesticide like this compound in an organic solvent using a gravimetric method.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A 1. Select Solvent and Prepare Saturated Solution B 2. Add excess this compound to a known volume of solvent in a sealed vial. A->B C 3. Equilibrate at constant temperature (e.g., 20°C) with agitation for 24-48h. B->C D 4. Allow solution to settle. Centrifuge if necessary. C->D E 5. Carefully withdraw a known aliquot of the clear supernatant. D->E F 6. Transfer aliquot to a pre-weighed container. E->F G 7. Evaporate the solvent under a gentle stream of nitrogen. F->G H 8. Weigh the container with the dry this compound residue. G->H I 9. Calculate solubility (e.g., in g/L). H->I

Caption: Workflow for Solubility Determination

Methodology Details:

  • Preparation of Saturated Solution : A surplus amount of this compound is added to a specific volume of the chosen organic solvent in a container that can be tightly sealed to prevent solvent evaporation.

  • Equilibration : The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation : The undissolved solid is separated from the saturated solution. This is typically achieved by allowing the mixture to stand, followed by centrifugation to ensure all solid particles are pelleted.

  • Analysis : A precise volume (aliquot) of the clear supernatant is carefully removed and transferred to a pre-weighed vessel. The solvent is then completely evaporated, often under reduced pressure or a gentle stream of an inert gas like nitrogen.

  • Calculation : The vessel containing the dry residue is weighed again. The mass of the dissolved this compound is determined by subtraction. The solubility is then calculated by relating the mass of the residue to the volume of the aliquot taken, commonly expressed in grams per liter (g/L) or grams per kilogram (g/kg) of the solvent.

Alternatively, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of this compound in the saturated solution, which can be more accurate, especially for lower solubilities.[12][13]

Mechanism of Action: Cholinesterase Inhibition

This compound, like other organophosphates, functions as a systemic insecticide by inhibiting the acetylcholinesterase (AChE) enzyme.[2][14] This enzyme is crucial for the proper functioning of the nervous system in both insects and mammals.

Signaling Pathway:

  • Normal Nerve Function : In a healthy synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released, binds to its receptor on the postsynaptic membrane, and transmits a nerve signal. AChE then rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal.

  • Inhibition by this compound : this compound phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, inactive enzyme-inhibitor complex.

  • Consequence : With AChE inhibited, acetylcholine accumulates in the synaptic cleft. This leads to continuous stimulation of ACh receptors, resulting in hyperactivity of the nervous system, paralysis, and ultimately death of the insect.[2][14]

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) Receptor ACh Receptor ACh->Receptor Signal AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor->ACh Release Products Choline + Acetic Acid AChE->Products This compound This compound AChE_inhib Inactive AChE This compound->AChE_inhib Inhibition ACh_accum ACh Accumulation Receptor_over Receptor Overstimulation ACh_accum->Receptor_over Continuous Signal

Caption: Acetylcholinesterase Inhibition by this compound

References

An In-Depth Technical Guide to the Environmental Fate and Transport of Demeton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of Demeton. This compound is a systemic organophosphate insecticide and acaricide, notable for its composition as a mixture of two isomers: the thiono isomer, this compound-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate), and the thiolo isomer, this compound-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate).[1][2] While it has been used in agriculture, significant data gaps exist regarding its environmental behavior.[2][3] This document synthesizes available data on its degradation, mobility, and accumulation in various environmental compartments, outlines relevant experimental protocols, and provides visual representations of key processes.

Data Presentation

The quantitative data available for this compound and its isomers are summarized in the tables below. It is important to note that much of the specific experimental data for the this compound mixture is limited; therefore, data for individual isomers or related compounds are included for a more complete picture.

Table 1: Physicochemical and Toxicity Properties of this compound and Its Isomers

PropertyThis compound (Mixture)This compound-OThis compound-SSource(s)
Molecular Formula C₈H₁₉O₃PS₂C₈H₁₉O₃PS₂C₈H₁₉O₃PS₂[4]
Molecular Weight ( g/mol ) 258.3258.3258.3[2]
Vapor Pressure (mPa @ 20°C) -3835[4]
Water Solubility (mg/L @ 22°C) -200060[4]
Log K_ow_ ----
Oral LD₅₀ (rats, mg/kg) 2.5 - 6.27.51.5[1]
Dermal LD₅₀ (rats, mg/kg) 8.2 - 14--[2]

Data not available is denoted by "-".

Table 2: Environmental Fate Parameters for this compound and Its Isomers

ParameterValueIsomerConditionsSource(s)
Soil Sorption Coefficient (K_oc_) 387This compound-O-[4]
70This compound-S-[4]
Bioconcentration Factor (BCF) 38 - 64Not SpecifiedFish, OECD 305[5]
Aerobic Soil Metabolism Half-life (DT₅₀) 49 daysMethiozolin (as a proxy)-[6]
Anaerobic Soil Metabolism Limited degradationMethiozolin (as a proxy)-[6]
Aqueous Hydrolysis Half-life Relatively stableFenthion (B1672539) (as a proxy)pH 7, 25°C[7]
Decreased stabilityFenthion (as a proxy)Increased pH and temperature[7]
Aqueous Photolysis ----

Data for this compound is scarce; therefore, values for related compounds are provided as proxies where noted. Data not available is denoted by "-".

Core Environmental Fate and Transport Processes

The environmental behavior of this compound is governed by a combination of physical, chemical, and biological processes that determine its persistence, mobility, and potential for exposure to non-target organisms.

Degradation

Degradation is a key process that reduces the concentration of this compound in the environment. The primary degradation pathways include metabolism by organisms, hydrolysis, and photolysis.

Metabolism (Biodegradation): In biological systems, including soil microorganisms, plants, and animals, both this compound-O and this compound-S undergo oxidation of the thioether group to form their respective sulfoxide (B87167) and sulfone metabolites.[1] For this compound-O, an additional metabolic pathway involves the oxidative desulfuration of the thionophosphate group (P=S) to a phosphate (B84403) group (P=O), which is then further oxidized at the thioether linkage.[1] The rate of metabolism is generally faster in mammals than in insects, and faster in insects than in plants.[8]

dot

cluster_demeton_o This compound-O Degradation cluster_demeton_s This compound-S Degradation Demeton_O This compound-O (P=S) Demeton_O_Sulfoxide This compound-O Sulfoxide Demeton_O->Demeton_O_Sulfoxide Oxidation Oxon This compound-O Oxon (P=O) Demeton_O->Oxon Oxidative Desulfuration Demeton_O_Sulfone This compound-O Sulfone Demeton_O_Sulfoxide->Demeton_O_Sulfone Oxidation Hydrolysis_Products_O Hydrolysis Products (e.g., DETP) Demeton_O_Sulfone->Hydrolysis_Products_O Hydrolysis Oxon_Sulfoxide Oxon Sulfoxide Oxon->Oxon_Sulfoxide Oxidation Oxon_Sulfone Oxon Sulfone Oxon_Sulfoxide->Oxon_Sulfone Oxidation Oxon_Sulfone->Hydrolysis_Products_O Hydrolysis Demeton_S This compound-S Demeton_S_Sulfoxide This compound-S Sulfoxide Demeton_S->Demeton_S_Sulfoxide Oxidation Demeton_S_Sulfone This compound-S Sulfone Demeton_S_Sulfoxide->Demeton_S_Sulfone Oxidation Hydrolysis_Products_S Hydrolysis Products (e.g., DEPTH) Demeton_S_Sulfone->Hydrolysis_Products_S Hydrolysis

Generalized metabolic pathways of this compound isomers.

Hydrolysis: this compound is subject to hydrolysis, with the rate being significantly influenced by pH and temperature.[2][7] Alkaline conditions generally accelerate the hydrolysis of organophosphate esters.[7] The hydrolysis of this compound and its oxidized metabolites leads to the cleavage of the phosphate ester bond, resulting in the formation of diethylthiophosphoric acid (DEPTH) or diethylphosphoric acid (DETP) and the corresponding thioether alcohol.[1]

Photolysis: While specific quantum yields for the photolysis of this compound in water are not readily available, photolytic degradation is a recognized dissipation pathway for many pesticides.[9][10] Studies on related compounds suggest that photolysis on soil surfaces can be an important degradation route. The efficiency of photolysis is dependent on the absorption of light by the molecule and the quantum yield of the degradation reaction.

Transport

The movement of this compound from the point of application to other environmental compartments is a critical aspect of its environmental fate.

Soil Mobility: The mobility of this compound in soil is governed by its adsorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is a key parameter used to predict mobility. The reported K_oc_ value for this compound-O is 387, indicating moderate mobility, while the K_oc_ for this compound-S is 70, suggesting high mobility.[4] This difference implies that this compound-S has a higher potential to leach through the soil profile and potentially contaminate groundwater compared to this compound-O.

Leaching: The potential for this compound and its degradation products to leach into groundwater can be assessed through soil column leaching studies. These experiments simulate the movement of the chemical through a soil profile under controlled rainfall conditions.[11] The amount of the parent compound and its metabolites in the leachate and at different soil depths provides a measure of their mobility.[11]

Volatilization and Atmospheric Transport: Due to their vapor pressures, both this compound-O and this compound-S have the potential to volatilize into the atmosphere, although this is not considered a primary dissipation pathway from moist soil or water. Once in the atmosphere, they can be transported over distances and are subject to degradation, primarily through reaction with hydroxyl radicals.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure. For aquatic organisms, this is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at steady state.[12][13] A reported BCF range of 38-64 for this compound in fish suggests a low potential for bioconcentration.[5]

Experimental Protocols

Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable data on the environmental fate of chemicals.

Soil Metabolism (OECD 307)

This study evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[14][15]

Methodology:

  • Test System: Representative soil samples are chosen based on their physicochemical properties (e.g., texture, organic carbon content, pH).[14]

  • Application: The test substance, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking, is applied to the soil at a rate corresponding to the maximum recommended field application rate.[14][16]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content. For aerobic conditions, the soil is maintained in an oxygen-rich environment. For anaerobic conditions, the soil is typically flooded and purged with an inert gas to remove oxygen.[17]

  • Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[18] Volatile products, such as ¹⁴CO₂, are trapped to establish a mass balance.[15]

  • Data Analysis: The rate of degradation (DT₅₀, the time for 50% dissipation) is calculated, and a degradation pathway is proposed based on the identified metabolites.[19]

dot

cluster_workflow OECD 307 Soil Metabolism Workflow start Select & Characterize Test Soils apply_chem Apply Radiolabeled This compound to Soil start->apply_chem incubate_aerobic Incubate Aerobically (Controlled Temp/Moisture) apply_chem->incubate_aerobic incubate_anaerobic Incubate Anaerobically (Flooded, O₂-free) apply_chem->incubate_anaerobic sample Sample Soil at Time Intervals incubate_aerobic->sample trap Trap Volatiles (¹⁴CO₂) incubate_aerobic->trap incubate_anaerobic->sample incubate_anaerobic->trap extract Extract Soil Samples (e.g., Solvent Extraction) sample->extract analyze Analyze Extracts (HPLC, LC-MS) extract->analyze data_analysis Calculate DT₅₀ & Propose Pathway analyze->data_analysis analyze_trap Quantify Trapped Volatiles trap->analyze_trap analyze_trap->data_analysis

Workflow for an OECD 307 soil metabolism study.
Adsorption/Desorption (OECD 106)

This batch equilibrium method is used to determine the soil adsorption coefficient (K_oc_), which indicates the tendency of a chemical to bind to soil particles.[20][21]

Methodology:

  • Soil and Solution Preparation: Several different soil types with varying organic carbon content and texture are used.[22] A solution of the test substance in 0.01 M calcium chloride (to mimic soil solution) is prepared.[22]

  • Equilibration: A known mass of soil is mixed with a known volume of the test substance solution in a centrifuge tube. The tubes are agitated for a predetermined equilibration time.[20]

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.[20]

  • Desorption: The supernatant is replaced with a fresh solution of 0.01 M calcium chloride, and the mixture is re-equilibrated to measure the amount of the chemical that desorbs from the soil.

  • Data Analysis: The adsorption distribution coefficient (K_d_) is calculated for each soil. The K_oc_ is then determined by normalizing the K_d_ to the organic carbon content of the soil.[23]

dot

cluster_workflow OECD 106 Adsorption/Desorption Workflow start Prepare Soil Samples & this compound Solution mix Mix Soil and Solution in Centrifuge Tubes start->mix equilibrate_ad Equilibrate by Agitation (Adsorption) mix->equilibrate_ad centrifuge_ad Centrifuge to Separate Phases equilibrate_ad->centrifuge_ad analyze_aq_ad Analyze Aqueous Phase for this compound centrifuge_ad->analyze_aq_ad calculate_ad Calculate Adsorbed Amount analyze_aq_ad->calculate_ad replace Replace Supernatant with Fresh CaCl₂ Solution calculate_ad->replace calculate_koc Calculate Kd and Koc calculate_ad->calculate_koc equilibrate_de Re-equilibrate by Agitation (Desorption) replace->equilibrate_de centrifuge_de Centrifuge to Separate Phases equilibrate_de->centrifuge_de analyze_aq_de Analyze Aqueous Phase for this compound centrifuge_de->analyze_aq_de calculate_de Calculate Desorbed Amount analyze_aq_de->calculate_de calculate_de->calculate_koc

Workflow for an OECD 106 adsorption/desorption study.
Bioaccumulation in Fish (OECD 305)

This guideline describes a flow-through test to determine the bioconcentration factor (BCF) of a chemical in fish.[12][24]

Methodology:

  • Test Organisms: A suitable fish species, such as rainbow trout or zebrafish, is selected.[24]

  • Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of the test substance in water for an extended period (e.g., 28 days).[12] Water and fish tissue samples are collected at regular intervals.

  • Depuration Phase: After the exposure period, the remaining fish are transferred to clean water and monitored for the elimination of the test substance from their tissues.[13]

  • Analysis: The concentration of the test substance in water and fish tissue is measured throughout both phases of the experiment.[25]

  • Data Analysis: The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at steady state. Alternatively, a kinetic BCF can be determined from the uptake and depuration rate constants.[13]

Analytical Methods

Accurate and sensitive analytical methods are essential for quantifying this compound and its metabolites in complex environmental matrices.

Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues from soil and agricultural products.[18] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[18]

Instrumental Analysis: Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the primary techniques for the analysis of this compound and its metabolites.

  • GC-MS: Suitable for the analysis of thermally stable and volatile compounds.

  • LC-MS/MS: A powerful technique for the analysis of a wide range of pesticides, including polar and thermally labile compounds and their metabolites.[18][26] It offers high sensitivity and selectivity.

dot

cluster_workflow Analytical Workflow for this compound in Soil start Collect and Homogenize Soil Sample extract QuEChERS Extraction (Acetonitrile + Salts) start->extract cleanup Dispersive SPE Cleanup (d-SPE) extract->cleanup concentrate Solvent Evaporation & Reconstitution cleanup->concentrate analyze LC-MS/MS or GC-MS Analysis concentrate->analyze quantify Quantification & Data Processing analyze->quantify

A typical analytical workflow for this compound residue in soil.

Conclusion

The environmental fate and transport of this compound are complex processes influenced by its isomeric composition and various environmental factors. While the general degradation pathways involve oxidation and hydrolysis, and its mobility in soil varies between the O and S isomers, there is a clear need for more comprehensive, quantitative data specifically for the this compound mixture. The experimental protocols outlined in this guide, based on internationally accepted OECD guidelines, provide a framework for generating the necessary data to conduct a thorough environmental risk assessment of this pesticide. Future research should focus on filling the existing data gaps to better understand and predict the environmental behavior of this compound.

References

Demystifying Demeton: A Technical Guide to its Structural Analogues and Cholinesterase Inhibition Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton, a first-generation organophosphate insecticide, has long been a subject of toxicological and pharmacological interest due to its potent inhibition of acetylcholinesterase (AChE). This technical guide provides an in-depth exploration of the structural analogues of this compound, their synthesis, and their biological activity, with a primary focus on the quantitative structure-activity relationships (QSAR) governing their AChE inhibitory potency. Detailed experimental protocols for the synthesis of phosphorothioates and the enzymatic assessment of AChE inhibition are provided. Furthermore, this guide illustrates the key signaling pathways affected by organophosphate insecticides and outlines a typical experimental workflow for activity screening. The presented data and methodologies aim to serve as a comprehensive resource for researchers engaged in the study of organophosphate toxicology and the development of novel cholinesterase inhibitors.

Introduction

Organophosphate (OP) compounds, a diverse class of organic esters of phosphoric acid, have seen widespread use as pesticides and, notoriously, as chemical warfare agents.[1] Their primary mechanism of toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] The inactivation of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis, characterized by a range of symptoms from salivation and lacrimation to convulsions, respiratory failure, and death.[2]

This compound, one of the earliest systemic insecticides, exists as a mixture of two isomers: the thiono isomer, this compound-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate), and the thiolo isomer, this compound-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate).[3] The thiolo isomer, this compound-S, is significantly more toxic than the thiono form.[3] The study of this compound and its structural analogues provides valuable insights into the structure-activity relationships (SAR) that govern the potency of organophosphate inhibitors of AChE. Understanding these relationships is crucial for the design of safer pesticides and the development of effective antidotes and therapeutic agents for OP poisoning.

This guide will delve into the synthesis of this compound analogues, present quantitative data on their AChE inhibitory activity, and provide detailed experimental protocols for their evaluation.

Synthesis of this compound Structural Analogues

The synthesis of this compound and its structural analogues generally involves the reaction of a dialkyl phosphite (B83602) with a suitable sulfur-containing electrophile or the reaction of a dialkyl phosphorochloridothioate with an appropriate alcohol or thiol.

A general route for the synthesis of phosphorothioates involves the coupling of thiols with H-phosphonates, H-phosphinates, or secondary phosphine (B1218219) oxides.[2] For instance, the synthesis of this compound-S analogues can be achieved by reacting a sodium salt of a dialkyl dithiophosphoric acid with an appropriate alkyl halide.[4]

Experimental Protocol: General Synthesis of O,O-dialkyl-S-alkyl Phosphorothioates

  • Preparation of O,O-dialkyl dithiophosphoric acid: Phosphorous pentasulfide is reacted with the desired anhydrous alcohol (e.g., ethanol, propanol) in an anhydrous solvent such as benzene.

  • Formation of the sodium salt: The resulting O,O-dialkyl dithiophosphoric acid is then neutralized with a base, such as sodium hydroxide, to form the sodium salt.

  • Reaction with alkyl halide: The sodium salt of the O,O-dialkyl dithiophosphoric acid is then reacted with the desired alkyl halide (e.g., 2-chloroethyl ethyl sulfide (B99878) for this compound-S) to yield the final O,O-dialkyl-S-alkyl phosphorothioate (B77711).[4]

  • Purification: The product is then purified using standard techniques such as distillation or chromatography.

Biological Activity and Quantitative Structure-Activity Relationship (QSAR)

The primary biological activity of this compound and its analogues is the inhibition of acetylcholinesterase. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: IC50 Values of Various Organophosphate Insecticides against Human RBC-AChE [5]

CompoundStructureIC50 (µM)[5]
Chlorpyrifos (B1668852)0.12
Monocrotophos0.25
Profenofos0.35
Acephate4.0

Structure-Activity Relationship Discussion:

The inhibitory potency of organophosphates against AChE is influenced by several structural features:

  • The nature of the alkyl groups on the phosphorus atom: The size and branching of the alkyl groups can affect the binding affinity of the inhibitor to the enzyme's active site.[6]

  • The leaving group: The group that is displaced from the phosphorus atom upon phosphorylation of the serine residue in the AChE active site plays a crucial role in the rate of inhibition. A better leaving group generally leads to a more potent inhibitor.

  • The electronic properties of the substituents: The electron-withdrawing or electron-donating nature of the substituents can influence the electrophilicity of the phosphorus atom, thereby affecting the rate of phosphorylation.[6]

For example, the data in Table 1 shows that chlorpyrifos is the most potent inhibitor among the listed compounds. Its structure features a trichloropyridinyl leaving group, which is a good leaving group, and two ethyl groups on the phosphate (B84403). In contrast, acephate, which has a less effective leaving group and different substituents on the phosphorus, is a significantly weaker inhibitor.

Signaling Pathways Affected by Organophosphate Insecticides

Beyond the direct inhibition of acetylcholinesterase, organophosphate exposure can trigger a cascade of downstream signaling events, leading to cellular stress and apoptosis. One of the key pathways implicated in organophosphate-induced neurotoxicity is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Organophosphates have been shown to activate various components of the MAPK pathway, including ERK, JNK, and p38, leading to oxidative stress and neuronal cell death.

MAPK_Signaling_Pathway OPs Organophosphates AChE_inhibition AChE Inhibition OPs->AChE_inhibition ACh_accumulation Acetylcholine Accumulation AChE_inhibition->ACh_accumulation Receptor_overstimulation Receptor Overstimulation ACh_accumulation->Receptor_overstimulation ROS_production ROS Production Receptor_overstimulation->ROS_production MAPK_activation MAPK Activation (ERK, JNK, p38) ROS_production->MAPK_activation Oxidative_stress Oxidative Stress MAPK_activation->Oxidative_stress Apoptosis Apoptosis Oxidative_stress->Apoptosis

Figure 1: Simplified MAPK signaling pathway affected by organophosphates. Max Width: 760px.

Experimental Protocols for Acetylcholinesterase Inhibition Assay

The following protocol is a standard method for determining the in vitro inhibition of acetylcholinesterase by a test compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Plate Setup:

    • Add 25 µL of phosphate buffer to each well.

    • Add 25 µL of the test compound solution (or buffer for control) to the respective wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 25 µL of the ATCI substrate solution to all wells to start the reaction.

  • Add Chromogen: Immediately add 100 µL of the DTNB solution to all wells.

  • Measurement: Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

AChE_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents (AChE, ATCI, DTNB, Buffer) start->reagent_prep plate_setup Plate Setup (Buffer, Inhibitor, AChE) reagent_prep->plate_setup pre_incubation Pre-incubation (10 min, RT) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATCI) pre_incubation->reaction_initiation add_chromogen Add Chromogen (DTNB) reaction_initiation->add_chromogen measurement Measure Absorbance (412 nm, kinetic) add_chromogen->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for an acetylcholinesterase inhibition assay. Max Width: 760px.

Conclusion

The study of this compound and its structural analogues continues to be a valuable endeavor for understanding the fundamental principles of organophosphate toxicology. The quantitative data on AChE inhibition, coupled with a detailed understanding of the synthetic methodologies and the downstream signaling pathways, provides a robust framework for the development of novel insecticides with improved safety profiles and for the design of more effective therapeutic interventions for organophosphate poisoning. The experimental protocols and workflows presented in this guide offer a practical resource for researchers in this critical field. Further research focusing on the systematic synthesis and evaluation of a broad range of this compound analogues is warranted to refine our understanding of the intricate structure-activity relationships that govern their biological effects.

References

In Vitro Genotoxicity of Demeton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton, an organophosphate insecticide, has been subject to scrutiny regarding its potential genotoxic effects. This technical guide provides a comprehensive overview of the in vitro genotoxicity of this compound and its related compounds, this compound-S-methyl. The document summarizes available quantitative data from key genotoxicity assays, details the experimental protocols for these studies, and explores the potential signaling pathways involved in this compound-induced genotoxicity. The information is presented to facilitate a thorough understanding and critical evaluation of the genotoxic profile of this compound.

Introduction

This compound is a systemic and contact insecticide and acaricide, existing as a mixture of two isomers: this compound-O and this compound-S.[1] Its use has been restricted in many countries due to its high toxicity to mammals.[1] A significant aspect of toxicological evaluation is the assessment of a substance's potential to damage genetic material, a property known as genotoxicity. In vitro genotoxicity assays are crucial first-tier screening tools to identify such hazards. This guide focuses on the available in vitro data for this compound and its analogue, this compound-S-methyl, across a battery of standard genotoxicity tests.

Quantitative Genotoxicity Data

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for this compound-S-methyl

Test CompoundBacterial StrainsMetabolic Activation (S9)ConcentrationResult
This compound-S-methylSalmonella typhimurium TA1530Not specifiedNot specifiedPositive[2]
This compound-S-methylSalmonella typhimurium TA1535Not specifiedNot specifiedPositive[2]
This compound-S-methylSalmonella typhimurium TA1531Not specifiedNot specifiedNegative[2]
This compound-S-methylSalmonella typhimurium TA1532Not specifiedNot specifiedNegative[2]

Table 2: Mammalian Cell Gene Mutation Assay Data for this compound-S-methyl

Test CompoundCell LineAssay TypeMetabolic Activation (S9)Concentration Range (µg/mL)ResultReference
This compound-S-methylMouse Lymphoma L5178YForward MutationWith and Without50 - 500Positive[2]Cifone, 1984

Note: Specific quantitative data on mutant frequency were not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the key in vitro genotoxicity assays are outlined below. These represent standard methodologies and should be tailored for the specific investigation of this compound or its analogues.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test evaluates the potential of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

A. Principle: Histidine auxotrophic strains of S. typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reversion of the mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium. The number of revertant colonies is then counted.

B. Typical Protocol:

  • Strain Selection: Use of multiple strains is recommended, including those that detect base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98, TA1537).

  • Metabolic Activation: Prepare S9 fraction from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Exposure:

    • Plate Incorporation Method: Mix 0.1 mL of the bacterial culture, 0.1 mL of the test substance at various concentrations, and 0.5 mL of S9 mix or buffer in molten top agar (B569324). Pour the mixture onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the bacterial culture, test substance, and S9 mix/buffer for a short period (e.g., 20-30 minutes) before adding the top agar and pouring onto plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant increase at one or more concentrations.

In Vitro Mammalian Chromosomal Aberration Test

This assay assesses the ability of a test substance to induce structural chromosomal damage in cultured mammalian cells.

A. Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to the test substance. After a suitable treatment period, the cells are arrested in metaphase, harvested, and chromosomes are examined microscopically for structural aberrations.

B. Typical Protocol:

  • Cell Culture: Culture CHO cells or human lymphocytes in appropriate medium.

  • Treatment: Expose the cell cultures to at least three concentrations of the test substance, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours) or a continuous treatment for up to 1.5-2 normal cell cycle lengths.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid or colchicine) to the cultures for the final 1-3 hours of incubation.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them in a methanol/acetic acid solution. Drop the cell suspension onto clean glass slides and air-dry.

  • Staining and Analysis: Stain the slides with Giemsa or another suitable stain. Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

In Vitro Micronucleus Test

The micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.

A. Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The frequency of micronucleated cells is an indicator of chromosomal damage.

B. Typical Protocol:

  • Cell Culture: Use proliferating cells such as L5178Y mouse lymphoma cells or human peripheral blood lymphocytes.

  • Treatment: Expose the cells to the test substance at various concentrations, with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin-B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, and stain them with a DNA-specific stain (e.g., Giemsa, acridine (B1665455) orange, or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

A. Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail," while undamaged DNA remains in the head. The length and intensity of the comet tail are proportional to the amount of DNA damage.

B. Typical Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the chosen cell type (e.g., human lymphocytes, CHO cells).

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution (high salt and detergent) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in tail, tail moment).

In Vitro Sister Chromatid Exchange (SCE) Assay

The SCE assay detects reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome, which can be induced by DNA-damaging agents.

A. Principle: Cells are cultured for two replication cycles in the presence of a thymidine (B127349) analogue, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). This results in sister chromatids with different amounts of BrdU incorporated into their DNA. Differential staining techniques then allow for the visualization of exchanges between the sister chromatids.

B. Typical Protocol:

  • Cell Culture and BrdU Labeling: Culture cells (e.g., CHO cells, human lymphocytes) in the presence of BrdU for two cell cycles.

  • Treatment: Expose the cells to the test substance for a portion of or the entire culture period.

  • Metaphase Arrest: Add a metaphase-arresting agent during the final hours of culture.

  • Harvesting and Slide Preparation: Harvest the cells, prepare metaphase spreads as described for the chromosomal aberration test.

  • Differential Staining: Use a differential staining procedure (e.g., fluorescence plus Giemsa) to visualize the sister chromatids.

  • Scoring: Score the number of SCEs per metaphase in a designated number of cells (e.g., 25-50) per concentration.

Signaling Pathways and Mechanisms of Genotoxicity

The precise signaling pathways involved in this compound-induced genotoxicity have not been fully elucidated. However, based on the known mechanisms of organophosphate insecticides, several pathways are likely to be involved. Organophosphates are known to induce oxidative stress, which can lead to DNA damage.[1] The generation of reactive oxygen species (ROS) can cause single- and double-strand DNA breaks, as well as DNA base modifications.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key player in the cellular response to stress, including oxidative stress.[3] Activation of different MAPK pathways (e.g., ERK, JNK, p38) can lead to various cellular outcomes, including cell survival, apoptosis, and DNA repair. It is plausible that this compound, through the induction of oxidative stress, activates MAPK signaling, which in turn influences the cellular response to DNA damage.

Genotoxicity_Workflow cluster_exposure Test System Exposure cluster_assays Genotoxicity Endpoints cluster_analysis Data Analysis In Vitro Cell Culture In Vitro Cell Culture This compound Exposure This compound Exposure In Vitro Cell Culture->this compound Exposure Metabolic Activation (S9) Metabolic Activation (S9) This compound Exposure->Metabolic Activation (S9) Ames Test Ames Test This compound Exposure->Ames Test Gene Mutation Chromosomal Aberration Chromosomal Aberration This compound Exposure->Chromosomal Aberration Clastogenicity Micronucleus Test Micronucleus Test This compound Exposure->Micronucleus Test Clastogenicity/ Aneugenicity Comet Assay Comet Assay This compound Exposure->Comet Assay DNA Strand Breaks SCE Assay SCE Assay This compound Exposure->SCE Assay DNA Exchanges Quantitative Analysis Quantitative Analysis Ames Test->Quantitative Analysis Chromosomal Aberration->Quantitative Analysis Micronucleus Test->Quantitative Analysis Comet Assay->Quantitative Analysis SCE Assay->Quantitative Analysis Statistical Evaluation Statistical Evaluation Quantitative Analysis->Statistical Evaluation Hazard Identification Hazard Identification Statistical Evaluation->Hazard Identification

Caption: Workflow for in vitro genotoxicity assessment of this compound.

Demeton_Genotoxicity_Pathway This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production MAPK Signaling MAPK Signaling Oxidative Stress->MAPK Signaling DNA Damage DNA Damage ROS Production->DNA Damage Cellular Response Cellular Response MAPK Signaling->Cellular Response DNA Repair, Apoptosis DNA Damage->Cellular Response

Caption: Postulated signaling pathway for this compound-induced genotoxicity.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Demeton in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demeton is an organophosphate insecticide and acaricide that exists in two isomeric forms: this compound-S and this compound-O. In the environment and within biological systems, these parent compounds are metabolized to more toxic oxidative products, primarily this compound-S-methyl sulfoxide (B87167) (oxythis compound-methyl) and this compound-S-methyl sulfone. Due to their potential toxicity and persistence in the environment, robust and sensitive analytical methods are crucial for their detection and quantification in complex matrices such as soil.

These application notes provide detailed protocols for the determination of this compound and its primary metabolites in soil samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described are based on widely accepted and validated techniques, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Analytes

The primary targets for analysis include:

Analytical Approaches

Two primary chromatographic techniques are detailed for the analysis of this compound and its metabolites in soil:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and suitability for analyzing polar and thermally labile compounds like the this compound metabolites without derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for pesticide residue analysis. While some this compound compounds can be analyzed directly, derivatization may be necessary for improved chromatographic performance of the more polar metabolites.

A common and effective sample preparation technique for both methods is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for soil matrices.

Data Presentation: Quantitative Method Performance

The following tables summarize typical quantitative performance data for the analytical methods described. These values are indicative and may vary based on the specific instrumentation, soil type, and laboratory conditions.

Table 1: LC-MS/MS Method Performance Parameters for this compound and Metabolites in Soil

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound-S-methyl0.5 - 2.02.0 - 5.085 - 110< 15
Oxythis compound-methyl0.5 - 2.02.0 - 5.080 - 105< 15
This compound-S-methyl sulfone1.0 - 3.03.0 - 10.075 - 100< 20

Note: Data is synthesized from multi-residue methods for pesticides in soil and methods for this compound in agricultural products.[1][2][3]

Table 2: GC-MS Method Performance Parameters for this compound-S-methyl in Soil

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound-S-methyl1.0 - 5.05.0 - 15.080 - 115< 20

Note: Performance for metabolites may vary and may require derivatization for optimal results. Data is based on general performance for organophosphorus pesticides in soil.[4][5]

Experimental Protocols

Protocol 1: Sample Preparation using Modified QuEChERS Method

This protocol is applicable for the extraction of this compound and its metabolites from soil for subsequent analysis by either LC-MS/MS or GC-MS.

Materials and Reagents:

Procedure:

  • Sample Weighing and Hydration:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water to the tube and vortex for 1 minute to create a slurry. Let it stand for 30 minutes to ensure complete hydration.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 300 mg PSA, and 300 mg C18).

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • For LC-MS/MS analysis, the extract can often be directly diluted with the initial mobile phase and injected.

    • For GC-MS analysis, a solvent exchange to a more volatile and GC-compatible solvent (e.g., hexane (B92381) or ethyl acetate) may be necessary. This can be achieved by evaporating the acetonitrile under a gentle stream of nitrogen and reconstituting the residue in the desired solvent.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis weigh 1. Weigh 10g Soil hydrate 2. Add 10mL Water & Hydrate weigh->hydrate add_acn 3. Add 10mL Acetonitrile hydrate->add_acn add_salts 4. Add QuEChERS Salts add_acn->add_salts shake 5. Shake Vigorously (1 min) add_salts->shake centrifuge1 6. Centrifuge (≥4000 rpm, 5 min) shake->centrifuge1 transfer 7. Transfer 6mL Supernatant centrifuge1->transfer Acetonitrile Layer add_dspe 8. Add d-SPE Sorbents (MgSO4, PSA, C18) transfer->add_dspe vortex 9. Vortex (1 min) add_dspe->vortex centrifuge2 10. Centrifuge (≥4000 rpm, 5 min) vortex->centrifuge2 final_extract 11. Collect Supernatant centrifuge2->final_extract Cleaned Extract lc_ms LC-MS/MS Analysis final_extract->lc_ms gc_ms GC-MS Analysis final_extract->gc_ms LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry injection Sample Injection column C18 Reverse-Phase Column injection->column separation Gradient Elution column->separation esi Electrospray Ionization (ESI+) separation->esi Eluent quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Scanning quad2->quad3 detector Detector quad3->detector

References

Application Note: Analysis of Demeton by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Demeton, an organophosphate pesticide, using gas chromatography-mass spectrometry (GC-MS). The methodology outlined here is suitable for the quantification of this compound and its related compounds (this compound-S-methyl and Oxythis compound-methyl) in various matrices. This document includes comprehensive experimental procedures, data presentation in tabular format for easy interpretation, and a visual representation of the analytical workflow.

Introduction

This compound is a systemic organophosphate insecticide and acaricide. Due to its toxicity, monitoring its residue levels in environmental and agricultural samples is crucial for public health and safety. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust, sensitive, and selective method for the determination of this compound residues. This application note details a validated GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

A multi-residue method for pesticides enables the quantitative and sequential analysis of a large number of vegetable and fruit samples.[1] The following protocol is a general guideline and may require optimization based on the specific sample matrix.

a. Extraction:

  • For agricultural products like grains, legumes, and tea leaves, weigh an appropriate amount of the homogenized sample (e.g., 5-20 g).[2]

  • Add a suitable volume of acetone (B3395972) and homogenize.[2]

  • Filter the mixture under suction.[2]

  • Repeat the extraction of the residue with an additional volume of acetone and combine the filtrates.[2]

  • Adjust the final volume of the combined filtrate with acetone.[2]

b. Clean-up using Solid Phase Extraction (SPE):

  • Take an aliquot of the extract and concentrate it at a temperature below 40°C.[2]

  • The extract can be cleaned up by a salting-out step followed by redissolution in ethyl acetate (B1210297).[1]

  • For further cleanup, a solid-phase extraction (SPE) column, such as a graphitized carbon black/ethylenediamine-N-propylsilanized silica (B1680970) gel layered cartridge, can be used.[2]

  • Condition the SPE cartridge with the appropriate solvent mixture (e.g., acetonitrile/toluene).[2]

  • Load the concentrated extract onto the cartridge and elute the target analytes with a suitable solvent system.[2]

  • Concentrate the eluate and reconstitute the residue in a solvent compatible with the GC-MS system (e.g., ethyl acetate or acetonitrile/toluene).[2][3]

GC-MS Analysis

The following instrumental parameters are recommended for the analysis of this compound.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 6890N GC or equivalent[4]
Mass Spectrometer Agilent 5975B MSD or equivalent[4]
GC Column Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[4]
Carrier Gas Helium, constant flow rate of 1.0 - 1.69 mL/min[3][5]
Injection Mode Splitless[3]
Injection Volume 1-3 µL[2]
Injector Temperature 250°C[3][5]
Oven Temperature Program Initial 40-50°C (hold 1 min), ramp at 20-50°C/min to 110-140°C, then ramp at 7-10°C/min to 190-280°C, hold for 2-3 min.[3][4]
MS Ion Source Electron Impact (EI)[4]
Ion Source Temperature 170-200°C[3][5]
Interface Temperature 250°C[3][5]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.[5]

Quantitative Data

The performance of the GC-MS method for the analysis of this compound-S-methyl is summarized below.

Table 2: Method Performance for this compound-S-methyl

ParameterResult
Linearity (R²) (0.1 to 10 µg/mL) ≥ 0.990[4]
Limit of Quantification (LOQ) 0.01 mg/kg[2]
Recovery (at 0.05 µg/g) 73.8% to 102.5%[1][6]
Relative Standard Deviation (RSD) ≤ 5.7%[1][6]

Table 3: Selected Ions for Monitoring (SIM) of this compound-S-methyl

Ion Typem/z
Quantification Ion 88.0[7]
Confirmation Ion 1 59.8[7]
Confirmation Ion 2 109.0[7]

Experimental Workflow

Demeton_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction (Acetone) Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration Filtration->Concentration1 Cleanup Solid Phase Extraction (SPE) Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 Reconstitution Reconstitution Concentration2->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation Detection->Confirmation Reporting Reporting Quantification->Reporting Confirmation->Reporting

Caption: Experimental workflow for this compound analysis by GC-MS.

Discussion

The described GC-MS method provides a reliable and sensitive approach for the determination of this compound residues. The sample preparation procedure, incorporating extraction and SPE cleanup, is effective in removing matrix interferences, thereby enhancing the accuracy and precision of the analysis. The use of a DB-5ms column or equivalent provides excellent separation of organophosphorus pesticides.[4] For quantification, operating the mass spectrometer in SIM mode increases sensitivity and selectivity, while full scan mode can be used for confirmation of the analyte's identity. It is recommended to use matrix-matched standards to compensate for any matrix enhancement effects that may lead to erroneously high recovery results.

Conclusion

This application note presents a comprehensive and validated GC-MS method for the analysis of this compound in various sample matrices. The detailed protocols and performance data demonstrate that this method is suitable for routine monitoring and research applications, ensuring food safety and environmental protection.

References

Application Note: Quantification of Demeton-S-methyl in Agricultural Products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demeton-S-methyl is an organophosphate insecticide and acaricide used to control a variety of sucking and chewing insects and mites on agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound-S-methyl in food products. The analysis often includes its main metabolites, oxythis compound-methyl (B133069) (this compound-S-methyl sulfoxide) and this compound-S-methylsulfone, as the residue definition frequently comprises the sum of these compounds.[1] This application note describes a robust and sensitive method for the simultaneous extraction, cleanup, and quantification of this compound-S-methyl and its related metabolites in various agricultural matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Principle

The method employs a solvent extraction procedure followed by a cleanup step to remove matrix interferences. The target analytes are extracted from homogenized samples using acetone (B3395972).[2][3] For lipid-rich samples, a liquid-liquid partitioning step with hexane (B92381) and acetonitrile (B52724) is performed.[2][4] Further cleanup is achieved using solid-phase extraction (SPE) with a combination of sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) to remove pigments, fatty acids, and other co-extractives.[2][4][5] The final determination and quantification are carried out by LC-MS/MS, which provides excellent selectivity and sensitivity for detecting trace levels of the target compounds.[5]

Instrumentation and Reagents

  • Instrumentation : Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[5]

  • Reagents : Acetone, Acetonitrile (LC-MS grade), n-Hexane, Ethyl Acetate, Toluene, Water (LC-MS grade), Formic Acid, Ammonium Formate.

  • Reference Standards : High-purity certified reference materials for this compound-S-methyl, Oxythis compound-methyl, and this compound-S-methylsulfone.[6]

  • SPE Cartridges : Graphitized carbon black/primary secondary amine (GCB/PSA) layered cartridges or equivalent.[2][5]

  • Other Materials : Homogenizer, centrifuge, rotary evaporator, analytical balance, volumetric flasks, vials.

Experimental Protocols

1. Sample Preparation & Extraction

This protocol is a generalized procedure based on common methods for agricultural products.[2][3][4][5]

i. Sample Homogenization :

  • Weigh 10.0 g of a representative sample (e.g., grains, legumes, fruits, vegetables) into a blender jar.
  • For certain matrices like grains or tea leaves, add 20 mL of a 0.2% w/v thiourea (B124793) solution and let stand for 30 minutes to prevent degradation.[5] In other methods, antioxidants like L-ascorbic acid are added during homogenization.[3][4]

ii. Solvent Extraction :

  • Add 100 mL of acetone to the sample and homogenize for 2-3 minutes at high speed.
  • Filter the homogenate with suction through a Buchner funnel.
  • Transfer the filter cake back to the blender jar, add 50 mL of acetone, and homogenize again for 1 minute.
  • Filter and combine the filtrates.
  • Adjust the final volume of the combined filtrate to exactly 200 mL with acetone.[5]

iii. Liquid-Liquid Partitioning (for lipid-rich samples) :

  • Take a 20 mL aliquot of the acetone extract and concentrate to approximately 5 mL at <40°C.
  • Add 20 mL of n-hexane and extract twice with 20 mL portions of n-hexane-saturated acetonitrile.[5]
  • Combine the acetonitrile layers, concentrate at <40°C, and evaporate to dryness.

iv. Solid-Phase Extraction (SPE) Cleanup :

  • Reconstitute the residue from the previous step in 2 mL of an appropriate solvent mixture (e.g., acetonitrile/toluene 3:1, v/v).[5]
  • Condition a GCB/PSA layered SPE cartridge according to the manufacturer's instructions.
  • Load the reconstituted sample onto the cartridge.
  • Elute the analytes with a suitable solvent mixture.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
  • Reconstitute the final residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for specific instruments and matrices.

Table 1: Liquid Chromatography Conditions

ParameterSetting
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 3 - 5 µL[5]
Column Temp. 40°C
Gradient Optimized for analyte separation

Table 2: Tandem Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte Precursor Ion (m/z)
This compound-S-methyl[To be optimized]
Oxythis compound-methyl247.0
This compound-S-methylsulfone[To be optimized]

Note: Precursor and product ions for this compound-S-methyl and its sulfone metabolite should be determined by direct infusion of standards.

Data Presentation

The method was validated according to SANTE guidelines.[7] The performance characteristics demonstrate its suitability for the routine analysis of this compound-S-methyl in agricultural products.

Table 3: Method Validation and Performance Data

ParameterThis compound-S-methylOxythis compound-methylReference
Limit of Quantification (LOQ) 0.01 mg/kg[Matrix Dependent][5]
Linearity (r²) > 0.99> 0.99
Recovery (at 0.05 µg/g) 73.8% - 102.5%73.8% - 102.5%[2][3][4]
Precision (%RSD, n=5) ≤ 5.7%≤ 5.7%[2][3][4]

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of this compound-S-methyl.

Demeton_S_Methyl_Workflow cluster_prep Sample Preparation cluster_cleanup Extraction & Cleanup cluster_analysis Analysis Start Weigh 10g of Homogenized Sample Add_Thiourea Add Thiourea Solution (if required) Start->Add_Thiourea Extraction Extract with Acetone (2x) Add_Thiourea->Extraction Filtration Filter and Combine Extracts Extraction->Filtration Concentration Concentrate Extract (<40°C) Filtration->Concentration Partitioning Hexane/Acetonitrile Partitioning (for fatty samples) Concentration->Partitioning SPE Solid-Phase Extraction (GCB/PSA Cleanup) Concentration->SPE for non-fatty samples Partitioning->SPE Combine Acetonitrile Phases Evaporation Evaporate to Dryness SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for this compound-S-methyl analysis.

References

Application Note and Protocols for Demeton Residue Analysis in Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demeton is an organophosphate insecticide and acaricide used to control a variety of sucking insects on numerous agricultural crops.[1] Due to its potential toxicity, monitoring for its residues in plant-based food products is crucial for consumer safety.[1] This document provides detailed protocols for the sample preparation of various plant matrices for the analysis of this compound residues, primarily focusing on its more common isomer, this compound-S-methyl, and its metabolites. The methods described herein are intended for use by researchers, scientists, and professionals in the field of drug development and food safety. The primary techniques covered are a traditional solid-phase extraction (SPE) cleanup method and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Data Presentation

The following table summarizes typical performance data for the methods described. It is important to note that these values can vary depending on the specific plant matrix, instrumentation, and laboratory conditions.

ParameterMethod 1: SPE CleanupMethod 2: QuEChERS
Analyte This compound-S-methylOrganophosphorus Pesticides (including this compound)
Limit of Quantification (LOQ) 0.01 mg/kg[2]Typically 0.01 - 0.05 mg/kg
Recovery Matrix-dependent, typically 70-110%70-120%[3]
Relative Standard Deviation (RSD) < 15%< 20%[4]

Experimental Protocols

Below are detailed step-by-step protocols for two distinct sample preparation methods for the analysis of this compound residues in plant materials.

Method 1: Solid-Phase Extraction (SPE) Cleanup Protocol

This method is adapted from a validated analytical method for this compound-S-methyl and its metabolite, Oxythis compound-methyl, in agricultural products.[2]

1. Materials and Reagents

  • Acetone (B3395972) (pesticide residue grade)

  • Acetonitrile (B52724) (pesticide residue grade)

  • Toluene (pesticide residue grade)

  • Ethyl acetate (B1210297) (pesticide residue grade)

  • Methanol (pesticide residue grade)

  • n-Hexane (pesticide residue grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (B86663) (analytical grade)

  • This compound-S-methyl analytical standard

  • Oxythis compound-methyl analytical standard

  • Graphitized carbon black (GCB)/ethylenediamine-N-propylsilanized silica (B1680970) gel layered SPE cartridges (500 mg/500 mg)

  • High-speed blender/homogenizer

  • Suction filtration apparatus

  • Rotary evaporator

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Nitrogen evaporator

2. Sample Extraction

  • Weigh a representative 20.0 g sample of the homogenized plant material into a blender jar.

  • Add 100 mL of acetone and homogenize at high speed for 2-3 minutes.[2]

  • Filter the extract through a Büchner funnel with suction.[2]

  • Transfer the solid residue back to the blender jar, add another 50 mL of acetone, and repeat the homogenization and filtration steps.[2]

  • Combine the filtrates and transfer to a graduated cylinder. Adjust the final volume to 200 mL with acetone.[2]

  • Accurately transfer 20 mL of the extract to a round-bottom flask and concentrate to approximately 5 mL using a rotary evaporator at a temperature below 40°C.[2]

  • Add 1 g of sodium chloride to the concentrated extract and dissolve completely.

  • Transfer the solution to a 10 mL syringe and load it onto a porous diatomaceous earth cartridge. Allow the sample to adsorb for 10 minutes.

  • Elute the cartridge with 40 mL of ethyl acetate.[2]

  • Collect the eluate and concentrate it to dryness using a rotary evaporator at a temperature below 40°C.

  • For samples with high lipid content, such as grains and legumes, a liquid-liquid partitioning step is necessary. Add 20 mL of n-hexane to the residue and extract twice with 20 mL portions of n-hexane-saturated acetonitrile. Combine the acetonitrile layers and concentrate to dryness.[2]

  • Dissolve the final residue in 2 mL of a 3:1 (v/v) acetonitrile/toluene solution. This is the sample extract for cleanup.[2]

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition the GCB/ethylenediamine-N-propylsilanized silica gel layered SPE cartridge by passing 10 mL of a 3:1 (v/v) acetonitrile/toluene mixture. Discard the eluate.[2]

  • Load the 2 mL sample extract from the extraction step onto the conditioned SPE cartridge.

  • Elute the cartridge with 12 mL of the 3:1 (v/v) acetonitrile/toluene mixture. Collect the entire eluate.[2]

  • Concentrate the collected eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[2]

  • Reconstitute the residue in a suitable volume of an appropriate solvent for your analytical instrument (e.g., 1 mL of 4:1 (v/v) water/methanol for LC-MS/MS analysis).[2]

  • The sample is now ready for instrumental analysis.

Method 2: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide variety of food matrices.[4] This protocol is a general guideline and may require optimization for specific plant matrices.

1. Materials and Reagents

  • Acetonitrile (pesticide residue grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate (B86180) dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • C18 sorbent (for high-fat samples)

  • This compound analytical standards

  • 50 mL centrifuge tubes with screw caps

  • 15 mL centrifuge tubes for d-SPE

  • High-speed blender/homogenizer

  • Centrifuge capable of at least 3000 x g

  • Vortex mixer

2. Sample Extraction and Partitioning

  • Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate the sample before proceeding.

  • Add 10-15 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrates).

  • Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure thorough extraction.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE cleanup tube. The composition of the d-SPE tube will depend on the sample matrix.

    • For general fruit and vegetable samples: Use a tube containing PSA and anhydrous magnesium sulfate.

    • For samples with pigments (e.g., leafy greens, berries): Use a tube containing PSA, GCB, and anhydrous magnesium sulfate. Be aware that GCB can retain planar pesticides.

    • For samples with high fat content: Use a tube containing PSA, C18, and anhydrous magnesium sulfate.

  • Cap the d-SPE tube and vortex for 30 seconds to 1 minute to facilitate the cleanup process.

  • Centrifuge the d-SPE tube at high speed for 5 minutes to pellet the sorbent.

  • The supernatant is the final cleaned extract. Carefully transfer it to an autosampler vial.

  • The sample is now ready for instrumental analysis (e.g., GC-MS or LC-MS/MS). A solvent exchange step may be necessary depending on the analytical technique.

Mandatory Visualization

Sample_Preparation_Workflow cluster_0 Sample Homogenization cluster_1 Extraction cluster_2 Centrifugation / Filtration cluster_3 Cleanup cluster_4 Final Preparation Homogenization Plant Sample (Fruits, Vegetables, etc.) Grinding Homogenize/Grind Homogenization->Grinding Extraction Extraction with Solvent (e.g., Acetone or Acetonitrile) Grinding->Extraction Salts Add Salts (for QuEChERS) Centrifuge Centrifuge / Filter Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., GCB/PSA cartridge) Supernatant->SPE Method 1 dSPE Dispersive SPE (d-SPE) (e.g., PSA, GCB, C18) Supernatant->dSPE Method 2 Concentration Concentration & Reconstitution SPE->Concentration Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Concentration->Analysis

Caption: Workflow for this compound Residue Analysis in Plants.

References

Application Notes and Protocols for Cholinesterase Activity Assay in the Context of Demeton Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining cholinesterase activity, specifically in the context of exposure to the organophosphate insecticide Demeton. The provided methodology is based on the widely used Ellman's method, a reliable and sensitive colorimetric assay.

Principle of the Assay

The Ellman's method measures the activity of cholinesterase based on the rate of formation of a yellow-colored product.[1] The assay involves two coupled reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase (AChE) catalyzes the hydrolysis of the substrate, acetylthiocholine (B1193921) (ATCI), to produce thiocholine (B1204863) and acetic acid.

  • Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form the yellow anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[2][3] The rate of color formation is directly proportional to the cholinesterase activity.[3]

Organophosphates like this compound are potent inhibitors of cholinesterases.[4] They act by covalently binding to the serine residue in the active site of the enzyme, leading to its inactivation.[5] This inhibition results in an accumulation of the neurotransmitter acetylcholine, leading to overstimulation of the nervous system.[5]

Quantitative Data on this compound-S-methyl Inhibition of Human Acetylcholinesterase

The following table summarizes kinetic data for the inhibition of human acetylcholinesterase by this compound-S-methyl (DSM). This data is crucial for understanding the potency and mechanism of inhibition.

Kinetic ParameterValueConditionsReference
Second-order rate constant of inhibition (kᵢ)0.0422 µM⁻¹ min⁻¹---[2]
Spontaneous reactivation constant (kₛ)0.0202 min⁻¹---[2]
Aging constant (kₐ)0.0043 min⁻¹---[2]
Second-order rate constant of inhibition (kᵢ) with 5% ethanol0.0354 and 0.0119 µM⁻¹ min⁻¹Two apparent sensitive enzymatic entities (17% and 83%)[2]
Spontaneous reactivation constant (kₛ) with 5% ethanol0.0203 min⁻¹For the less sensitive component[2]
Aging constant (kₐ) with 5% ethanol0.0088 min⁻¹For the less sensitive component[2]

Experimental Protocols

Reagent Preparation
  • 0.1 M Phosphate (B84403) Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix them while monitoring the pH until a pH of 8.0 is achieved.[1]

  • 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store this solution protected from light.[1]

  • 14 mM ATCI Solution: Dissolve 40.2 mg of acetylthiocholine iodide in 10 mL of deionized water. This solution should be prepared fresh daily.[1]

  • 1 U/mL AChE Solution: Prepare a stock solution of acetylcholinesterase and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the enzyme solution on ice.[1]

  • This compound Solution: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain the desired concentrations for the inhibition assay.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[1]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[1]

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.[1]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[1]

  • Initiation of Reaction: Add 10 µL of the ATCI solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for at least 5 minutes to determine the rate of the reaction.

  • Calculation of Inhibition: The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Activity of Control - Activity of Test Sample) / Activity of Control] x 100

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, this compound) plate_setup Plate Setup (Blank, Control, Test Sample) reagents->plate_setup Add to 96-well plate pre_incubation Pre-incubation (10 min @ 25°C) plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATCI) pre_incubation->reaction_start measurement Measure Absorbance (412 nm, kinetic) reaction_start->measurement calculation Calculate % Inhibition measurement->calculation

Caption: Experimental workflow for the cholinesterase activity assay.

signaling_pathway cluster_normal Normal Cholinergic Transmission cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) Signal Signal Termination Receptor->Signal Continuous_Signal Continuous Stimulation Receptor->Continuous_Signal This compound This compound (Organophosphate) This compound->AChE Inhibits Accumulated_ACh Accumulated ACh Accumulated_ACh->Receptor Continuously binds to

Caption: Mechanism of cholinesterase inhibition by this compound.

References

Application Notes and Protocols for In Vivo Experimental Design of Demeton Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting in vivo toxicity studies of Demeton, an organophosphate insecticide. The protocols outlined below are intended to guide researchers in assessing the acute, sub-chronic, and chronic toxicity of this compound, with a focus on its neurotoxic effects and impact on key organ systems. Adherence to established guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) is emphasized throughout.

Introduction to this compound and its Toxicity

This compound is an organophosphate insecticide that exists as a mixture of two isomers: this compound-O and this compound-S.[1] It is a potent neurotoxin that functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of toxic effects, from muscle tremors and convulsions to respiratory distress and, at high doses, death. This compound is highly toxic to mammals and can be absorbed through ingestion, inhalation, and dermal contact.[1][3][4]

Animal Model Selection and Husbandry

The laboratory rat (e.g., Wistar or Sprague-Dawley strains) is the most commonly recommended species for oral and inhalation toxicity studies of pesticides.[5][6] Mice are also frequently used.[7] For dermal toxicity studies, rats or rabbits are appropriate models. Key considerations for animal selection and care include:

  • Species and Strain: The choice of species and strain should be justified and consistent with relevant regulatory guidelines.

  • Age and Weight: Young adult animals are typically used.[5] At the start of a study, the weight variation of animals should not exceed ±20% of the mean weight for each sex.

  • Sex: Equal numbers of male and female animals should be used at each dose level.[5][8] Females should be nulliparous and non-pregnant.[5][8]

  • Housing and Acclimatization: Animals should be housed in appropriate conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[2][9] A period of acclimatization of at least 5 days is required before the start of the study.[2]

  • Diet: Standard laboratory chow and water should be provided ad libitum, except for fasting periods prior to dosing in acute oral studies.[9]

Data Presentation: Quantitative Toxicity Data for this compound

The following tables summarize key quantitative toxicity data for this compound and its derivatives. This information is crucial for dose selection in in vivo studies.

Table 1: Acute Toxicity of this compound-S-methyl

SpeciesRouteLD50/LC50Reference
RatOral30 - 60 mg/kg[3][10]
RatDermal85 mg/kg[3]
RatInhalation500 mg/m³ (4 hours)[3][10]
Guinea PigOral110 mg/kg[3]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Short-Term Studies

CompoundSpeciesStudy DurationNOAELEffect at Higher DosesReference
This compound-S-methylRat24 months1 ppm in diet (0.05 mg/kg bw/day)Brain cholinesterase inhibition[7]
This compound-S-methylMouse21 months1 ppm in diet (0.24 mg/kg bw/day)Brain cholinesterase inhibition[7]
This compound-S-methylDog12 months1 ppm in diet (0.036 mg/kg bw/day)Brain cholinesterase inhibition[7]
Oxythis compound-methylRat14 days (gavage)0.3 mg/kg bwCholinesterase inhibition[7]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure - UDP)

This protocol is based on OECD Test Guideline 425 and is designed to estimate the LD50 while minimizing animal use.

1. Principle: A sequential dosing approach where the outcome of each animal (survival or death) determines the dose for the next animal.

2. Materials:

  • This compound (technical grade)

  • Vehicle (e.g., corn oil, water with appropriate surfactant)

  • Young adult female rats (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory equipment for observation and housing

3. Procedure:

  • Dose Selection: Start with a dose slightly below the estimated LD50. A default dose progression factor of 3.2 is commonly used.

  • Dosing: Administer a single oral dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 24 hours.

  • Sequential Dosing:

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

  • Stopping Criteria: The study is stopped when one of the predefined criteria is met (e.g., a certain number of reversals in dose direction have occurred).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

4. Observations:

  • Record clinical signs of toxicity, including changes in posture, gait, reactivity, and the presence of tremors, convulsions, salivation, etc.

  • Record body weight at the start of the study and at termination.

  • Perform a gross necropsy on all animals at the end of the observation period.

Protocol 2: Sub-chronic Oral Toxicity Study (90-Day)

This protocol is based on OECD Test Guideline 408.

1. Principle: To evaluate the adverse effects of repeated oral exposure to this compound over a 90-day period.

2. Materials:

  • This compound (technical grade)

  • Vehicle (if administered by gavage) or basal diet

  • Young adult rats (at least 10 per sex per group)

  • Equipment for clinical pathology (hematology, clinical chemistry) and histopathology

3. Procedure:

  • Dose Groups: At least three dose levels and a concurrent control group. The highest dose should induce some toxicity but not significant mortality. The lowest dose should not produce any evidence of toxicity (NOAEL).

  • Administration: Administer this compound daily for 90 days, typically mixed in the diet, dissolved in drinking water, or by gavage.

  • Observations:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Detailed clinical observations, body weight, and food consumption.

    • At termination (and optionally at interim points):

      • Hematology (e.g., red and white blood cell counts, hemoglobin).

      • Clinical biochemistry (e.g., liver enzymes like ALT, AST; kidney function markers like BUN, creatinine).

      • Cholinesterase activity (in plasma, red blood cells, and brain).

      • Gross necropsy and organ weights (liver, kidneys, brain, spleen, etc.).

      • Histopathological examination of major organs and tissues.

Protocol 3: Neurotoxicity Assessment - Functional Observational Battery (FOB)

The FOB is a non-invasive screening method to detect and characterize neurobehavioral abnormalities.[5][11][12]

1. Principle: Systematic observation of unperturbed behavior followed by a series of manipulative tests to assess sensory and motor functions.

2. Procedure: The FOB should be performed at the time of peak effect, determined from acute toxicity studies.

  • Home Cage Observations:

    • Observe posture, presence of tremors or convulsions, and any unusual behaviors.

  • Open Field Arena Observations (for a set period, e.g., 5 minutes):

    • Autonomic Function: Piloerection, salivation, urination, defecation.

    • Gait and Posture: Stance, gait abnormalities (e.g., ataxia).

    • Behavior: Arousal level (e.g., hypo- or hyperactivity), stereotypy.

  • Manipulative Tests:

    • Sensorimotor Responses: Approach response, touch response, tail pinch response.

    • Reflexes: Pupillary reflex, startle reflex.

    • Motor Function: Grip strength (forelimb and hindlimb), landing foot splay.

  • Scoring: Use a standardized scoring system to quantify observations.

Protocol 4: Cholinesterase Activity Assay

1. Principle: Based on the Ellman method, where thiocholine (B1204863) produced from the hydrolysis of acetylthiocholine (B1193921) by AChE reacts with DTNB to form a yellow product, which is measured spectrophotometrically at 412 nm.

2. Sample Collection and Preparation:

  • Collect blood samples (for plasma and red blood cell cholinesterase) and brain tissue at the end of the study.

  • Prepare tissue homogenates from the brain.

3. Assay Procedure (using a commercial kit is recommended):

  • Prepare reagents and standards as per the kit instructions.

  • Add samples (plasma, red blood cell lysate, or brain homogenate) to a 96-well plate.

  • Add the reaction mixture containing acetylthiocholine and DTNB.

  • Measure the change in absorbance over time in a microplate reader.

  • Calculate cholinesterase activity based on the rate of color change and compare it to a standard curve.

Protocol 5: Histopathological Examination

1. Principle: Microscopic examination of tissues to identify treatment-related pathological changes.

2. Procedure:

  • Tissue Collection: Collect a comprehensive set of tissues during necropsy, including the liver, kidneys, brain (multiple sections), spinal cord, peripheral nerves, spleen, and any tissues with gross abnormalities.

  • Fixation and Processing: Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Evaluation: A qualified pathologist should examine the slides. The evaluation should be conducted "blind" to the treatment groups to minimize bias.[13]

  • Key Findings in Organophosphate Poisoning:

    • Liver: Hepatocellular degeneration, necrosis, sinusoidal congestion.[14][15]

    • Kidney: Tubular necrosis, glomerular congestion.

    • Nervous System: Neuronal degeneration, particularly in chronic studies or in cases of organophosphate-induced delayed neuropathy (OPIDN), which involves axonal degeneration.[16][17]

Visualizations

Diagram 1: Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_0 Normal Function cluster_1 This compound Toxicity ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Phosphorylated AChE (Inactive) This compound This compound (Organophosphate) This compound->AChE Inhibition Synapse Synaptic Cleft Overstimulation Cholinergic Overstimulation Receptor->Overstimulation Toxicity_Workflow start Study Design & Protocol Development acclimatization Animal Acclimatization (>=5 days) start->acclimatization dosing Dosing (Acute, Sub-chronic, Chronic) acclimatization->dosing observations In-life Observations (Clinical Signs, Body Weight, FOB) dosing->observations interim Interim Sacrifices (for sub-chronic/chronic) observations->interim termination Terminal Sacrifice observations->termination sample_collection Sample Collection (Blood, Tissues) interim->sample_collection termination->sample_collection analysis Sample Analysis sample_collection->analysis clinical_path Clinical Pathology (Hematology, Biochemistry, AChE) analysis->clinical_path histopath Histopathology analysis->histopath data_analysis Data Analysis & Interpretation clinical_path->data_analysis histopath->data_analysis report Final Report (NOAEL, LD50) data_analysis->report

References

Cell Culture Models for Studying Organophosphate Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific in vitro neurotoxicity data for Demeton, this document utilizes Chlorpyrifos (B1668852), a well-characterized organophosphate insecticide, as a representative compound to detail the application of cell culture models in studying organophosphate neurotoxicity. The methodologies and expected outcomes described herein are based on published data for Chlorpyrifos and are intended to serve as a comprehensive guide for researchers investigating the neurotoxic effects of similar organophosphates.

Introduction

Organophosphates are a class of compounds widely used as pesticides that exert their primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Beyond their primary cholinergic mechanism, organophosphates are also known to induce neurotoxicity through non-cholinergic pathways, including the induction of oxidative stress and apoptosis.

This document provides detailed application notes and protocols for utilizing common neuronal cell lines, such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma), as in vitro models to study the neurotoxic mechanisms of organophosphates.

Recommended Cell Culture Models

SH-SY5Y and PC12 cell lines are frequently employed in neurotoxicity studies due to their neuronal characteristics and ease of culture.

  • SH-SY5Y Cells: A human-derived neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells express key neuronal markers and are a valuable tool for studying human-relevant neurotoxic effects.

  • PC12 Cells: A rat pheochromocytoma cell line that, upon treatment with nerve growth factor (NGF), differentiates into cells with properties similar to sympathetic neurons. They are a well-established model for studying neuronal differentiation, neurosecretion, and neurotoxicity.

Experimental Protocols

Cell Culture and Differentiation

SH-SY5Y Cell Culture and Differentiation Protocol:

  • Culture Medium: Grow undifferentiated SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Differentiation (Optional): To induce a more mature neuronal phenotype, plate cells at a desired density and reduce the serum concentration to 1% FBS. Add retinoic acid (RA) to a final concentration of 10 µM. Differentiate the cells for 5-7 days, changing the medium with fresh RA every 2-3 days.

PC12 Cell Culture and Differentiation Protocol:

  • Culture Medium: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Coating of Cultureware: For differentiation studies, coat culture plates or flasks with a solution of 50 µg/mL collagen type IV or poly-D-lysine to promote cell attachment and neurite outgrowth.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Differentiation: To induce differentiation, replace the growth medium with a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL Nerve Growth Factor (NGF). Differentiate for 7-14 days, changing the medium with fresh NGF every 2-3 days.

Assessment of Neurotoxicity

Experimental Workflow for Assessing Organophosphate Neurotoxicity:

G cluster_setup Experimental Setup cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis A Seed SH-SY5Y or PC12 cells B Differentiate cells (optional) A->B C Expose cells to various concentrations of organophosphate B->C D Cell Viability Assay (MTT) C->D E AChE Inhibition Assay C->E F Oxidative Stress Assays (ROS, GSH) C->F G Apoptosis Assays (Caspase, Annexin V) C->G H Determine IC50 values D->H I Quantify AChE inhibition E->I J Measure oxidative stress markers F->J K Quantify apoptotic markers G->K

Caption: Workflow for in vitro neurotoxicity assessment of organophosphates.

3.2.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Expose cells to a range of concentrations of the organophosphate (e.g., Chlorpyrifos: 1 µM to 500 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value (the concentration that causes 50% inhibition of cell viability).

3.2.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

  • Cell Lysate Preparation: After treatment with the organophosphate, wash the cells with cold PBS and lyse them in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0, containing 1% Triton X-100).

  • Reaction Mixture: In a 96-well plate, add 50 µL of cell lysate, 100 µL of 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 1 mM acetylthiocholine (B1193921) iodide (ATCI).

  • Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculation: Calculate the AChE activity from the rate of color change. Express the inhibition as a percentage of the control and determine the IC50 for AChE inhibition.

3.2.3. Measurement of Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

  • Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the organophosphate for the desired time.

  • Probe Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Quantification: Express ROS levels as a percentage of the control.

3.2.4. Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysate Preparation: Prepare cell lysates as described for the AChE assay.

  • Assay: Use a commercially available caspase-3 activity assay kit, which typically involves incubating the cell lysate with a fluorogenic or colorimetric caspase-3 substrate.

  • Measurement: Measure the fluorescence or absorbance according to the kit's instructions.

  • Quantification: Express caspase-3 activity as a fold change relative to the control.

Data Presentation

Table 1: Neurotoxic Effects of Chlorpyrifos on SH-SY5Y and PC12 Cells (Representative Data)

ParameterCell LineConcentration RangeExposure TimeEndpointResultReference
Cell Viability (IC50) SH-SY5Y1 - 500 µM24 hMTT Assay~100-200 µM[1]
PC1210 - 100 µM24 hDNA SynthesisInhibition[2][3]
AChE Inhibition (IC50) SH-SY5Y0.1 - 10 µM3 hEllman's Assay~1 µM[4][5]
PC12Not SpecifiedNot SpecifiedNot SpecifiedInhibition[6]
Oxidative Stress SH-SY5Y50 - 200 µM24 hROS ProductionIncreased[7]
PC12500 - 5000 µg/mL4-5 hROS ProductionIncreased[8]
Apoptosis SH-SY5Y50 - 200 µM24 hCaspase-3 ActivationIncreased[9][10]
PC12100 µM24 hCaspase-3 ActivationIncreased[11]

Note: The presented values are approximate and can vary depending on the specific experimental conditions.

Signaling Pathways in Organophosphate Neurotoxicity

Organophosphate-induced neurotoxicity involves the dysregulation of several key signaling pathways.

Cholinergic and Non-Cholinergic Mechanisms of Organophosphate Neurotoxicity:

Caption: Cholinergic and non-cholinergic pathways in organophosphate neurotoxicity.

Apoptosis Signaling Pathway Induced by Organophosphates:

Caption: Intrinsic apoptosis pathway activated by organophosphates.

Conclusion

The use of neuronal cell lines like SH-SY5Y and PC12 provides a valuable and reproducible in vitro system to investigate the mechanisms of organophosphate neurotoxicity. By employing a battery of assays to assess cell viability, acetylcholinesterase activity, oxidative stress, and apoptosis, researchers can gain detailed insights into both the cholinergic and non-cholinergic effects of these compounds. The protocols and data presented here, using Chlorpyrifos as a representative organophosphate, offer a robust framework for conducting such studies and for the screening and characterization of the neurotoxic potential of other organophosphates. Further investigation into the specific signaling pathways involved will continue to enhance our understanding of organophosphate-induced neurodegeneration and aid in the development of potential therapeutic strategies.

References

Synthesis and Translocation of ³²P-Labelled Demeton: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of ³²P-labelled Demeton, a systemic organophosphate insecticide, and its application in translocation studies within plants. The protocols described herein are compiled from established methodologies to guide researchers in conducting similar radiotracer studies.

Introduction

This compound, a mixture of the thiono (this compound-O) and thiol (this compound-S) isomers of O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate, has been a subject of interest in pesticide research due to its systemic properties.[1] The use of radiolabeling, specifically with Phosphorus-32 (³²P), allows for the sensitive and accurate tracking of its absorption, distribution, and metabolism within plant systems.[2][3] Understanding the translocation dynamics of this compound is crucial for optimizing its efficacy, assessing its environmental fate, and ensuring crop safety.

Data Presentation

Table 1: Physicochemical Properties of this compound Isomers
PropertyThis compound-OThis compound-S (Isosystox)
Chemical Formula C₈H₁₉O₃PS₂C₈H₁₉O₃PS₂
Molar Mass 258.34 g/mol 258.34 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 123 °C @ 1 mmHg[4]128 °C @ 1 mmHg[5]
Water Solubility 2.0 g/100 mL[4]2.0 g/100 mL[5]
Vapor Pressure 3.6 x 10⁻⁴ mmHg @ 20°C2.5 x 10⁻⁴ mmHg @ 20°C
Table 2: Qualitative Summary of ³²P-Demeton Translocation in Broad Beans (Vicia faba) Following Root Application
Plant PartTime After ApplicationObservationCitation
Roots Early stagesHigh concentration of radioactivity detected.[2]
Stem DaysRadioactivity readily detected, indicating upward movement.[2]
Leaves DaysAccumulation of radioactivity, particularly in younger leaves.[2]
Aphids on Leaves 2 daysAphids feeding on the plant were killed, indicating translocation of the toxicant.[2]

Experimental Protocols

Protocol 1: Synthesis of ³²P-Labelled this compound

This protocol is adapted from the synthesis of ³²P-labeled O-2-(ethylthio)ethyl O,O-diethyl phosphorothioate.[3] The synthesis involves a two-step process: the preparation of ³²P-labeled O,O-diethyl phosphorochloridothioate, followed by its reaction with 2-(ethylthio)ethanol (B52129) and subsequent isomerization.

Materials:

  • ³²P-labeled phosphorus trichloride (B1173362) (³²PCl₃)

  • Anhydrous ethanol (B145695)

  • Sulfur

  • 2-(ethylthio)ethanol

  • Anhydrous sodium carbonate

  • Metallic copper

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware for radiochemical synthesis

  • Appropriate radiation shielding and monitoring equipment

Procedure:

  • Synthesis of ³²P-labeled O,O-diethyl phosphorochloridothioate:

    • In a shielded fume hood, react ³²PCl₃ with anhydrous ethanol to produce diethyl phosphite (B83602). This reaction is exothermic and should be performed with cooling.

    • The resulting ³²P-labeled diethyl phosphite is then reacted with sulfuryl chloride or chlorine in the presence of a catalyst to yield ³²P-labeled O,O-diethyl phosphorochloridothioate.

  • Synthesis of ³²P-labeled this compound-O:

    • In a reaction vessel containing anhydrous toluene, add 2-(ethylthio)ethanol, anhydrous sodium carbonate, and a catalytic amount of metallic copper.

    • Slowly add the prepared ³²P-labeled O,O-diethyl phosphorochloridothioate to the mixture with stirring.

    • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the mixture, filter to remove solids, and remove the solvent under reduced pressure to obtain crude ³²P-labeled this compound-O.

  • Isomerization to ³²P-labeled this compound-S:

    • This compound-O can be isomerized to the more stable this compound-S by heating.[3] The crude ³²P-labeled this compound-O is heated at a controlled temperature (e.g., 100-130°C) for a specific duration. The isomerization can be monitored by TLC or HPLC.

  • Purification:

    • The resulting mixture of ³²P-labeled this compound-O and this compound-S can be purified using column chromatography on silica (B1680970) gel to separate the two isomers and remove any impurities.

Safety Precautions: All procedures involving ³²P must be conducted in a designated radioisotope laboratory with appropriate shielding (e.g., Plexiglas) and personal protective equipment (PPE), including lab coats, gloves, and safety glasses. Use a Geiger-Müller counter to monitor for contamination. All radioactive waste must be disposed of according to institutional and regulatory guidelines.

Protocol 2: Plant Translocation Study using ³²P-Labelled this compound

This protocol outlines a general procedure for studying the translocation of ³²P-labelled this compound in a model plant system like the broad bean (Vicia faba).

Materials:

  • Broad bean (Vicia faba) plants grown in hydroponic or sand culture.

  • ³²P-labelled this compound solution of known specific activity.

  • Liquid scintillation counter or other suitable radiation detection instrument.

  • Plant tissue homogenizer.

  • Scintillation vials and cocktail.

  • Phosphor imager or X-ray film for autoradiography.

Procedure:

  • Plant Preparation: Grow broad bean plants to a suitable size (e.g., 2-3 weeks old) in a nutrient solution or sand.

  • Application of ³²P-Demeton:

    • Root Application: Add a known amount of ³²P-labelled this compound solution to the hydroponic or sand culture medium.

    • Leaf Application: Apply a small, measured droplet of the ³²P-labelled this compound solution to the surface of a mature leaf.

  • Time Course Experiment: Harvest plants at various time points after application (e.g., 1, 3, 7, and 14 days).

  • Sample Collection and Processing:

    • At each time point, carefully harvest the plants and wash the roots thoroughly to remove any external radioactivity (for root application studies).

    • Dissect the plant into different parts: roots, stem (lower, middle, upper), and leaves (treated leaf, young leaves, old leaves).

    • Record the fresh weight of each plant part.

    • Homogenize each plant part in a suitable buffer.

  • Radioactivity Measurement:

    • Take an aliquot of each homogenate and add it to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the disintegrations per minute (DPM) by correcting for quenching.

    • Express the results as DPM per gram of fresh weight or as a percentage of the total applied radioactivity.

  • Autoradiography (Optional):

    • Press the whole plant or individual plant parts onto a phosphor imager screen or X-ray film.

    • Expose for a suitable period depending on the amount of radioactivity.

    • Develop the film or scan the screen to visualize the distribution of ³²P within the plant.

Visualizations

Synthesis of ³²P-Labelled this compound-S

Synthesis_of_32P_this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Isomerization PCl3 ³²PCl₃ Intermediate1 ³²P-O,O-diethyl phosphorochloridothioate PCl3->Intermediate1 EtOH Ethanol EtOH->Intermediate1 S8 Sulfur S8->Intermediate1 DemetonO ³²P-Demeton-O Intermediate1->DemetonO Na₂CO₃, Cu Precursor 2-(ethylthio)ethanol Precursor->DemetonO DemetonS ³²P-Demeton-S DemetonO->DemetonS Heat

Caption: Synthesis pathway for ³²P-labelled this compound-S.

Experimental Workflow for Translocation Studies

Translocation_Workflow start Start plant_prep Plant Preparation (Vicia faba) start->plant_prep application Application of ³²P-Demeton (Root or Leaf) plant_prep->application harvest Harvest Plants (Time Course) application->harvest dissection Dissect into Parts (Roots, Stem, Leaves) harvest->dissection homogenization Homogenize Plant Tissues dissection->homogenization measurement Measure Radioactivity (LSC) homogenization->measurement autorad Autoradiography (Optional) homogenization->autorad analysis Data Analysis measurement->analysis autorad->analysis end End analysis->end

Caption: Workflow for ³²P-Demeton translocation studies.

References

Application Notes and Protocols for Solid-Phase Extraction of Demeton from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demeton is an organophosphate insecticide and acaricide that has been used in agriculture.[1] Due to its toxicity, its presence in water sources is a significant concern, necessitating sensitive and reliable analytical methods for its detection.[2][3] Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the extraction and concentration of pesticides like this compound from aqueous matrices.[4][5] This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and being amenable to automation.[4][6] These application notes provide a detailed protocol for the SPE of this compound from water samples, followed by instrumental analysis.

Data Presentation

The following table summarizes the quantitative data from various studies on the solid-phase extraction of this compound and other organophosphorus pesticides from water samples. This data is essential for method selection and performance evaluation.

Analyte(s)SPE SorbentSample VolumeSpiked ConcentrationRecovery (%)RSD (%)Limit of Detection (LOD)Analytical MethodReference
This compound & 7 other OPPsAgela Cleanert PEP500 mL0.2, 0.4, 1.0 µg/L83 - 1002.4 - 8.70.02 - 0.1 µg/LGC-NPD[7]
This compound-S-methyl & 15 other OPPsAgilent Bond Elut PPL500 mL5 µg/L70 - 135< 10< 5 µg/L (LOQ)LC/MS/MS[4]
23 Organophosphorus PesticidesPDMS/DVB fiber (SPME)4 mL-71 - 104-0.7 - 50 ng/LGC-MS[3]
Multiclass PesticidesOasis HLB300 mL-63 - 116-0.1 - 1.5 pg/mLUHPLC-MS/MS[8]

OPPs: Organophosphorus Pesticides, RSD: Relative Standard Deviation, LOQ: Limit of Quantification, GC-NPD: Gas Chromatography with Nitrogen-Phosphorus Detector, LC/MS/MS: Liquid Chromatography with Tandem Mass Spectrometry, GC-MS: Gas Chromatography-Mass Spectrometry, UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry, SPME: Solid-Phase Microextraction.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (500 mL) Add_Salt Add NaCl (5g) Sample->Add_Salt Spike Spike with Standard (optional) Add_Salt->Spike Condition Condition Cartridge (Methanol, Ethyl Acetate (B1210297), Dichloromethane) Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Vacuum or Nitrogen) Wash->Dry Elute Elute Analytes (Ethyl Acetate/Dichloromethane) Dry->Elute Concentrate Concentrate Eluate (Nitrogen Stream, 30°C) Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis GC or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Experimental Protocols

This protocol is a synthesized methodology based on established procedures for the extraction of this compound and other organophosphorus pesticides from water samples.[2][4][7]

1. Materials and Reagents

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric sorbents such as Agela Cleanert PEP, Waters Oasis HLB, or Agilent Bond Elut PPL are recommended.[4][7][8] C18 cartridges can also be used.[6]

  • Solvents (HPLC or pesticide residue grade): Methanol, Ethyl Acetate, Dichloromethane, Acetonitrile.

  • Reagents: Sodium Chloride (NaCl), analytical grade.

  • This compound standard solution.

  • Deionized water.

  • Glassware: Graduated cylinders, beakers, autosampler vials.

  • SPE vacuum manifold.

  • Nitrogen evaporator.

  • Analytical Instrument: Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS), or a Liquid Chromatograph with Tandem Mass Spectrometry (LC-MS/MS).

2. Sample Preparation

  • Collect 500 mL of the water sample in a clean glass container.[4][7]

  • To enhance the retention of this compound on the SPE sorbent, add 5 g of NaCl to the water sample and dissolve it completely.[1][7] This step is crucial as this compound has relatively high water solubility.[1][7]

  • If recovery studies are required, spike the sample with a known concentration of this compound standard solution at this stage.[7]

3. Solid-Phase Extraction Procedure

The following steps can be performed manually using a vacuum manifold or automated using a system like the Dionex AutoTrace 280.[1][7]

  • Cartridge Conditioning:

    • Wash the SPE cartridge sequentially with 5 mL of dichloromethane, 5 mL of ethyl acetate, and 5 mL of methanol.[7]

    • Finally, equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent does not run dry before sample loading.[5][6]

  • Sample Loading:

    • Load the entire 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[4][5]

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any interfering substances.[5]

  • Cartridge Drying:

    • Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for at least 15 minutes to remove residual water.[4][5]

  • Elution:

    • Elute the trapped analytes from the cartridge using a mixture of ethyl acetate and dichloromethane. A suggested elution scheme is 4 mL of ethyl acetate followed by another 4 mL of ethyl acetate, and then 2 mL of dichloromethane.[7] Collect the eluate in a clean collection tube.

4. Eluate Concentration and Analysis

  • Concentrate the collected eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set at 30°C.[2][7] It is critical to maintain a low temperature during this step as this compound can degrade at higher temperatures.[1][7]

  • The concentrated extract is now ready for analysis by GC-NPD, GC-MS, or LC-MS/MS.[3][4][7]

Key Method Development Considerations

Method_Dev cluster_sorbent Sorbent Selection cluster_params Parameter Optimization cluster_validation Method Validation Sorbent Choose Sorbent (e.g., PEP, PPL, C18) Sample_pH Adjust Sample pH Salt_Addition Optimize Salt Concentration Sorbent->Salt_Addition Elution_Solvent Select Elution Solvent & Volume Sorbent->Elution_Solvent Recovery Determine Recovery Sample_pH->Recovery Salt_Addition->Recovery Elution_Solvent->Recovery Precision Assess Precision (RSD) Recovery->Precision LOD_LOQ Calculate LOD & LOQ Precision->LOD_LOQ

Caption: Key steps in SPE method development for this compound analysis.

The described solid-phase extraction protocol provides a robust and efficient method for the determination of this compound in water samples. The key to successful analysis lies in the proper selection of the SPE sorbent, the addition of salt to the sample to improve this compound retention, and careful temperature control during the eluate concentration step to prevent analyte degradation.[1][7] The use of automated SPE systems can further enhance reproducibility and sample throughput.[1][7] Subsequent analysis by chromatographic techniques such as GC or LC coupled with sensitive detectors ensures accurate quantification at trace levels.

References

Application Note: High-Performance Liquid Chromatography for the Separation of Demeton Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Demeton-O and this compound-S isomers. This compound, an organophosphate insecticide, exists in two isomeric forms, the thiono (this compound-O) and thiol (this compound-S), which exhibit different toxicological and chemical properties. A robust analytical method for their separation is crucial for environmental monitoring, residue analysis, and toxicological studies. This document provides a comprehensive protocol using a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. The presented method is designed to offer a reliable and reproducible separation of the two isomers.

Introduction

This compound is a systemic organophosphate insecticide that has been used to control a variety of pests on agricultural crops. It is a mixture of two isomers: this compound-O (the thiono isomer) and this compound-S (the thiol isomer). The two isomers possess distinct physical, chemical, and toxicological characteristics. Notably, this compound-S is reported to be significantly more toxic to insects and mammals than this compound-O. Therefore, the ability to separate and individually quantify these isomers is of significant analytical importance for assessing environmental contamination and ensuring food safety. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of thermally labile compounds like many organophosphate pesticides.[1] This application note outlines a proposed reverse-phase HPLC method for the baseline separation of this compound-O and this compound-S.

Experimental

2.1. Instrumentation and Consumables

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • Syringe filters (0.45 µm) for sample preparation.

  • Analytical standards of this compound-O and this compound-S.

2.2. Chromatographic Conditions

A reverse-phase HPLC method with a gradient elution is proposed for the separation.[2] The conditions are summarized in the table below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound-O and this compound-S analytical standards and dissolve in 10 mL of acetonitrile individually.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).

  • Sample Preparation: Samples (e.g., environmental water, crop extracts) should be extracted using a suitable method for organophosphate pesticides, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] The final extract should be dissolved in the initial mobile phase and filtered through a 0.45 µm syringe filter before injection.

Results and Discussion

The proposed HPLC method is expected to provide a good resolution between the this compound-O and this compound-S isomers. Based on the general elution behavior of organophosphates in reverse-phase chromatography, this compound-S, being slightly more polar due to the P=O bond compared to the P=S bond in this compound-O, is expected to elute earlier. The use of a C18 column provides the necessary hydrophobic interactions for the retention of these moderately nonpolar compounds. The acetonitrile/water gradient allows for the effective separation of the isomers with good peak shapes, which are further improved by the addition of phosphoric acid to the mobile phase. UV detection at 220 nm is chosen as organophosphates typically exhibit absorbance in the lower UV range.

Table 1: Expected Quantitative Data for this compound Isomer Separation

AnalyteExpected Retention Time (min)Peak Area (arbitrary units)Resolution (Rs)
This compound-S8.5125000> 1.5
This compound-O9.8135000> 1.5

Note: The retention times and peak areas are hypothetical and will need to be experimentally determined and validated.

Conclusion

The proposed reverse-phase HPLC method provides a robust and reliable approach for the separation and quantification of this compound-O and this compound-S isomers. This method is suitable for routine analysis in environmental and food safety laboratories. The protocol is straightforward and utilizes common HPLC instrumentation and consumables. Further validation of the method should be performed to determine parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Detailed Experimental Protocol

1. Preparation of Mobile Phases

  • Mobile Phase A (Water with 0.1% Phosphoric Acid): To 999 mL of HPLC grade water, add 1 mL of concentrated phosphoric acid. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid): To 999 mL of HPLC grade acetonitrile, add 1 mL of concentrated phosphoric acid. Mix thoroughly and degas before use.

2. HPLC System Preparation

  • Set up the HPLC system with the C18 column.

  • Purge the pumps with the respective mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30°C and the UV detector wavelength to 220 nm.

3. Calibration Curve Preparation

  • Prepare a series of calibration standards from the mixed working standard solution (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL) by serial dilution with the initial mobile phase.

  • Inject 10 µL of each calibration standard into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration for each isomer.

4. Sample Analysis

  • Inject 10 µL of the prepared and filtered sample solution into the HPLC system.

  • Record the chromatogram and identify the peaks for this compound-O and this compound-S based on the retention times obtained from the standard injections.

  • Quantify the concentration of each isomer in the sample using the corresponding calibration curve.

5. System Suitability

  • Before starting the analysis, inject the mixed working standard solution five times.

  • Calculate the relative standard deviation (RSD) for the retention times and peak areas of both isomers. The RSD should be less than 2%.

  • The resolution between the this compound-O and this compound-S peaks should be greater than 1.5.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) injection Injection (10 µL) std_prep->injection mob_phase_prep Mobile Phase Preparation (A: Water + H3PO4, B: ACN + H3PO4) system_prep System Equilibration (C18 Column, 30% ACN) mob_phase_prep->system_prep sample_prep Sample Preparation (Extraction & Filtration) sample_prep->injection system_prep->injection separation Gradient Separation (30-70% ACN) injection->separation detection UV Detection (220 nm) separation->detection peak_id Peak Identification (by Retention Time) detection->peak_id quant Quantification (Calibration Curve) peak_id->quant report Reporting (Concentration of Isomers) quant->report

Caption: Experimental workflow for this compound isomer separation by HPLC.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of Demeton on Acetylcholinesterase (AChE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton, a member of the organophosphate class of compounds, is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. Inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Understanding the kinetics of this inhibition is crucial for toxicology, pharmacology, and the development of potential antidotes.

This document provides a comprehensive overview of the enzyme inhibition kinetics of this compound on AChE, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This compound exists as two isomers, this compound-S and this compound-O, with this compound-S-methyl being a well-studied derivative. The data and protocols presented here will focus on the inhibitory actions of these related compounds on AChE.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives on acetylcholinesterase can be quantified by several kinetic parameters. The following table summarizes key data from published studies. It is important to note that values can vary depending on the specific isomer, the source of the AChE, and the assay conditions.

InhibitorAChE SourceParameterValueReference
This compound-S-methyl (DSM) HumanSecond-order rate constant of inhibition (kᵢ)0.0422 µM⁻¹ min⁻¹[1]
Spontaneous reactivation constant (kₛ)0.0202 min⁻¹[1]
Aging constant (kₐ)0.0043 min⁻¹[1]
This compound-S-methyl Sheep Red Blood CellI₅₀6.5 x 10⁻⁵ M
Oxythis compound-methyl Sheep Red Blood CellI₅₀4.1 x 10⁻⁵ M
This compound-S-methyl Human Blood SerumI₅₀1.65 x 10⁻⁶ M
Oxythis compound-methyl Human Blood SerumI₅₀2.7 x 10⁻⁵ M
This compound-S-sulfone Human Blood SerumI₅₀4.3 x 10⁻⁵ M

Note: I₅₀ is the concentration of an inhibitor that is required to cause 50% inhibition of enzyme activity. It is a commonly used proxy for the IC₅₀ value.

Signaling Pathway and Mechanism of Inhibition

This compound, as an organophosphate, exerts its toxic effects by irreversibly inhibiting acetylcholinesterase at cholinergic synapses. The following diagram illustrates the normal function of a cholinergic synapse and the mechanism of AChE inhibition by this compound.

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by this compound ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Exocytosis Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle Triggers release Action_Potential Action Potential Action_Potential->Ca_channel Opens AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_receptor ACh Receptor ACh->ACh_receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Phosphorylated AChE (Inactive) Postsynaptic_Signal Postsynaptic Signal ACh_receptor->Postsynaptic_Signal Initiates This compound This compound (Organophosphate) This compound->AChE Irreversibly binds to Serine residue in active site

AChE Signaling and Inhibition by this compound.

Experimental Protocols

The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman. This protocol is adapted for a 96-well plate format, suitable for screening and kinetic analysis.

Protocol: Determination of AChE Inhibition Kinetics using Ellman's Method

1. Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • This compound (or this compound-S-methyl) stock solution (in ethanol (B145695) or DMSO)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

2. Reagent Preparation

  • AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.

  • DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

  • ATCI Solution: Prepare a 14 mM stock solution of ATCI in deionized water. Prepare fresh daily.

  • This compound Dilutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v), as it may affect enzyme activity.

3. Assay Procedure

The following diagram outlines the experimental workflow for the AChE inhibition assay.

Experimental_Workflow cluster_plate_prep 1. Plate Preparation cluster_reaction_initiation 2. Reaction cluster_data_acquisition 3. Data Analysis add_buffer Add 140 µL of Phosphate Buffer (pH 8.0) to each well add_inhibitor Add 20 µL of this compound dilutions (or buffer for control) add_buffer->add_inhibitor add_dtns Add 10 µL of DTNB solution add_inhibitor->add_dtns add_ache Add 20 µL of AChE solution and mix pre_incubate Pre-incubate for 15 minutes at room temperature add_ache->pre_incubate add_atci Add 10 µL of ATCI solution to initiate the reaction pre_incubate->add_atci read_absorbance Immediately measure absorbance at 412 nm kinetically for 10-15 minutes calculate_rate Calculate the rate of reaction (ΔAbs/min) for each well read_absorbance->calculate_rate determine_inhibition Determine % Inhibition and calculate IC₅₀ and other kinetic parameters calculate_rate->determine_inhibition dtns_out->add_ache atci_out->read_absorbance

Workflow for AChE Inhibition Assay.

Step-by-Step Procedure:

  • Plate Setup:

    • To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the various dilutions of this compound to the sample wells. For control wells (0% inhibition), add 20 µL of phosphate buffer (with the same concentration of solvent as the inhibitor dilutions).

    • Add 10 µL of the DTNB solution to all wells.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the AChE working solution to all wells except the blank (add 20 µL of buffer to the blank).

    • Mix the contents of the wells thoroughly.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.

    • Take kinetic readings every minute for a period of 10-15 minutes.

4. Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

  • For more detailed kinetic analysis (e.g., determination of kᵢ, Kᵢ), Lineweaver-Burk or Dixon plots can be constructed from initial velocity data obtained at various substrate and inhibitor concentrations.

Logical Relationship of this compound's Mechanism of Action

The following diagram illustrates the logical progression from the chemical properties of this compound to its ultimate physiological effect.

Demeton_Mechanism This compound This compound (Organophosphate Insecticide) Irreversible_Inhibition Irreversible Inhibition (Covalent Phosphorylation of Serine in Active Site) This compound->Irreversible_Inhibition Causes AChE Acetylcholinesterase (AChE) (Serine Hydrolase) AChE->Irreversible_Inhibition Target of ACh_Accumulation Accumulation of Acetylcholine (ACh) in Synaptic Cleft Irreversible_Inhibition->ACh_Accumulation Leads to Receptor_Overstimulation Continuous Stimulation of Cholinergic Receptors ACh_Accumulation->Receptor_Overstimulation Results in Toxic_Effects Neurotoxic Effects (e.g., SLUDGE syndrome, muscle paralysis, respiratory failure) Receptor_Overstimulation->Toxic_Effects Induces

Mechanism of this compound's Neurotoxicity.

Conclusion

The organophosphate pesticide this compound is a potent, irreversible inhibitor of acetylcholinesterase. The kinetic parameters, particularly the second-order rate constant of inhibition (kᵢ), highlight the rapid and effective inactivation of this critical enzyme. The provided protocols, based on the well-established Ellman's method, offer a reliable framework for researchers to study the inhibition kinetics of this compound and other organophosphates. A thorough understanding of these mechanisms and the ability to quantify the inhibition are essential for the fields of toxicology, neuropharmacology, and the development of effective countermeasures for organophosphate poisoning.

References

Application of Demeton in Neuropharmacological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton, an organophosphate insecticide, serves as a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This property makes this compound a valuable, albeit hazardous, tool in neuropharmacological research for studying the cholinergic system and the consequences of its overstimulation. Due to its high toxicity, its use is primarily restricted to in vitro studies and carefully controlled in vivo animal models to investigate mechanisms of neurotoxicity, cholinergic crisis, and potential therapeutic interventions for organophosphate poisoning.

The primary isomers of this compound are this compound-S and this compound-O.[1] This document focuses on the application of this compound, with a particular emphasis on this compound-S-methyl and its metabolites, for which inhibitory concentration data is available.

Mechanism of Action

This compound exerts its neuropharmacological effects by covalently binding to the serine residue in the active site of AChE. This phosphorylation inactivates the enzyme, leading to the accumulation of ACh in the synaptic cleft and neuromuscular junctions. The excess ACh continuously stimulates muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis characterized by a wide range of autonomic and neuromuscular symptoms.

Data Presentation

The following table summarizes the available quantitative data on the inhibition of acetylcholinesterase by this compound-S-methyl and its metabolite.

CompoundEnzyme SourceIC50 Value (M)Reference
This compound-S-methylSheep RBC Cholinesterase6.5 x 10-5[2]
This compound-S-methylRat Brain Cholinesterase9.52 x 10-5[2]
Oxythis compound-methyl (sulfoxide)Sheep RBC Cholinesterase4.1 x 10-5[2]
Oxythis compound-methyl (sulfoxide)Rat Brain Cholinesterase1.43 x 10-3[2]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of AChE by this compound. The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Purified acetylcholinesterase (from electric eel or recombinant human)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent. Further dilute with phosphate buffer to achieve a range of desired concentrations.

    • Prepare a 1.5 mM solution of ATCI in phosphate buffer.

    • Prepare a 3 mM solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Blank: 140 µL of phosphate buffer, 20 µL of DTNB, 20 µL of buffer (instead of enzyme).

    • Control (No Inhibitor): 120 µL of phosphate buffer, 20 µL of DTNB, 20 µL of AChE solution.

    • Test Wells: 100 µL of phosphate buffer, 20 µL of DTNB, 20 µL of AChE solution, and 20 µL of varying concentrations of this compound solution.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow this compound to interact with the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of ATCI solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at time zero.

    • Continue to measure the absorbance every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Visualizations

Signaling Pathway of Cholinergic Overstimulation

Cholinergic_Overstimulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptor (GPCR) ACh->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor (Ion Channel) ACh->Nicotinic_R Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition G_Protein G-Protein Signaling (e.g., PLC, AC) Muscarinic_R->G_Protein Activates Ion_Channel Na+ Influx Depolarization Nicotinic_R->Ion_Channel Opens Cellular_Response Cellular Response (e.g., Contraction, Secretion) G_Protein->Cellular_Response Ion_Channel->Cellular_Response

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro AChE Inhibition Assay

AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents: AChE, this compound dilutions, DTNB, ATCI, Buffer start->reagent_prep plate_setup Set up 96-well plate: Blank, Control, Test wells reagent_prep->plate_setup pre_incubation Pre-incubate plate (15-30 min) plate_setup->pre_incubation reaction_start Initiate reaction with ATCI pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (kinetic read) reaction_start->measurement data_analysis Calculate Reaction Rates and % Inhibition measurement->data_analysis ic50_determination Plot % Inhibition vs. [this compound] Determine IC50 data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for determining the IC50 of this compound on AChE.

References

Application Notes and Protocols for Monitoring Demeton Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton is an organophosphate insecticide that exists as a mixture of two isomers: this compound-O and this compound-S. Due to its toxicity, monitoring its metabolites in biological samples is crucial for toxicological assessments and exposure studies. The primary metabolites of this compound result from the oxidation of the thioether group to form this compound-S-methylsulfoxide (also known as oxythis compound-methyl) and subsequently this compound-S-methylsulfon.[1] These metabolites are potent cholinesterase inhibitors.[2] This document provides detailed protocols for the extraction and quantification of this compound metabolites from biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of this compound

The metabolic pathway of this compound primarily involves oxidation. The thioether group of the this compound-S isomer is oxidized to a sulfoxide (B87167), forming this compound-S-methylsulfoxide (oxythis compound-methyl). Further oxidation of the sulfoxide results in the formation of this compound-S-methylsulfon.[1]

Demeton_Metabolism DemetonS This compound-S Sulfoxide This compound-S-methylsulfoxide (Oxythis compound-methyl) DemetonS->Sulfoxide Oxidation Sulfone This compound-S-methylsulfon Sulfoxide->Sulfone Oxidation

Caption: Metabolic Pathway of this compound-S.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound metabolites in various biological samples.

Table 1: Quantitative LC-MS/MS Data for this compound Metabolites in Blood

AnalyteMatrixMethodLOD (ng/g)LOQ (ng/g)Recovery (%)
Oxythis compound-methyl (B133069)BloodLC-MS1[3][4]2.575-95
This compound-S-methylsulfonBloodLC-MS2[3][4]570-90

Table 2: Quantitative LC-MS/MS Data for this compound Metabolites in Other Matrices

AnalyteMatrixMethodLOQ (mg/kg)Recovery (%)
This compound-S-methylAgricultural ProductsLC-MS/MS0.01[5]73.8-102.5[6]
Oxythis compound-methylAgricultural ProductsLC-MS/MS0.0173.8-102.5[6]
This compound-S-methylsulfoneRice-based baby foodLC-MS/MS0.00170-120[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and LC-MS Analysis of this compound Metabolites in Blood

This protocol is adapted from the method described by Beike et al. (2002) for the analysis of oxythis compound-methyl and this compound-S-methylsulfon in blood samples.[2]

1. Sample Preparation:

  • To 2 g of blood or tissue sample, add 6 mL of 0.15 M phosphate (B84403) buffer (pH 6.0).[2]

  • Homogenize the sample and centrifuge at 5000 x g for 10 minutes.[2]

  • Decant the supernatant for the extraction procedure.[2]

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of water.[2]

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two 3 mL portions of water.[2]

  • Drying: Dry the cartridge under vacuum for 5 minutes. Add 75 µL of acetone (B3395972) and dry again for 15 minutes.[2]

  • Elution: Elute the analytes with two 3 mL portions of acetone.[2]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

3. LC-MS Parameters:

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column
Mobile Phase A 0.01% Acetic acid in water[2]
Mobile Phase B 0.01% Acetic acid in acetonitrile[2]
Gradient Optimized for separation of analytes
Flow Rate 0.2-0.4 mL/min
Injection Volume 10-20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Oxythis compound-methyl: 247; this compound-S-methylsulfon: 263.0[5][8]
Product Ions (m/z) Oxythis compound-methyl: 169, 109; this compound-S-methylsulfon: 109.1, 169.0[5][8]
Protocol 2: Liquid-Liquid Extraction (LLE) and GC-MS Analysis of this compound Metabolites in Urine

This protocol provides a general procedure for the extraction of organophosphate pesticide metabolites from urine, which can be adapted for this compound metabolites.

1. Sample Preparation (including optional deconjugation):

  • To 1 mL of urine, add an internal standard.

  • For the analysis of total metabolite concentration (free and conjugated), perform enzymatic hydrolysis. Add β-glucuronidase/arylsulfatase and a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

  • Incubate the sample at 37°C for 4-16 hours.

  • After incubation, acidify the sample with a small volume of acid (e.g., HCl).

2. Liquid-Liquid Extraction (LLE):

  • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the pre-treated urine sample.

  • Vortex the mixture for 2-5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction process on the aqueous layer with a fresh aliquot of the organic solvent.

  • Combine the organic extracts.

3. Solvent Evaporation and Derivatization:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • For GC-MS analysis, derivatization is often necessary to increase the volatility of the metabolites. A common derivatization agent for organophosphate metabolites is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). Reconstitute the dried extract in a suitable solvent and add the derivatizing agent. Heat the mixture (e.g., at 60-80°C) for the required time to complete the reaction.

4. GC-MS Parameters:

ParameterSetting
GC System Gas Chromatograph
Column DB-5ms or equivalent non-polar capillary column
Injector Temperature 250-280°C
Injection Mode Splitless
Oven Temperature Program Start at a low temperature (e.g., 60-80°C), hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
MS System Quadrupole or ion trap mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) or full scan
Transfer Line Temperature 280-300°C
Ion Source Temperature 230-250°C

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound metabolites in biological samples.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, Tissue) Homogenization Homogenization/ Pre-treatment Sample->Homogenization Extraction Extraction (SPE or LLE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LCMS LC-MS/MS Analysis Evaporation->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound metabolite analysis.

References

Troubleshooting & Optimization

Overcoming low recovery of Demeton in sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sample extraction of Demeton, with a primary focus on addressing issues of low recovery.

Troubleshooting Guide: Low Recovery of this compound

Q1: I am experiencing low recovery of this compound in my sample extracts. What are the most common causes?

Low recovery of this compound (which includes its isomers this compound-S and this compound-O) is a frequent issue that can often be attributed to several factors during sample preparation and extraction. The primary causes include:

  • Degradation of the Analyte: this compound is susceptible to chemical degradation, particularly through hydrolysis, which is significantly accelerated under alkaline conditions.[1][2] Elevated temperatures during extraction or solvent evaporation steps can also contribute to its breakdown.

  • Oxidation: The thioether group in both this compound-S and this compound-O can be oxidized to form sulfoxide (B87167) and sulfone metabolites.[3] While these are also analytes of interest, their formation reduces the concentration of the parent this compound compounds.

  • Suboptimal Extraction Parameters: The choice of extraction solvent, pH of the sample, and the extraction time can all significantly impact recovery.

  • Matrix Effects: Complex sample matrices, such as soil, blood, or fatty tissues, can interfere with the extraction process, leading to incomplete recovery or signal suppression/enhancement in the final analysis.

  • Improper Storage: this compound may degrade in samples that are not stored correctly prior to extraction.

Q2: How can I prevent the degradation of this compound during sample extraction?

To minimize the degradation of this compound, consider the following preventative measures:

  • pH Control: Maintain a slightly acidic to neutral pH (around 5-7) throughout the extraction process. This compound is more stable under these conditions and hydrolyzes rapidly in alkaline media.[1][2]

  • Temperature Management: Avoid high temperatures. If a solvent evaporation step is necessary, perform it at a reduced temperature (e.g., below 40°C) using a gentle stream of nitrogen.

  • Use of Antioxidants: For certain sample types, the addition of antioxidants to the initial extraction solvent may help to reduce oxidative degradation.

  • Minimize Extraction Time: While sufficient time is needed for efficient extraction, prolonged exposure to extraction solvents and environmental conditions can increase degradation. Optimize the extraction time to balance recovery and stability.

Q3: What are the recommended solvents for extracting this compound?

The choice of solvent is critical for achieving high recovery. Commonly used and effective solvents for this compound extraction include:

  • Acetonitrile (B52724): Often used in "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, it is effective for a wide range of pesticides, including this compound, from various matrices.

  • Ethyl Acetate (B1210297): A good choice for liquid-liquid extraction (LLE) and has been shown to provide good recovery for organophosphate pesticides.

  • Acetone: Frequently used as the initial extraction solvent, often in combination with other solvents or partitioning steps.[4]

  • Dichloromethane (DCM): Can be effective, but its use is becoming less common due to health and environmental concerns.

The optimal solvent will depend on the sample matrix. It is often beneficial to perform a small pilot experiment to compare the recovery with different solvents for your specific sample type.

Q4: I suspect matrix effects are causing low recovery. How can I address this?

Matrix effects can be mitigated through several strategies:

  • Sample Cleanup: Incorporate a cleanup step after the initial extraction. This can be achieved using:

    • Solid-Phase Extraction (SPE): Cartridges such as C18 or Primary Secondary Amine (PSA) are commonly used to remove interfering substances.

    • Dispersive SPE (dSPE): Used in QuEChERS methods, dSPE with sorbents like PSA and C18 can effectively clean up extracts.

    • Liquid-Liquid Partitioning: A hexane/acetonitrile partitioning step can be used to remove lipids from fatty samples.[4]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.

  • Use of Internal Standards: The addition of a suitable internal standard (a structurally similar compound not present in the sample) early in the extraction process can help to correct for losses during sample preparation and for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the differences between this compound-S and this compound-O, and do they behave differently during extraction?

This compound exists as two primary isomers: this compound-S and this compound-O. They are structural isomers, differing in the attachment of the ethylthioethyl group to the phosphorus atom. While their overall chemical properties are similar, there can be slight differences in their polarity and stability, which may lead to minor variations in their extraction efficiencies and chromatographic behavior. However, for most extraction protocols, conditions optimized for one isomer will generally be effective for the other.

Q2: My recovery is still low after optimizing the extraction. What else could be the problem?

If you have addressed the common issues of degradation, solvent choice, and matrix effects, consider these other potential sources of low recovery:

  • Incomplete Phase Separation (LLE): In liquid-liquid extraction, ensure complete separation of the aqueous and organic layers. Emulsions can form, trapping the analyte and preventing its complete transfer to the organic phase.

  • Channeling in SPE Cartridges: If the sample is loaded too quickly onto an SPE cartridge, or if the sorbent is not properly conditioned, channeling can occur, leading to poor interaction between the analyte and the sorbent.

  • Analyte Adsorption: this compound may adsorb to glass or plastic surfaces, especially if the sample is stored for an extended period in the collection container.

  • Instrumental Issues: Low sensitivity or issues with the analytical instrument (e.g., GC-MS or LC-MS) can be mistaken for low extraction recovery. Verify instrument performance with a known standard.

Q3: Are there any specific considerations for extracting this compound from soil or blood samples?

Yes, these matrices present unique challenges:

  • Soil Samples:

    • Moisture Content: The amount of water in the soil can affect extraction efficiency. It may be necessary to air-dry the sample or to add a drying agent like anhydrous sodium sulfate.

    • Organic Matter: Soils with high organic content may require a more rigorous extraction and cleanup procedure to remove humic and fulvic acids, which can interfere with the analysis.

  • Blood Samples:

    • Protein Precipitation: Proteins in blood can bind to this compound and interfere with extraction. An initial protein precipitation step, often with a solvent like acetonitrile, is typically required.

    • Emulsion Formation: The high lipid and protein content of blood can lead to the formation of emulsions during LLE. Centrifugation can help to break these emulsions.

Data Presentation

Table 1: Comparison of Recovery Rates for this compound and Related Compounds Using Different Extraction Methods

CompoundMatrixExtraction MethodCleanup MethodAverage Recovery (%)Reference
This compound-S-methylAgricultural ProductsAcetone ExtractionGraphitized Carbon/PSA73.8 - 102.5[5]
Oxythis compound-methylAgricultural ProductsAcetone ExtractionGraphitized Carbon/PSA73.8 - 102.5[5]
This compound-S-methylsulfoneAgricultural ProductsAcetone ExtractionGraphitized Carbon/PSA73.8 - 102.5[5]
This compound & MetabolitesVegetablesNot SpecifiedNot Specified77 - 105[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Agricultural Products (e.g., Fruits, Vegetables)

This protocol is based on a modified QuEChERS method.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at a high speed for 2 minutes.

    • Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS.

Protocol 2: Extraction of this compound from Blood/Plasma

  • Sample Preparation: To 1 mL of plasma in a glass centrifuge tube, add an internal standard.

  • Protein Precipitation and LLE:

    • Add 2 mL of acetonitrile, vortex for 30 seconds to precipitate proteins.

    • Add 2 mL of ethyl acetate and vortex for 1 minute.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins and separate the layers.

  • Solvent Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water) for analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Sample Collection homogenize Homogenization start->homogenize add_solvent Add Extraction Solvent (e.g., Acetonitrile) homogenize->add_solvent add_is Add Internal Standard add_solvent->add_is shake Vigorous Shaking add_is->shake centrifuge1 Centrifugation shake->centrifuge1 cleanup_step SPE or LLE Partitioning centrifuge1->cleanup_step evap Solvent Evaporation (if necessary) cleanup_step->evap reconstitute Reconstitution evap->reconstitute analysis GC-MS or LC-MS Analysis reconstitute->analysis

Caption: Experimental workflow for this compound sample extraction and analysis.

troubleshooting_low_recovery cluster_degradation Analyte Degradation cluster_extraction_params Extraction Parameters cluster_matrix_effects Matrix Effects start Low this compound Recovery check_ph Is pH controlled (5-7)? start->check_ph Check check_temp Is temperature < 40°C? check_ph->check_temp Yes solution_degradation Adjust pH with buffer. Reduce evaporation temperature. check_ph->solution_degradation No check_temp->solution_degradation No check_solvent Is the extraction solvent optimal? check_temp->check_solvent Yes solution_degradation->start Re-evaluate check_time Is extraction time sufficient? check_solvent->check_time Yes solution_params Test different solvents (ACN, EtOAc). Optimize extraction time. check_solvent->solution_params No check_time->solution_params No check_cleanup Is a cleanup step included? check_time->check_cleanup Yes solution_params->start Re-evaluate check_cal Using matrix-matched calibration? check_cleanup->check_cal Yes solution_matrix Incorporate SPE/dSPE cleanup. Prepare standards in blank matrix. check_cleanup->solution_matrix No check_cal->solution_matrix No end_node Recovery Improved check_cal->end_node Yes solution_matrix->start Re-evaluate

Caption: Troubleshooting flowchart for low this compound recovery.

References

Technical Support Center: LC-MS/MS Analysis of Demeton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Demeton, with a specific focus on mitigating matrix effects.

Troubleshooting Guides

Question: I am observing low signal intensity and poor sensitivity for this compound in my samples compared to the calibration standards prepared in solvent. What could be the cause?

Answer:

This issue is frequently caused by matrix effects , specifically ion suppression .[1][2][3] Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][4] This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of the analysis.[3][5]

To confirm if ion suppression is the cause, you can perform a post-extraction spike experiment . This involves comparing the signal response of this compound in a neat solvent to the response of this compound spiked into a blank sample extract that has already gone through the extraction procedure. A significantly lower response in the matrix extract confirms the presence of ion suppression.[5][6]

Solutions to Mitigate Ion Suppression:

  • Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate this compound and remove a larger portion of the matrix.[7][8]

  • Sample Dilution: Diluting the final sample extract is a straightforward method to reduce the concentration of matrix components.[9] However, ensure that the this compound concentration remains above the limit of quantification (LOQ) of your instrument.

  • Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column to improve the separation of this compound from co-eluting matrix components.[10][11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS for this compound will have nearly identical chemical and physical properties and will be affected by ion suppression to the same extent as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[8][12]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects across your sample set.[4][13]

Question: My results for this compound are inconsistent and show poor reproducibility across different sample batches. Why is this happening?

Answer:

Inconsistent and irreproducible results are often a consequence of variable matrix effects between different samples or sample batches.[10][14] The composition of the sample matrix can vary, leading to different degrees of ion suppression or enhancement for this compound in each sample.[8]

Troubleshooting Steps:

  • Evaluate Matrix Variability: Analyze blank matrix extracts from different batches to assess the variability of the matrix components.

  • Review Sample Preparation Consistency: Ensure that the sample preparation procedure is being performed consistently for all samples. Any variation in the extraction or cleanup steps can lead to different levels of matrix components in the final extract.

  • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for sample-to-sample variations in matrix effects.[8][12]

Workflow for Investigating and Mitigating Matrix Effects:

cluster_problem Problem Identification cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Inconsistent or Inaccurate This compound Quantification PostExtractionSpike Perform Post-Extraction Spike Experiment Problem->PostExtractionSpike MatrixMatchedCal Compare Solvent vs. Matrix-Matched Calibration Problem->MatrixMatchedCal MatrixEffect Matrix Effect Confirmed (Ion Suppression/Enhancement) PostExtractionSpike->MatrixEffect MatrixMatchedCal->MatrixEffect OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE) MatrixEffect->OptimizeSamplePrep DiluteSample Dilute Sample Extract MatrixEffect->DiluteSample OptimizeLC Optimize LC Method MatrixEffect->OptimizeLC UseSILIS Use Stable Isotope-Labeled Internal Standard (SIL-IS) MatrixEffect->UseSILIS Validation Method Validation (Accuracy, Precision, Linearity) OptimizeSamplePrep->Validation DiluteSample->Validation OptimizeLC->Validation UseSILIS->Validation

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the LC-MS/MS analysis of this compound?

A1: The primary causes of matrix effects are co-eluting compounds from the sample matrix that interfere with the ionization of this compound in the mass spectrometer's ion source.[1][4] These interfering compounds can include salts, lipids, proteins, and other endogenous or exogenous substances present in the sample.[1][15] The mechanisms of matrix effects include:

  • Competition for Ionization: Matrix components can compete with this compound for the available charge in the ion source, leading to a reduction in the number of ionized this compound molecules (ion suppression).[1][2]

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, which can affect the efficiency of solvent evaporation and the release of gas-phase ions.[2]

  • Analyte Neutralization: Co-eluting compounds can deprotonate and neutralize the charged this compound ions in the liquid phase, preventing their detection.[2]

Q2: How can I quantitatively assess the extent of matrix effects for this compound?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF) . This is typically done using a post-extraction spike experiment.[6]

Experimental Protocol for Matrix Factor Calculation:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a pure solvent (e.g., methanol (B129727) or mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the extract with the same concentration of this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound before the extraction process. This set is used to determine recovery.

  • Analyze all three sets by LC-MS/MS and record the peak area for this compound.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

Q3: What is the chemical nature of this compound and its metabolites that might influence matrix effects?

A3: this compound is an organophosphate insecticide that exists as a mixture of two isomers: this compound-S and this compound-O.[16] Both are relatively nonpolar compounds. In biological and environmental systems, the thioether sulfur in both isomers can be oxidized to form more polar metabolites, namely the sulfoxide (B87167) and sulfone derivatives.[17][18]

  • This compound-S: S-[2-(ethylthio)ethyl] O,O-diethyl phosphorothioate

  • This compound-O: O-[2-(ethylthio)ethyl] O,O-diethyl phosphorothioate

  • Metabolites: this compound-S-methylsulfoxide (Oxythis compound-methyl) and this compound-S-methylsulfone.[18][19]

The varying polarities of this compound and its metabolites mean they will have different retention times on a reversed-phase LC column. This can lead to co-elution with different matrix components, and therefore, the extent of matrix effects can vary between the parent compound and its metabolites.

Logical Relationship of this compound and its Major Metabolites:

DemetonS This compound-S (Less Polar) Sulfoxide This compound-S-methylsulfoxide (Oxythis compound-methyl) (More Polar) DemetonS->Sulfoxide Oxidation DemetonO This compound-O (Less Polar) DemetonO->Sulfoxide Oxidation Sulfone This compound-S-methylsulfone (Most Polar) Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of this compound to its more polar metabolites.

Data Presentation

Table 1: Effect of Sample Dilution on Matrix Effects for a Representative Organophosphate Pesticide

Dilution FactorMatrix Factor (%)Signal Suppression (%)
1x (No Dilution)45%55%
5x75%25%
10x92%8%
20x98%2%

Data is illustrative and demonstrates a common trend. Actual values will vary depending on the matrix and analyte.

Table 2: Comparison of Mitigation Strategies for Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Improved Sample Cleanup Removal of interfering matrix components prior to analysis.Reduces ion suppression/enhancement, can improve column lifetime.Can be time-consuming and may lead to analyte loss.
Sample Dilution Reduces the concentration of all components, including interferences.Simple and effective.Reduces analyte concentration, potentially below the LOQ.
Matrix-Matched Calibration Calibrators are prepared in a blank matrix to mimic the effect in samples.Compensates for consistent matrix effects.Requires a representative blank matrix, does not account for sample-to-sample variability.
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled analogue of the analyte that co-elutes and experiences similar matrix effects.Highly effective for correcting for variability in matrix effects and recovery.Can be expensive and may not be available for all analytes.

Experimental Protocols

Detailed Protocol: Post-Extraction Spike Experiment to Evaluate Matrix Effects

  • Objective: To determine the presence and extent of ion suppression or enhancement for this compound in a specific matrix.

  • Materials:

    • This compound analytical standard

    • Blank matrix (e.g., plasma, soil extract, fruit homogenate) free of this compound

    • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

    • Appropriate sample extraction materials (e.g., SPE cartridges, QuEChERS salts)

  • Procedure:

    • Sample Preparation:

      • Set A (Neat Standard): Prepare a 100 ng/mL solution of this compound in the final mobile phase composition.

      • Set B (Post-Extraction Spike):

        • Take a known amount of the blank matrix (e.g., 1 mL of plasma).

        • Perform the complete sample extraction and cleanup procedure.

        • Reconstitute the final extract in a specific volume (e.g., 900 µL) of the final mobile phase.

        • Add 100 µL of a 1 µg/mL this compound stock solution to achieve a final concentration of 100 ng/mL.

      • Set C (Pre-Extraction Spike - for Recovery):

        • Take the same amount of blank matrix as in Set B.

        • Spike with this compound to the equivalent final concentration of 100 ng/mL before starting the extraction procedure.

        • Perform the complete sample extraction and cleanup procedure.

        • Reconstitute in the final volume (e.g., 1 mL) of the mobile phase.

    • LC-MS/MS Analysis:

      • Inject equal volumes of the solutions from Set A, Set B, and Set C onto the LC-MS/MS system.

      • Acquire data using the optimized MRM transitions for this compound.

      • Integrate the peak areas for this compound in each chromatogram.

  • Calculations:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Absolute Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

References

Technical Support Center: Stabilizing Demeton Samples for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization and long-term storage of Demeton samples for analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is sample stability a concern?

A1: this compound is an organophosphate insecticide that exists as a mixture of two isomers: this compound-O and this compound-S.[1] These compounds are susceptible to chemical degradation, which can lead to inaccurate analytical results. The primary degradation pathways are hydrolysis of the phosphate (B84403) ester bond and oxidation of the thioether group to form sulfoxides and sulfones.[2] Stability is a critical concern for ensuring the integrity and reliability of experimental data, especially in long-term studies.

Q2: What are the primary degradation products of this compound?

A2: The main degradation products of this compound are its sulfoxide (B87167) and sulfone derivatives, formed through oxidation.[2] For instance, this compound-S-methyl can be converted to oxythis compound-methyl (B133069) (this compound-S-methyl sulfoxide) and further to this compound-S-methylsulfone.[2] Hydrolysis can also occur, breaking down the molecule.

Q3: What are the general recommended storage conditions for this compound samples?

A3: To ensure long-term stability, this compound samples, including stock solutions and sample extracts, should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation.[3] Storage at or below -20°C is recommended for extended stability.[3] For shorter periods, refrigeration at 4°C is acceptable.[3]

Q4: Which solvents are recommended for preparing and storing this compound stock solutions?

A4: Acetonitrile (B52724), acetone, and toluene (B28343) are suitable solvents for preparing and storing organophosphate pesticide stock solutions.[3] For analytical purposes, acetonitrile is a common choice.[3] It is advisable to use amber glass vials to protect the solution from light.[3]

Q5: Can antioxidants be used to improve the stability of this compound samples?

A5: Yes, antioxidants can help prevent oxidative degradation. Studies on the analysis of this compound-S-methyl and its metabolites have successfully used antioxidants like L-ascorbic acid and butylhydroxytoluene (B512018) during the sample extraction process to protect the analytes.[4][5] Another antioxidant, thiourea (B124793), has also been used in analytical methods for this compound-S-methyl.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of parent this compound peak and appearance of new, more polar peaks in chromatogram. Oxidation: The thioether in this compound has likely oxidized to its sulfoxide and/or sulfone derivatives. This can happen during storage or sample preparation.- Prepare fresh samples and analyze them promptly.- Add an antioxidant such as L-ascorbic acid, butylhydroxytoluene, or thiourea to the extraction solvent.[2][4][5]- Store samples and stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Confirm the identity of new peaks by analyzing standards of this compound sulfoxide and sulfone.
Consistently low recovery of this compound from spiked samples. Hydrolysis: this compound is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions. This can occur if the sample matrix or processing solutions are not pH-neutral.- Check and adjust the pH of the sample matrix and any aqueous solutions used during extraction to a neutral range (pH 6-8), if compatible with the analytical method.- Use aprotic organic solvents for stock solutions and final extracts.[3]- Minimize the time samples are in aqueous solutions.
Peak area of this compound decreases over a sequence of injections. Autosampler Instability: this compound may be degrading in the autosampler vials, which are often kept at room temperature or slightly cooled.- Evaluate the stability of this compound in the autosampler over the expected run time. If significant degradation occurs, consider cooling the autosampler to 4°C.- Prepare smaller batches of samples for injection to minimize the time they spend in the autosampler.
Inconsistent results between replicate samples. Non-homogenous sample or inconsistent storage/handling: Degradation may be occurring at different rates in different samples due to inconsistencies in storage conditions or handling procedures.- Ensure samples are thoroughly homogenized before taking aliquots.- Strictly adhere to standardized protocols for sample storage and preparation, including consistent freeze-thaw cycles and exposure to light and temperature.- Avoid repeated freeze-thaw cycles.[6][7] Aliquot samples into single-use vials if they will be analyzed at multiple time points.
Increase in this compound concentration in stock solution over time. Solvent Evaporation: If storage containers are not properly sealed, solvent can evaporate, leading to an increase in the analyte concentration.- Use high-quality vials with PTFE-lined screw caps (B75204) to ensure a tight seal.[3]- Store stock solutions at low temperatures (-20°C or below) to minimize solvent volatility.- Periodically check the concentration of long-term stock solutions against a freshly prepared standard.[3]

Data on Storage Stability of Organothiophosphate Pesticides

While specific long-term stability data for this compound is limited in the literature, the following table provides data on the stability of structurally similar organothiophosphate pesticides in different solvents when stored at -20°C. This data can serve as a guide for establishing storage protocols for this compound, with the recommendation that a specific stability study for this compound be conducted under your laboratory's conditions.

Pesticide Solvent Storage Time (days) Recovery (%) Reference
PhorateEthyl Acetate3< 70%[8]
DisulfotonEthyl Acetate3< 70%[8]
Fenthion (B1672539)Ethyl Acetate3< 70%[8]
PhorateAcetone3> 70%[8]
DisulfotonAcetone3> 70%[8]
FenthionAcetone3> 70%[8]
PhorateHexane3> 70%[8]
DisulfotonHexane3> 70%[8]
FenthionHexane3> 70%[8]

Note: The study on phorate, disulfoton, and fenthion indicated that stability improved in extracted matrix solutions compared to pure solvents.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure to identify potential degradation products of this compound and to develop a stability-indicating analytical method. The extent of degradation should ideally be between 5-20%.[9]

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 48 hours.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[10]

    • Thermal Degradation: Keep the solid this compound standard and the stock solution at 60°C for 10 days.[10]

    • Photodegradation: Expose the this compound stock solution to UV light (254 nm) for 48 hours.[10]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all stressed samples to a suitable concentration with the mobile phase or appropriate solvent.

    • Analyze the samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation of this compound.

    • Ensure that the analytical method can separate the degradation product peaks from the parent this compound peak.

Protocol 2: Long-Term Stability Assessment of this compound in Solution

This protocol is for assessing the stability of this compound in a specific solvent under defined storage conditions.

  • Preparation of Stability Samples:

    • Prepare a solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 10 µg/mL).

    • Dispense aliquots of this solution into multiple amber glass vials, ensuring a tight seal.

  • Storage Conditions:

    • Store the vials under the desired long-term storage conditions (e.g., -20°C and -80°C).

  • Time Points for Analysis:

    • Establish a schedule for analysis at various time points (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Sample Analysis:

    • At each time point, retrieve a set of vials from each storage condition.

    • Allow the samples to thaw completely and equilibrate to room temperature.

    • Analyze the samples by a validated analytical method.

    • Quantify the concentration of this compound remaining.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

Demeton_Degradation_Pathway This compound This compound (this compound-O / this compound-S) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (Acid/Base) Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation

Caption: Primary degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T_x) cluster_data Data Evaluation Prep_Stock Prepare this compound Stock Solution Create_Aliquots Create Multiple Aliquots Prep_Stock->Create_Aliquots Store_T0 T=0 Analysis Create_Aliquots->Store_T0 Store_Long_Term Long-Term Storage (-20°C / -80°C) Create_Aliquots->Store_Long_Term Retrieve_Sample Retrieve Sample Store_Long_Term->Retrieve_Sample At each time point Thaw_Equilibrate Thaw & Equilibrate Retrieve_Sample->Thaw_Equilibrate Analyze Analyze (LC-MS/GC-MS) Thaw_Equilibrate->Analyze Calculate_Recovery Calculate % Recovery vs T=0 Analyze->Calculate_Recovery Plot_Data Plot % Recovery vs Time Calculate_Recovery->Plot_Data

Caption: Workflow for a long-term stability study.

References

Technical Support Center: Optimizing GC Inlet Parameters for Demeton Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Demeton. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize GC inlet parameters for accurate and reproducible results. This compound, an organophosphorus pesticide, can present analytical challenges due to its potential for thermal degradation and interaction with active sites within the GC system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the GC analysis of this compound?

The analysis of organophosphorus pesticides like this compound can be challenging due to their susceptibility to degradation in the hot injector port, which can lead to poor peak shapes and inaccurate quantification.[1] Key issues include:

  • Analyte Degradation: High injector temperatures can cause this compound to break down, resulting in low recovery and the appearance of extraneous peaks.[2]

  • Poor Peak Shape: Active sites within the inlet liner, on glass wool, or at the head of the column can cause peak tailing.[1] This reduces sensitivity and complicates accurate integration.

  • Low Sensitivity: Incomplete transfer of the analyte to the column, often due to non-optimized injection parameters, can result in a weak signal.[3][4]

  • Carryover: Adsorption of this compound in the inlet can lead to "ghost peaks" in subsequent analyses.[5]

Q2: What is a good starting point for GC inlet parameters for this compound analysis?

For trace-level analysis, a splitless injection is generally recommended to maximize the amount of analyte transferred to the column.[6][7] A good initial inlet temperature is 250 °C, which typically provides a good balance between efficient vaporization of the analyte and minimizing thermal degradation.[2][8] The following table provides recommended starting parameters that can be optimized for your specific instrument and sample matrix.

Q3: Which injection mode is better for this compound: split or splitless?

The choice of injection mode depends directly on the concentration of this compound in your sample.[6][7]

  • Splitless Injection: This is the preferred mode for trace analysis (e.g., parts-per-billion or low parts-per-million levels), as the split vent is kept closed during the injection, allowing for the transfer of nearly the entire vaporized sample onto the column.[6][9][10] This maximizes sensitivity.

  • Split Injection: This mode is used for higher concentration samples.[6][9] A portion of the sample is vented away, preventing column overload and ensuring sharp peaks for major components.[10]

Q4: How do I choose the right inlet liner for this compound analysis?

Selecting the correct liner is critical for achieving good peak shape and reproducibility.[11] For active compounds like this compound, consider the following:

  • Deactivation: Always use a deactivated liner to minimize interactions between the analyte and active sites on the glass surface.[1][12][13]

  • Geometry: A single taper liner is an excellent starting point for splitless injections.[14][15] The taper at the bottom helps to focus the sample onto the column and limits its contact with the metal inlet seal.[14]

  • Glass Wool: The use of deactivated glass wool within the liner can aid in sample vaporization, improve mixing, and trap non-volatile residues from the sample matrix, thereby protecting the column.[13][14][15]

Q5: What causes ghost peaks, and how can I prevent them?

Ghost peaks are extraneous peaks that appear in blank or subsequent sample runs. Common causes include:

  • Septum Bleed: Particles from a degraded septum can enter the inlet and release volatile compounds. Regularly replace the septum and use high-quality, low-bleed septa.[3]

  • Contamination: Contaminants can build up in the injector, gas lines, or carrier gas.[16][17] Cleaning the injector and using gas traps can help.[3]

  • Carryover: The sample may backflash out of the liner if the vapor volume exceeds the liner's capacity, contaminating the gas lines.[10][16] Ensure your liner volume is sufficient for your solvent and injection volume.

Data Presentation

Table 1: Recommended GC Inlet Starting Parameters for this compound Analysis
ParameterSplitless Injection (Trace Analysis)Split Injection (Higher Concentration)
Inlet Temperature 250 °C[8]250 °C
Injection Mode Splitless[18]Split
Injection Volume 1 µL1 µL
Split Ratio N/A50:1 (Adjust as needed)
Purge Valve Time 60 seconds (Optimize based on liner volume)[9]N/A
Liner Type Single Taper with Deactivated Glass Wool[14]Precision Split Liner with Wool[14]
Septum Type Low-bleed, high-temperatureLow-bleed, high-temperature
Carrier Gas HeliumHelium
Constant Flow Rate 1.0 - 1.5 mL/min[8]1.0 - 1.5 mL/min
Table 2: Inlet Liner Selection Guide for this compound
Liner TypeDescriptionBest Use Case for this compound Analysis
Single Taper w/ Wool Deactivated liner with a taper at the bottom and a plug of deactivated glass wool.Recommended for Splitless: The taper focuses analytes onto the column, and the wool aids vaporization and traps non-volatile matrix components.[14][15]
Double Taper Deactivated liner with tapers at both the top and bottom.Alternative for Splitless: The top taper can help prevent backflash with volatile solvents.[19]
Precision Split w/ Wool Deactivated liner designed to enhance sample mixing at high split flows.Recommended for Split: Ensures a representative portion of the sample enters the column and provides reproducible results.[14]

Troubleshooting Guide

SymptomPossible CausesRecommended Actions
Poor Peak Shape (Tailing) 1. Active sites in the liner or on glass wool.[1][3] 2. Column contamination (non-volatile residue).[3] 3. Improper column installation (too high/low in the inlet).[16]1. Replace with a new, deactivated liner, preferably with deactivated glass wool.[3] 2. Trim 10-30 cm from the inlet side of the column.[20] 3. Reinstall the column according to the manufacturer's instructions.[16]
Poor Peak Shape (Fronting) 1. Column overload (too much sample).[3] 2. Inappropriate solvent.1. Reduce injection volume, increase split ratio, or dilute the sample.[3] 2. Ensure the analyte is soluble and compatible with the column's stationary phase.
Low or No Peak Response 1. Leak in the injector (septum, fittings).[3] 2. Analyte degradation due to excessive inlet temperature.[2] 3. Dirty or active inlet liner.[3] 4. Incorrect syringe handling or clogged syringe.1. Perform a leak check. Replace the septum and check ferrule connections.[12] 2. Lower the inlet temperature in 10-20 °C increments.[2] 3. Clean or replace the inlet liner.[3] 4. Check the syringe for proper function and cleanliness.
Ghost Peaks / Carryover 1. Contamination in the inlet from previous injections (backflash).[16] 2. Septum degradation/coring.[3] 3. Contaminated syringe or wash solvents.1. Use a liner with a larger volume or reduce injection volume.[6][16] Replace the liner. 2. Replace the septum. Use a septum with a CenterGuide if available. 3. Clean the syringe and use fresh, high-purity wash solvents.
Retention Time Shifts 1. Fluctuations in carrier gas flow rate (leaks).[20] 2. Unstable oven temperature.[20] 3. Changes to the column (e.g., trimming the inlet).1. Check for leaks throughout the system using an electronic leak detector.[12] 2. Verify oven temperature stability. 3. Expect a slight decrease in retention time after trimming the column.
Baseline Drift or Noise 1. Column bleed due to oxygen contamination or exceeding max temperature.[5][16] 2. Contaminated carrier gas.[17] 3. Dirty detector.[3][5]1. Check for leaks. Install or replace oxygen traps.[16] Ensure oven temperature does not exceed the column's maximum limit. 2. Ensure high-purity carrier gas and install appropriate filters. 3. Clean the detector according to the manufacturer's instructions.[3]

Mandatory Visualization

G cluster_start Start cluster_checks Troubleshooting Steps cluster_actions Corrective Actions cluster_end Resolution start Symptom: Low or No this compound Peak q1 Is there a leak in the injector? start->q1 q2 Is the liner clean, deactivated, and correctly installed? q1->q2 No a1 Action: Perform leak check. Replace septum. q1->a1 Yes q3 Is the inlet temperature too high causing degradation? q2->q3 Yes a2 Action: Replace liner and gold seal. q2->a2 No q4 Is the column properly installed and conditioned? q3->q4 No a3 Action: Lower temp in 10-20 °C increments. q3->a3 Yes a4 Action: Trim column inlet (10-20 cm). Reinstall and condition. q4->a4 No end Problem Resolved q4->end Yes a1->end a2->end a3->end a4->end

Caption: Troubleshooting workflow for low or no this compound peak.

G cluster_params Inlet Parameters (Inputs) cluster_outcomes Chromatographic Results (Outputs) temp Inlet Temperature shape Peak Shape (Tailing, Fronting) temp->shape can cause degradation sensitivity Sensitivity (Peak Response) temp->sensitivity affects vaporization & degradation mode Injection Mode (Split/Splitless) mode->shape affects peak width mode->sensitivity determines mass on column liner Liner Selection (Geometry, Deactivation) liner->shape inertness prevents tailing liner->sensitivity prevents analyte loss repro Reproducibility (RSD %) liner->repro wool aids mixing flow Carrier Gas Flow flow->sensitivity affects transfer time flow->repro stability is key resolution Resolution flow->resolution optimizes efficiency

Caption: Interrelationship of GC inlet parameters and their effects.

Experimental Protocols

Protocol 1: Optimizing Inlet Temperature

Objective: To determine the optimal inlet temperature that maximizes the response for this compound while minimizing thermal degradation.

Materials:

  • GC system with an appropriate detector (NPD, FPD, or MS).

  • Analytical standard of this compound (e.g., 1 µg/mL in a suitable solvent like ethyl acetate).

  • New, deactivated single-taper liner with glass wool.

  • New septum.

Procedure:

  • Set Initial GC Conditions: Set up your GC system with the recommended column and oven program. Set the injector to an initial, lower temperature (e.g., 220 °C).

  • Equilibrate and Inject: Allow the system to fully equilibrate for at least 30 minutes. Perform three replicate injections of the this compound standard.

  • Data Collection (T1): Record the peak area and observe the peak shape for each injection at 220 °C. Calculate the average peak area and Relative Standard Deviation (RSD).

  • Increase Temperature (T2): Increase the injector temperature to 250 °C. Allow the system to equilibrate for 30 minutes.

  • Data Collection (T2): Perform three replicate injections and record the data as in step 3.

  • Increase Temperature (T3): Increase the injector temperature to 280 °C and repeat the equilibration and injection process.

  • Data Collection (T3): Perform three replicate injections and record the data.

  • Analysis: Compare the average peak areas and RSDs at each temperature. Look for signs of degradation at higher temperatures, such as a decrease in the this compound peak area or the appearance of new, earlier-eluting peaks. Select the temperature that provides the highest response for this compound with good peak shape and low RSD before any significant degradation is observed.

Protocol 2: Routine Inlet Maintenance (Liner and Septum Replacement)

Objective: To perform routine maintenance on the GC inlet to prevent leaks, contamination, and active sites, ensuring consistent performance.

Procedure:

  • Cool Down: Cool down the GC inlet and oven to a safe temperature (below 50 °C).

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Using an appropriate wrench, carefully unscrew and remove the septum nut.

  • Replace Septum: Remove the old septum using forceps. Place the new septum in the nut, ensuring it is correctly oriented, and loosely retighten the nut. Do not overtighten initially.

  • Remove Inlet Assembly: Carefully remove any parts securing the glass liner (this varies by instrument).

  • Replace Liner: Using clean forceps, remove the old liner. Visually inspect it for residue or discoloration. Insert a new, deactivated liner of the same type.

  • Reassemble Inlet: Reassemble the inlet components in the reverse order of removal.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on. Tighten the septum nut an additional quarter-turn. Use an electronic leak detector to check for leaks around the septum nut and other fittings.[12]

  • Heat and Equilibrate: Set the inlet and oven to their method temperatures and allow the system to equilibrate for at least 30-60 minutes before running samples. It is good practice to run a blank solvent injection to confirm the system is clean and ready.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Demeton Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in Demeton chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shapes observed in this compound chromatography?

A1: The most common poor peak shapes encountered are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak should be symmetrical and Gaussian.[1][2] Deviations from this shape can indicate a variety of issues with your method or HPLC system.[3]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing, where the latter half of the peak is drawn out, is a frequent issue.[1] It can compromise resolution and lead to inaccurate quantification.[1][2] The primary causes can be categorized as follows:

  • Column-Related Issues:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups in this compound, causing tailing.[2][4][5]

    • Column Degradation: An old or contaminated column loses efficiency, leading to poor peak shape.[1][4] A void at the column inlet or a partially blocked frit can also be a cause.[1][2]

  • Mobile Phase Issues:

    • Incorrect pH: An inappropriate mobile phase pH can lead to secondary interactions.[1] For basic compounds like this compound, a lower pH (around 2-3) can help by protonating the silanols.[1][6]

    • Insufficient Buffer Strength: A low buffer concentration may not effectively control the pH at the column surface.[1][7]

  • Sample-Related Issues:

    • Column Overload: Injecting too much sample can saturate the column, resulting in tailing.[4][8]

    • Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[4][9]

Q3: I am observing peak fronting for my this compound analyte. What does this indicate?

A3: Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.[10] The most frequent causes include:

  • Column Overload: This is a primary cause of peak fronting, where the concentration of the sample is too high for the column to handle effectively.[11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to fronting, especially for early-eluting peaks.[11][12]

  • Column Degradation: A collapsed column bed can create a less dense area, causing some of the analyte to travel faster and result in a fronting peak.[10][12]

Q4: Why am I seeing split peaks for this compound?

A4: Split peaks, where a single peak appears as two or more, can be a complex issue.[13][14] Potential causes include:

  • Blocked Column Frit or Column Void: A blockage in the inlet frit or a void in the stationary phase can disrupt the sample flow path, leading to peak splitting for all analytes.[13][14][15]

  • Co-elution: It's possible that an impurity or a related compound is eluting very close to this compound, giving the appearance of a split peak.[13][14]

  • Injection Solvent Mismatch: A significant difference between the injection solvent and the mobile phase can cause the sample to band improperly on the column.[13]

  • Sample Degradation: this compound could potentially degrade in the sample vial or on the column, leading to the appearance of multiple peaks.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This guide provides a logical workflow to identify the source of poor peak shape.

Troubleshooting_Workflow A Observe Poor Peak Shape (Tailing, Fronting, Splitting) B Check a Single Peak or All Peaks? A->B C Problem is likely with the separation method or analyte. B->C Single Peak D Problem is likely systemic (column, instrument). B->D All Peaks E Inject a known good standard. Does the problem persist? C->E G Check Mobile Phase (pH, composition, age). D->G F Issue is with the sample (degradation, matrix effects). E->F No E->G Yes H Check Column (age, contamination, void). G->H I Check Instrument (connections, injector, detector). H->I J Systematically investigate and resolve. I->J

Caption: A logical workflow for troubleshooting poor peak shape.

Guide 2: Addressing Peak Tailing
Potential Cause Recommended Action Experimental Protocol
Secondary Silanol Interactions Adjust mobile phase pH to be more acidic (e.g., pH 2.5-3.0).[1][6] Use a highly deactivated (end-capped) column.[2][5] Add a basic mobile phase additive like triethylamine (B128534) (use with caution).[16]Protocol 1: Mobile Phase pH Adjustment
Column Contamination Flush the column with a strong solvent.Protocol 2: Column Flushing Procedure
Column Overload Reduce the injection volume or dilute the sample.[4][8]Protocol 3: Sample Dilution Series
Insufficient Buffer Strength Increase the buffer concentration (e.g., to 25-50 mM).[1]Protocol 1: Mobile Phase pH Adjustment
Guide 3: Resolving Peak Fronting
Potential Cause Recommended Action Experimental Protocol
Column Overload Decrease the sample concentration or injection volume.[11]Protocol 3: Sample Dilution Series
Sample Solvent Incompatibility Prepare the sample in the initial mobile phase.[11]Protocol 4: Sample Solvent Matching
Column Bed Collapse Replace the column.[10]N/A
Guide 4: Fixing Split Peaks
Potential Cause Recommended Action Experimental Protocol
Blocked Column Frit/Void Reverse flush the column (check manufacturer's instructions). If the problem persists, replace the column.[2]Protocol 2: Column Flushing Procedure
Co-elution Adjust mobile phase composition or gradient to improve resolution.[13]Protocol 5: Gradient Optimization
Injection Solvent Mismatch Ensure the sample solvent is weaker than or matches the mobile phase.[13]Protocol 4: Sample Solvent Matching

Experimental Protocols

Protocol 1: Mobile Phase pH and Buffer Adjustment
  • Preparation: Prepare the aqueous portion of the mobile phase.

  • pH Measurement: Use a calibrated pH meter to measure the pH.

  • pH Adjustment: Add a suitable acid (e.g., phosphoric acid or formic acid) or base dropwise to adjust the pH to the desired level (e.g., pH 3.0).[17]

  • Buffer Concentration: Ensure the buffer salt concentration is adequate (typically 10-50 mM) to provide sufficient buffering capacity.[1]

  • Filtration and Degassing: Filter the mobile phase through a 0.45 µm or 0.22 µm filter and degas it before use.

Protocol 2: Column Flushing Procedure
  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

  • Solvent Series: Flush the column with a series of miscible solvents of increasing strength. For a reversed-phase column, a typical sequence is:

    • Mobile phase without buffer salts

    • Water

    • Isopropanol

    • Methylene Chloride (if compatible with the column)

    • Isopropanol

    • Water

    • Mobile phase

  • Flow Rate and Volume: Use a low flow rate and flush with at least 10-20 column volumes of each solvent.

  • Re-equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

Protocol 3: Sample Dilution Series
  • Prepare Stock Solution: Prepare a stock solution of your this compound standard at a known concentration.

  • Serial Dilutions: Perform a series of dilutions (e.g., 1:2, 1:5, 1:10, 1:100) using the mobile phase as the diluent.

  • Injection: Inject each dilution and observe the peak shape. If the peak shape improves with dilution, the original sample was likely overloaded.

Protocol 4: Sample Solvent Matching
  • Prepare Sample: Dissolve or dilute your this compound sample in a solvent that is identical to, or weaker than, the initial mobile phase composition.

  • Comparison: Inject this sample and compare the peak shape to a sample prepared in a stronger solvent.

Protocol 5: Gradient Optimization
  • Initial Gradient: Start with your current gradient method.

  • Shallow Gradient: If peaks are split or poorly resolved, try making the gradient shallower around the elution time of this compound. This means increasing the percentage of the strong solvent more slowly.

  • Isocratic Hold: Alternatively, introduce a short isocratic hold just before the elution of the peak of interest to improve separation from any closely eluting compounds.

Signaling Pathways and Workflows

Peak_Tailing_Causes cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_sample Sample Issues A Secondary Interactions (Silanols) Tailing Peak Tailing A->Tailing B Contamination B->Tailing C Bed Deformation/Void C->Tailing D Incorrect pH D->Tailing E Low Buffer Strength E->Tailing F Column Overload F->Tailing G Solvent Mismatch G->Tailing

Caption: Common causes leading to peak tailing in chromatography.

References

Technical Support Center: Reducing Non-specific Binding in Demeton Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) in Demeton immunoassays.

Troubleshooting Guides

This section addresses common issues related to high background and non-specific binding in a question-and-answer format.

Issue 1: High background signal across the entire plate.

Potential Cause: This is often due to inadequate blocking of the microplate wells, leading to the binding of detection antibodies to the plastic surface.[1][2][3] Other causes can include overly concentrated antibodies or detection reagents, and insufficient washing.[4][5]

Solution:

  • Optimize Blocking Buffer: The choice and concentration of the blocking agent are critical. While Bovine Serum Albumin (BSA) is commonly used, other options like non-fat dry milk, casein, or commercial synthetic blockers may provide better results by more effectively saturating unoccupied sites on the plate.[1][6] It is recommended to test different blocking agents and their concentrations to find the optimal solution for your specific assay.[7][8]

  • Increase Blocking Incubation Time: Extending the blocking incubation period can ensure more complete coverage of the well surface.

  • Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to increased non-specific binding.[5] Perform a checkerboard titration to determine the optimal antibody concentrations that yield a high signal-to-noise ratio.

  • Enhance Washing Steps: Inadequate washing is a frequent cause of high background. Increase the number of wash cycles, the volume of wash buffer per well, and the soaking time between washes to more effectively remove unbound reagents.[9][10][11] The addition of a non-ionic detergent like Tween-20 to the wash buffer can also help reduce non-specific interactions.[4][12]

Issue 2: High background in negative control wells (no analyte).

Potential Cause: This can be caused by cross-reactivity of the secondary antibody, non-specific binding of the enzyme conjugate, or components in the sample matrix interacting with the assay components.

Solution:

  • Secondary Antibody Specificity: Ensure the secondary antibody is highly cross-adsorbed against the immunoglobulin species of your sample to minimize cross-reactivity.[13] Run a control with only the secondary antibody to check for non-specific binding.[14]

  • Optimize Enzyme Conjugate Concentration: Titrate the enzyme conjugate to find the lowest concentration that still provides a robust signal.

  • Address Matrix Effects: Components in complex samples (e.g., soil extracts, serum) can interfere with the assay. Diluting the sample in an appropriate assay buffer can mitigate these effects.[15] It may also be necessary to use a matrix-matched calibration curve for accurate quantification.[15]

Issue 3: Inconsistent or variable background across the plate.

Potential Cause: This can result from uneven plate coating, inconsistent washing, or temperature variations across the plate during incubation ("edge effects").

Solution:

  • Ensure Uniform Coating: Mix the coating solution thoroughly before and during plate coating. Ensure that the same volume is added to each well.

  • Standardize Washing Technique: Use an automated plate washer for more consistent washing. If washing manually, be meticulous with technique to ensure all wells are washed equally.

  • Minimize Temperature Gradients: Incubate plates in a temperature-controlled environment and avoid stacking plates during incubation. Using a plate sealer can also help maintain a uniform temperature.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of a this compound immunoassay?

A1: Non-specific binding refers to the attachment of assay components, such as antibodies or the enzyme conjugate, to the microplate surface or other molecules in an unintended and non-specific manner. This leads to a high background signal that is not related to the concentration of this compound, thereby reducing the sensitivity and accuracy of the assay.

Q2: Why is reducing NSB particularly important for a small molecule like this compound?

A2: Immunoassays for small molecules like this compound are often in a competitive format.[7] In this format, a low concentration of the analyte should result in a high signal. High non-specific binding can obscure this signal, making it difficult to detect small changes in this compound concentration and leading to inaccurate results.

Q3: What are the key components of a good blocking buffer?

A3: A good blocking buffer should effectively coat the unoccupied surfaces of the microplate wells without interfering with the specific binding of the assay's antibodies to this compound. Common components include inert proteins like BSA or casein, or synthetic polymers.[6] The addition of a non-ionic detergent like Tween-20 can also be beneficial.[6][8]

Q4: How does the "matrix effect" contribute to non-specific binding?

A4: The matrix refers to all the components in a sample other than the analyte of interest (this compound). In environmental or biological samples, the matrix can be very complex and contain substances that interfere with the immunoassay, leading to increased non-specific binding or signal suppression/enhancement.[16][17] This is a significant challenge in pesticide analysis.

Q5: Can over-washing reduce my specific signal?

A5: Yes, while thorough washing is crucial to reduce background, excessive or harsh washing can potentially dislodge specifically bound antibodies or antigen, leading to a weaker signal.[9] It is important to optimize the washing procedure to find a balance between minimizing background and preserving the specific signal.

Data Presentation

Table 1: Comparison of Different Blocking Agents on Signal-to-Noise Ratio

Blocking AgentConcentrationAverage Background (OD)Average Signal (OD)Signal-to-Noise Ratio
1% BSA in PBS1% (w/v)0.2501.5006.0
5% Non-fat Dry Milk in PBS5% (w/v)0.1501.65011.0
Commercial Synthetic BlockerAs recommended0.1001.70017.0
PBS with 0.1% Tween-200.1% (v/v)0.3501.4004.0

OD = Optical Density. Data is hypothetical and for illustrative purposes.

Table 2: Effect of Wash Cycles on Background Signal

Number of Wash CyclesWash Buffer CompositionAverage Background (OD)
2PBS + 0.05% Tween-200.450
4PBS + 0.05% Tween-200.200
6PBS + 0.05% Tween-200.120
4PBS only0.350

OD = Optical Density. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer

  • Plate Coating: Coat a 96-well microplate with the this compound-protein conjugate according to your standard protocol.

  • Prepare Blocking Buffers: Prepare solutions of different blocking agents to be tested (e.g., 1%, 3%, 5% BSA in PBS; 1%, 3%, 5% non-fat dry milk in PBS; and a commercial synthetic blocker).

  • Blocking: After washing the coated plate, add 200 µL of each blocking buffer to different sets of wells. Include a set of wells with no blocking agent as a control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Assay Procedure: Proceed with your standard competitive immunoassay protocol, adding a zero concentration of this compound (blank) and a high concentration of this compound to different wells for each blocking condition.

  • Data Analysis: Measure the optical density (OD) at the appropriate wavelength. Calculate the average background signal (zero this compound) and the signal-to-noise ratio for each blocking buffer. The optimal blocking buffer will provide the lowest background and the highest signal-to-noise ratio.

Protocol 2: Checkerboard Titration for Antibody Concentration

This protocol is adapted for a competitive ELISA format.

  • Plate Coating: Coat a 96-well microplate with an optimized concentration of this compound-protein conjugate. Block the plate with the optimized blocking buffer.

  • Primary Antibody Dilutions: Prepare a series of dilutions of your primary anti-Demeton antibody in assay buffer. For example, create two-fold serial dilutions ranging from 1:500 to 1:64,000.

  • Enzyme-Conjugate Dilutions: Prepare a series of dilutions of your enzyme-conjugated secondary antibody in assay buffer. For example, create two-fold serial dilutions ranging from 1:1,000 to 1:128,000.

  • Checkerboard Setup:

    • Add a constant, low concentration of this compound standard (or zero standard for maximum signal) to all wells.

    • Add the different dilutions of the primary antibody to the rows of the plate.

    • After incubation and washing, add the different dilutions of the enzyme-conjugated secondary antibody to the columns of the plate.

  • Develop and Read: Add the substrate and stop solution according to your protocol. Read the absorbance.

  • Analysis: The optimal combination of primary and secondary antibody concentrations is the one that gives a high signal (e.g., OD ≈ 1.0-1.5 in the absence of free this compound) with the lowest possible antibody concentrations, which helps to minimize non-specific binding and cost.[18]

Visualizations

Troubleshooting_Workflow Start High Non-Specific Binding Detected Check_Blocking Step 1: Evaluate Blocking Efficiency Start->Check_Blocking Optimize_Blocking Action: Optimize Blocking Buffer - Test different agents (BSA, Casein, etc.) - Increase concentration and/or incubation time Check_Blocking->Optimize_Blocking Check_Wasting Check_Wasting Check_Blocking->Check_Wasting Blocking OK Check_Washing Step 2: Review Washing Protocol Optimize_Washing Action: Enhance Washing Steps - Increase number of washes - Increase wash volume and soaking time - Add Tween-20 to wash buffer Check_Antibody Step 3: Assess Antibody Concentration Optimize_Antibody Action: Perform Checkerboard Titration - Determine optimal primary and  secondary antibody concentrations Check_Antibody->Optimize_Antibody Check_Matrix Step 4: Investigate Matrix Effects Check_Antibody->Check_Matrix Antibody Conc. OK Optimize_Matrix Action: Mitigate Matrix Interference - Dilute sample - Use matrix-matched standards Check_Matrix->Optimize_Matrix Resolved Issue Resolved: Low Background Achieved Check_Matrix->Resolved Matrix Effects Addressed Check_Wasting->Optimize_Washing Check_Wasting->Check_Antibody Washing OK

Caption: Troubleshooting workflow for high non-specific binding.

Competitive_Immunoassay_Principle cluster_low_this compound Low this compound Concentration cluster_high_this compound High this compound Concentration Well1 Plate Well (Coated with this compound-Protein Conjugate) Antibody1 Anti-Demeton Antibody (Ab) Antibody1->Well1 Binds to coated this compound Enzyme_Ab1 Enzyme-Linked Secondary Ab Enzyme_Ab1->Antibody1 Signal1 High Signal Enzyme_Ab1->Signal1 Substrate1 Substrate Substrate1->Enzyme_Ab1 Converted Well2 Plate Well (Coated with this compound-Protein Conjugate) Antibody2 Anti-Demeton Antibody (Ab) Free_this compound Free this compound (from sample) Free_this compound->Antibody2 Binds to Ab in solution Enzyme_Ab2 Enzyme-Linked Secondary Ab Enzyme_Ab2->Well2 Less Ab binds to well Signal2 Low Signal Enzyme_Ab2->Signal2 Substrate2 Substrate Substrate2->Enzyme_Ab2 Less conversion

Caption: Principle of a competitive immunoassay for this compound.

References

Improving sensitivity of Demeton detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Demeton and its related compounds (this compound-S-methyl, Oxythis compound-methyl (B133069), and this compound-S-methylsulfone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of this compound detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound in complex matrices?

A1: The most prevalent and sensitive methods for this compound detection are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological and food matrices.[3][4][5][6] Other emerging techniques include immunoassays and electrochemical biosensors, which can offer rapid screening capabilities.[7][8][9][10][11]

Q2: What are the main challenges when analyzing this compound in complex samples?

A2: The primary challenges in detecting this compound in complex matrices such as food, soil, and biological fluids include:

  • Matrix Effects: Co-extracted endogenous components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement, which affects accuracy.[12][13][14]

  • Low Concentrations: this compound may be present at trace levels, requiring highly sensitive analytical methods and efficient sample preparation to remove interferences.[3][5][6]

  • Sample Complexity: The intricate nature of matrices like fruits, vegetables, and biological tissues necessitates robust sample cleanup procedures to prevent contamination of the analytical instruments.[15][16]

  • Analyte Stability: this compound-S-methyl can be converted to its metabolites, oxythis compound-methyl or this compound-S-methylsulfone, during sample processing.[1]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize robust sample cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE) to remove interfering matrix components.[17][18][19][20]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[12][21]

  • Stable Isotope-Labeled Internal Standards: The use of an internal standard that is chemically similar to the analyte but has a different mass can help to correct for matrix effects and variations in sample preparation and instrument response.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[13]

Q4: What are the advantages of the QuEChERS method for this compound analysis?

A4: The QuEChERS method is widely used for pesticide residue analysis in food and agricultural samples due to its numerous advantages:[19][20]

  • Speed and Efficiency: It is a rapid and straightforward two-step process involving extraction and cleanup.[19]

  • Cost-Effectiveness: It requires smaller volumes of solvents compared to traditional methods.[19]

  • Effectiveness: It effectively removes a wide range of matrix components, such as fats, sugars, and pigments.[19]

  • Ruggedness and Safety: The method is robust and uses less hazardous solvents.[19]

Troubleshooting Guides

Issue 1: Low Sensitivity or No this compound Peak Detected

Question: I am not detecting a peak for this compound, or the signal is very weak in my LC-MS/MS or GC-MS analysis. What are the possible causes and solutions?

Answer:

Possible Cause Troubleshooting Steps & Solutions
Inefficient Sample Extraction Review and optimize your sample preparation protocol. Ensure the chosen solvent is appropriate for this compound and the matrix. For complex matrices, consider methods like QuEChERS or Solid Phase Extraction (SPE) for better analyte recovery.[15][16][18]
Analyte Degradation This compound-S-methyl can degrade to its sulfoxide (B87167) and sulfone metabolites.[1] To prevent this, consider adding antioxidants like L-ascorbic acid during homogenization and perform a spike and recovery test with a this compound-S-methyl standard to check for conversion.[1][4][22]
Instrumental Issues (GC/MS) - Dirty Injector Liner: Active sites in a dirty liner can cause analyte adsorption. Clean or replace the liner.[23] - Column Contamination: The analytical column may be contaminated. Bake out the column according to the manufacturer's instructions or trim the front end.[23] - Improper Injection Technique: Ensure proper injection speed and volume.[23]
Instrumental Issues (LC-MS/MS) - Ion Source Contamination: The electrospray ionization (ESI) source can become contaminated with matrix components, leading to reduced sensitivity. Clean the ion source as per the manufacturer's guidelines. - Incorrect MS/MS Transitions: Verify that you are using the correct precursor and product ions for this compound and its metabolites. For this compound-S-methyl, common transitions are m/z 231 -> 89 and 231 -> 61. For Oxythis compound-methyl, a common transition is m/z 247 -> 169.[1]
Low Analyte Concentration If the concentration of this compound in your sample is below the limit of detection (LOD) of your method, consider a pre-concentration step. Solid Phase Extraction (SPE) can be used to concentrate the analyte from a larger sample volume.[18]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: The chromatographic peak for this compound is showing significant tailing or fronting. What could be causing this and how can I fix it?

Answer:

Possible Cause Troubleshooting Steps & Solutions
Active Sites in the GC System Active sites in the GC inlet liner or the front of the analytical column can interact with the analyte, causing peak tailing. Use a deactivated liner and trim the first few centimeters of the column.[23]
Column Overload Injecting too high a concentration of the sample can lead to peak fronting. Dilute your sample and re-inject.[24]
Inappropriate GC Temperature Program An unoptimized temperature program can lead to poor peak shape. Ensure the initial temperature is low enough to focus the analytes at the head of the column and that the ramp rate is appropriate for the separation.
Secondary Interactions in HPLC Column In HPLC, peak tailing can occur due to interactions between the analyte and active sites on the silica-based column. Ensure your mobile phase has an appropriate pH and ionic strength. Using a high-purity silica (B1680970) column is recommended.[25]
Contaminated Guard or Analytical Column Matrix components can accumulate on the guard or analytical column, leading to poor peak shape. Flush the column with a strong solvent or replace the guard column.[25]

Quantitative Data Summary

The following tables summarize the Limits of Quantification (LOQ) and Limits of Detection (LOD) for this compound and its metabolites using different analytical methods and in various matrices.

Table 1: Limits of Quantification (LOQ) for this compound-S-methyl and Oxythis compound-methyl

AnalyteMethodMatrixLOQReference
This compound-S-methylLC-MS/MSAgricultural Products0.01 mg/kg[1]
Oxythis compound-methylLC-MS/MSAgricultural Products0.01 mg/kg[1]

Table 2: Limits of Detection (LOD) for Oxythis compound-methyl and its Metabolite

AnalyteMethodMatrixLODReference
Oxythis compound-methylLC-MSHuman Blood1 ng/g[3][5][6]
This compound-S-methylsulfonLC-MSHuman Blood2 ng/g[3][5][6]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Agricultural Products

This protocol is a general guideline based on the QuEChERS method for the extraction of this compound from fruits and vegetables.

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.[17]

  • Dispersive Solid Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Solid Phase Extraction (SPE) for Biological Fluids

This protocol provides a general workflow for the extraction of this compound from biological samples like blood or urine.

  • Sample Pre-treatment: Acidify the sample (e.g., plasma) to an appropriate pH.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.[3]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the this compound and its metabolites from the cartridge using an appropriate organic solvent (e.g., dichloromethane (B109758) or acetonitrile).[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (10-15g) Add_ACN 2. Add Acetonitrile (10 mL) Homogenize->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 6. Transfer Supernatant Centrifuge1->Transfer_Supernatant Supernatant Add_dSPE 7. Add to d-SPE Tube (PSA + MgSO4) Transfer_Supernatant->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract Centrifuge2->Final_Extract Supernatant Analysis LC-MS/MS or GC-MS Final_Extract->Analysis

Caption: QuEChERS experimental workflow for this compound analysis.

Experimental_Workflow_SPE Sample_Prep 1. Sample Pre-treatment (e.g., Acidification) Conditioning 2. SPE Cartridge Conditioning (Methanol then Water) Sample_Prep->Conditioning Loading 3. Sample Loading Conditioning->Loading Washing 4. Washing (Remove Interferences) Loading->Washing Elution 5. Elution (Collect Analyte) Washing->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation Analysis 7. LC-MS/MS Analysis Evaporation->Analysis

Caption: Solid Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic Start Low Sensitivity Issue Check_Sample_Prep Review Sample Prep (QuEChERS/SPE) Start->Check_Sample_Prep Check_Degradation Check for Analyte Degradation Start->Check_Degradation Check_Instrument Check Instrument Performance (GC/LC-MS) Start->Check_Instrument Optimize_Prep Optimize Extraction/Cleanup Check_Sample_Prep->Optimize_Prep Spike_Recovery Perform Spike & Recovery Check_Degradation->Spike_Recovery Clean_Instrument Clean/Maintain Instrument Check_Instrument->Clean_Instrument Resolved Issue Resolved Optimize_Prep->Resolved Improved Recovery Spike_Recovery->Resolved Degradation Confirmed/Mitigated Clean_Instrument->Resolved Sensitivity Restored

References

Calibration curve issues in Demeton quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Demeton Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves during the quantification of this compound and its related compounds.

Frequently Asked Questions (FAQs)

FAQ 1: My calibration curve for this compound-S-methyl is showing poor linearity (low r² value). What are the potential causes?

Poor linearity in your calibration curve can stem from several factors. One common issue is the degradation of the this compound-S-methyl standard. This compound-S-methyl is known to be unstable and can oxidize to form Oxythis compound-methyl (this compound-S-methyl sulfoxide) and subsequently this compound-S-methylsulfone.[1][2][3] This degradation can alter the concentration of your standard solutions, leading to a non-linear response.

Another potential cause is the presence of matrix effects, where components in your sample matrix interfere with the ionization of this compound-S-methyl in the mass spectrometer, causing signal suppression or enhancement.[4][5][6] Additionally, issues with your analytical instrument, such as a contaminated ion source or incorrect instrument parameters, can contribute to poor linearity.

FAQ 2: I am observing significant peak tailing for this compound in my chromatograms. How can I resolve this?

Peak tailing for this compound can be caused by several factors related to the chromatographic system and the analyte itself. Active sites in the GC inlet liner or on the analytical column can interact with the analyte, causing tailing.[7][8] To address this, try using a deactivated inlet liner and a high-quality, inert analytical column.

The pH of the mobile phase in LC analysis can also influence peak shape. For amine-containing compounds, which can interact with silanol (B1196071) groups on the column, using a mobile phase with an appropriate buffer can help minimize these interactions and reduce tailing.[9] Column overload, where too much sample is injected, can also lead to peak tailing.[9] Consider diluting your sample or reducing the injection volume.

FAQ 3: My results for this compound quantification are inconsistent and show poor reproducibility. What should I investigate?

Inconsistent results can be a symptom of several underlying problems. The stability of your this compound standard solutions is a primary concern. Due to its instability, it is crucial to prepare fresh standards regularly and store them under appropriate conditions (e.g., -20°C in a suitable solvent like cyclohexane (B81311) or acetonitrile).[10][11]

Matrix effects are another major contributor to irreproducible results in pesticide analysis.[12][13] The composition of the matrix can vary between samples, leading to different degrees of signal suppression or enhancement. Employing matrix-matched calibration standards or using an internal standard can help to compensate for these effects.[2] Finally, ensure your sample preparation method is robust and consistently applied across all samples to minimize variability.

FAQ 4: Should I be analyzing for both this compound-O and this compound-S isomers?

Commercial this compound is often a mixture of two isomers: this compound-O and this compound-S.[14][15] These isomers can have different chemical and physiological properties. For accurate quantification and risk assessment, it is often necessary to analyze both isomers. Analytical methods should be capable of separating and quantifying both this compound-O and this compound-S.

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linear Calibration Curves

This guide provides a step-by-step approach to diagnosing and resolving non-linear calibration curves in this compound quantification.

Troubleshooting Workflow for Non-Linear Calibration Curves

Troubleshooting Non-Linearity A Start: Non-Linear Calibration Curve B Check Standard Integrity - Prepare fresh standards - Verify solvent purity A->B C Evaluate Instrument Performance - Clean ion source - Check for leaks - Verify detector response B->C No G Linearity Improved? B->G Yes D Investigate Matrix Effects - Prepare matrix-matched standards - Use internal standard C->D No C->G Yes E Assess Chromatographic Conditions - Optimize gradient/temperature program - Check for co-eluting interferences D->E No D->G Yes F Review Data Processing - Check integration parameters - Evaluate different regression models (linear, quadratic, weighted) E->F No E->G Yes F->G Yes I Consult Instrument Specialist F->I No H End: Problem Resolved G->H

Caption: A logical workflow for troubleshooting non-linear calibration curves.

Potential Cause Troubleshooting Step Expected Outcome
Standard Degradation Prepare fresh this compound-S-methyl standard solutions from a reliable stock. Ensure the solvent is of high purity and appropriate for storing organophosphates.Improved linearity (r² > 0.99) if standard degradation was the root cause.
Instrument Contamination Clean the ion source of the mass spectrometer. Check for and resolve any leaks in the system.A stable baseline and consistent instrument response, leading to better linearity.
Matrix Effects Prepare calibration standards in a blank matrix extract that matches the sample matrix. Alternatively, use a suitable internal standard that co-elutes with this compound.The calibration curve should become more linear as the matrix-induced signal suppression or enhancement is compensated.
Inappropriate Regression Model Evaluate the calibration data using different regression models, such as linear, weighted linear, or quadratic.[12]Selection of a more appropriate regression model that better fits the data, resulting in a higher r² value.
Co-eluting Interferences Adjust the chromatographic method (e.g., modify the gradient or temperature program) to separate this compound from any interfering peaks.A well-resolved peak for this compound, free from interferences, should improve the linearity of the response.
Guide 2: Addressing Peak Shape Issues (Tailing)

This guide outlines steps to identify and rectify peak tailing in this compound analysis.

Troubleshooting Workflow for Peak Tailing

Troubleshooting Peak Tailing A Start: Peak Tailing Observed B Check for Column Overload - Dilute sample - Reduce injection volume A->B C Evaluate Column Condition - Use a new, inert column - Check for voids or blockages B->C No F Peak Shape Improved? B->F Yes D Optimize Mobile Phase (LC) - Adjust pH - Add buffer C->D No C->F Yes E Inspect GC Inlet - Use a deactivated liner - Check for contamination D->E No D->F Yes E->F Yes H Consult Chromatography Specialist E->H No G End: Problem Resolved F->G

Caption: A systematic approach to resolving chromatographic peak tailing.

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the concentration of the injected sample by dilution or decrease the injection volume.[9]Symmetrical peak shape if the column was overloaded.
Active Sites on Column/Liner Replace the analytical column with a new, high-quality, inert column. For GC, use a fresh, deactivated inlet liner.[7][8]Reduced peak tailing due to minimized secondary interactions between the analyte and active sites.
Inappropriate Mobile Phase pH (LC) Adjust the pH of the mobile phase to suppress the ionization of any basic functional groups on the this compound molecule that may be interacting with the stationary phase.[9]Improved peak symmetry.
Contamination in the Inlet (GC) Clean the GC inlet and replace the septum and liner.[16]A cleaner system should result in better peak shapes.

Experimental Protocols

Protocol 1: Preparation of this compound-S-methyl Calibration Standards

This protocol describes the preparation of a series of calibration standards for the quantification of this compound-S-methyl.

Workflow for Standard Preparation

Calibration Standard Preparation A Obtain certified this compound-S-methyl reference standard B Prepare a primary stock solution (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile) A->B C Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock B->C D Prepare a series of working standards by serial dilution of the intermediate stock C->D E Store all solutions at -20°C in amber vials D->E F Prepare fresh working standards daily E->F

Caption: A workflow for preparing accurate this compound-S-methyl calibration standards.

Materials:

  • This compound-S-methyl certified reference standard

  • High-purity acetonitrile (B52724) (or other appropriate solvent)

  • Calibrated volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound-S-methyl reference standard and dissolve it in a precise volume of acetonitrile in a volumetric flask.

  • Intermediate Stock Solution (e.g., 10 µg/mL): Prepare an intermediate stock solution by accurately diluting the primary stock solution with acetonitrile.

  • Working Calibration Standards: Prepare a series of at least five working calibration standards by serially diluting the intermediate stock solution to cover the expected concentration range of the samples. For example, 0.005, 0.01, 0.05, 0.1, and 0.5 µg/mL.

  • Storage: Store all stock and intermediate solutions in amber glass vials at -20°C to minimize degradation.[10] Prepare fresh working standards daily.

Protocol 2: Sample Preparation using QuEChERS for this compound Analysis in Agricultural Products

This protocol is a general guideline for the extraction of this compound from agricultural product samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2]

QuEChERS Sample Preparation Workflow

QuEChERS Sample Preparation A Homogenize sample (e.g., 10g) B Add acetonitrile and internal standard A->B C Add QuEChERS extraction salts (e.g., MgSO₄, NaCl) B->C D Shake vigorously and centrifuge C->D E Take an aliquot of the supernatant D->E F Add dispersive SPE cleanup sorbent (e.g., PSA, C18) E->F G Vortex and centrifuge F->G H Filter the supernatant for LC-MS/MS or GC-MS/MS analysis G->H

Caption: A generalized workflow for QuEChERS sample preparation.

Materials:

  • Homogenized sample

  • Acetonitrile

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE cleanup sorbents (e.g., primary secondary amine (PSA), C18)

  • Centrifuge tubes

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the internal standard.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a new centrifuge tube containing the dispersive SPE cleanup sorbent.

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Data Presentation

Table 1: Example Calibration Data for this compound-S-methyl

Standard Concentration (µg/mL)Peak Area (Counts)
0.0051,520
0.0103,150
0.05015,800
0.10032,100
0.500165,000

Table 2: Troubleshooting Checklist and Common Observations

Issue Observation Potential Cause Recommended Action
Non-Linearity Decreasing response factor at higher concentrations.Detector saturation.Extend the calibration range or dilute high-concentration samples.
Inconsistent response at low concentrations.Analyte degradation or adsorption.Prepare fresh standards; use an inert system.
Peak Tailing Asymmetrical peak shape for all standards.Column degradation or contamination.Replace the analytical column.
Peak tailing only for this compound.Secondary interactions.Optimize mobile phase pH (LC) or use a more inert column.
Poor Reproducibility High %RSD for replicate injections.Unstable instrument or sample degradation.Allow the instrument to stabilize; prepare fresh samples and standards.
Drifting retention times.Leak in the system or column temperature fluctuations.Perform a leak check; ensure the column oven is stable.

References

Addressing isomer interconversion during Demeton analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the analysis of Demeton, particularly the interconversion of its isomers, this compound-S and this compound-O.

Frequently Asked Questions (FAQs)

Q1: What are this compound-S and this compound-O, and why is their differentiation important?

A1: this compound is an organophosphate insecticide that exists as a mixture of two isomers: this compound-S and this compound-O.[1][2] The key structural difference lies in the bonding of the ethylthioethyl group to the phosphorus atom, which occurs through a sulfur atom in this compound-S (a thiol) and an oxygen atom in this compound-O (a thiono). This structural variance leads to differences in their chemical reactivity, physical properties, and, importantly, their toxicity. Therefore, accurate and separate quantification of each isomer is crucial for toxicological assessments and regulatory compliance.

Q2: I am observing a higher than expected concentration of this compound-S and a lower concentration of this compound-O in my GC analysis. What could be the cause?

A2: This is a common issue and is often due to the thermal isomerization of this compound-O to the more thermally stable this compound-S isomer within the hot gas chromatography (GC) inlet. High inlet temperatures can provide the energy required for this rearrangement to occur.

Q3: How can I prevent the thermal conversion of this compound-O to this compound-S during GC analysis?

A3: To minimize or prevent thermal isomerization during GC analysis, consider the following troubleshooting steps:

  • Lower the GC Inlet Temperature: This is the most critical parameter. Use the lowest possible inlet temperature that still allows for efficient volatilization of the analytes. It is recommended to start with a lower temperature (e.g., 180-200 °C) and gradually increase it if peak shape or response is poor.

  • Use a Cool On-Column (COC) Injection Technique: This technique introduces the sample directly onto the column at a low temperature, bypassing the hot inlet and thus minimizing thermal stress on the analytes.[3]

  • Use a Deactivated Inlet Liner: Active sites in the inlet liner can catalyze the degradation and isomerization of thermally labile compounds. Using a properly deactivated liner can help mitigate this issue.

  • Minimize Analyte Residence Time in the Inlet: For splitless injections, a shorter residence time in the hot inlet can reduce the extent of thermal degradation.

Q4: Can isomer interconversion also be an issue during LC-MS analysis?

A4: While the high temperatures of a GC inlet are not a factor in liquid chromatography-mass spectrometry (LC-MS), isomer interconversion can still occur during sample preparation and storage. Factors such as solvent polarity, pH, and temperature can influence the stability of the isomers in solution.

Q5: What precautions should I take during sample preparation and storage to maintain the integrity of this compound isomers?

A5: To ensure the stability of this compound isomers during sample preparation and storage, follow these guidelines:

  • Control Temperature: Keep samples and extracts cool throughout the entire process. Perform extractions on ice or in a refrigerated environment. Store extracts at low temperatures (-20°C or below) and protected from light.

  • Choose Solvents Carefully: The rate of isomerization of this compound-O to this compound-S is known to be faster in polar solvents. Whenever possible, use non-polar or less polar solvents for extraction and reconstitution. If polar solvents are necessary, minimize the time the analytes are in contact with them and keep the solutions cold.

  • Control pH: this compound-S-methyl is known to hydrolyze rapidly under alkaline conditions.[4] While specific data for this compound is limited, it is advisable to maintain a neutral or slightly acidic pH during extraction and in the final extract to minimize hydrolysis and potential isomerization.

  • Use Antioxidants: For the analysis of related compounds like this compound-S-methyl, the use of antioxidants such as L-ascorbic acid and butylhydroxytoluene (B512018) (BHT) during sample homogenization has been shown to be effective in preventing degradation.[1][5][6][7] Consider adding a small amount of an antioxidant to your samples during the initial extraction step.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound isomers.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing) for one or both isomers Active sites in the GC inlet or column.- Use a new, deactivated inlet liner.- Trim the first few centimeters of the analytical column.- Ensure proper column installation.
Incompatible sample solvent with the mobile phase (LC).Ensure the sample is dissolved in a solvent that is miscible with the mobile phase.
Inconsistent peak areas or response Isomer interconversion during analysis.- GC: Lower the inlet temperature or use on-column injection.- LC: Re-evaluate sample preparation and storage conditions (temperature, solvent, pH).
Degradation of analytes in the stock or working solutions.- Prepare fresh standards regularly.- Store standards in a non-polar solvent at low temperatures and protected from light.
Co-elution of this compound-S and this compound-O Inadequate chromatographic separation.- GC: Optimize the oven temperature program (slower ramp rate).- LC: Adjust the mobile phase composition (gradient slope, organic modifier). Consider a different column chemistry (e.g., phenyl-hexyl for enhanced aromatic selectivity).
Presence of unexpected peaks in the chromatogram Degradation products of this compound isomers.- Review sample preparation and analytical conditions to identify potential causes of degradation (e.g., high temperature, extreme pH).- Use antioxidants during sample preparation.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) with Flame Photometric Detection (FPD)

This protocol provides a starting point for the analysis of this compound-S and this compound-O. Optimization may be required for your specific instrumentation and sample matrix.

  • Instrumentation: Gas chromatograph equipped with a Flame Photometric Detector (FPD) in phosphorus mode.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 200 °C (or lower if isomerization is observed).

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 180 °C.

    • Ramp 2: 5 °C/min to 250 °C, hold for 5 minutes.

  • Detector Temperature: 250 °C.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from a validated procedure for the analysis of this compound-S-methyl and its metabolites and can be optimized for the simultaneous analysis of this compound-S and this compound-O.[5][8]

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

  • Gradient:

    • Start with 40% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Parameters:

    • Monitor the appropriate precursor and product ions for this compound-S and this compound-O. These will need to be determined by infusing pure standards of each isomer.

Visualizations

workflow Troubleshooting Workflow for this compound Isomer Interconversion cluster_symptoms Observed Issue cluster_gc GC Analysis Troubleshooting cluster_lc Sample Preparation & LC Analysis Troubleshooting cluster_solutions Potential Solutions symptom Inaccurate this compound-S/O Ratio (High this compound-S, Low this compound-O) gc_inlet High Inlet Temperature? symptom->gc_inlet If using GC lc_temp Sample Prep/Storage Temperature Controlled? symptom->lc_temp If using LC gc_liner Liner Deactivated? gc_inlet->gc_liner No sol_gc_temp Lower Inlet Temperature gc_inlet->sol_gc_temp Yes gc_injection Injection Technique Optimal? gc_liner->gc_injection Yes sol_liner Use Deactivated Liner gc_liner->sol_liner No sol_coc Use Cool On-Column Injection gc_injection->sol_coc No lc_solvent Solvent Polarity Minimized? lc_temp->lc_solvent Yes sol_lc_temp Keep Samples Cool lc_temp->sol_lc_temp No lc_ph pH Controlled? lc_solvent->lc_ph Yes sol_solvent Use Less Polar Solvents lc_solvent->sol_solvent No lc_antioxidants Antioxidants Used? lc_ph->lc_antioxidants Yes sol_ph Maintain Neutral/Slightly Acidic pH lc_ph->sol_ph No sol_antioxidants Add Antioxidants (e.g., BHT, Ascorbic Acid) lc_antioxidants->sol_antioxidants No

Caption: Troubleshooting workflow for addressing this compound isomer interconversion.

sample_prep Recommended Sample Preparation Workflow start Sample Collection homogenize Homogenize Sample (on ice) + Add Antioxidants (L-ascorbic acid, BHT) start->homogenize extract Extract with appropriate solvent (prefer non-polar, keep cold) homogenize->extract cleanup Perform Sample Cleanup (e.g., SPE, LLE) extract->cleanup reconstitute Reconstitute in appropriate solvent (for GC or LC analysis) cleanup->reconstitute analyze Analyze Immediately or Store at ≤ -20°C reconstitute->analyze

Caption: Recommended workflow for sample preparation to minimize isomer interconversion.

References

Technical Support Center: Decontamination of Demeton and Organophosphate Residues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Demeton is a highly toxic and largely obsolete organophosphate insecticide. Its use in modern research and drug development is rare and strictly controlled. This guide is intended for professionals in research and laboratory settings who may encounter legacy contamination on older instruments or need to decontaminate equipment exposed to similar organophosphate compounds. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) office before handling any potentially hazardous materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a significant contamination concern?

A1: this compound is an organophosphate insecticide that exists in two isomeric forms, this compound-O and this compound-S.[1][2] Like other organophosphates, it is a potent acetylcholinesterase inhibitor, making it a powerful neurotoxin to both insects and mammals.[1][2] The key concerns for instrument contamination are its high mammalian toxicity, its ability to be readily absorbed through the skin, and its persistence on surfaces if not properly decontaminated.[2][3] It is a pale yellow, oily liquid with low water solubility, which can make removal from complex instrument surfaces challenging.[1][4]

Q2: I've acquired a used instrument from an older lab. How can I determine if it's contaminated with this compound or other organophosphates?

A2: Visual inspection for oily residues or a characteristic mercaptan-like (sulfur) smell might be initial indicators, but these are not reliable.[1][5] The definitive method is to perform surface wipe or swab testing followed by chemical analysis. A qualified analytical lab can test for a panel of organophosphates. The preferred analytical technique is typically Gas Chromatography (GC) with a selective detector like a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6][7] Before sampling, consult your EHS office to ensure you are following proper procedures and using the correct personal protective equipment (PPE).

Q3: What are the immediate safety precautions if I suspect this compound contamination?

A3: If you suspect contamination, take the following immediate steps:

  • Isolate the Area: Restrict access to the area containing the potentially contaminated equipment.[4]

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles to prevent eye contact, and chemical-resistant gloves (e.g., nitrile).[3][8] this compound is readily absorbed through the skin.[3]

  • Avoid Inhalation: Do not attempt to "smell" the substance to identify it. Ensure the area is well-ventilated.[9]

  • Inform EHS: Contact your institution's Environmental Health and Safety office immediately. They will provide guidance on proper handling, decontamination, and disposal procedures.

  • Do Not Use the Instrument: The equipment should be clearly labeled as "Potentially Contaminated - Do Not Use" until it has been professionally decontaminated and cleared.

Q4: What cleaning agents are effective for decontaminating this compound and other organophosphates?

A4: Organophosphates like this compound undergo alkaline hydrolysis, which breaks them down into less toxic compounds.[4][10][11] Therefore, alkaline solutions are the primary choice for decontamination.

  • For robust surfaces (e.g., stainless steel, glass): A 10% solution of sodium hydroxide (B78521) (lye) or sodium carbonate (washing soda) can be effective.[12][13] A solution of household bleach (sodium hypochlorite) can also be used.[12][13]

  • For sensitive or electronic equipment: A two-stage process may be necessary. First, a solvent like methanol (B129727) can be used to extract the pesticide from the surface.[14] This extract must then be treated as hazardous waste. The surface can then be wiped with a milder cleaning agent. Always check for material compatibility before using any solvent or cleaning agent.

Q5: How can I verify that decontamination was successful?

A5: Verification is crucial to ensure the instrument is safe for use. This involves post-decontamination analytical testing. After the cleaning protocol is complete and the instrument is fully dry, a surface wipe test should be performed as described in Q2. The analysis should confirm that any residual this compound levels are below the established safety limit of quantification (LOQ) for the analytical method, which can be as low as 0.01 mg/kg.[6][15] Only after receiving a clearance report from the analytical lab should the instrument be returned to service.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Persistent Odor After Cleaning Incomplete decontamination; residue trapped in porous materials or crevices.Repeat the full decontamination protocol. For complex equipment, disassembly by a qualified technician may be required for thorough cleaning. If the odor persists in plastic or rubber components, they may need to be replaced.
Post-Decontamination Test is Positive The cleaning agent was not effective; insufficient contact time; residue was redistributed rather than removed.Review the decontamination protocol. Ensure the correct alkaline solution was used with sufficient contact time (at least 15-30 minutes is recommended). Use fresh absorbent materials for each wipe to prevent re-contamination. Consider a two-step process with an initial solvent wipe followed by alkaline hydrolysis.[14]
Visible Damage to Instrument Surface The decontamination agent is incompatible with the instrument material (e.g., strong alkali on aluminum or painted surfaces).Immediately neutralize the surface with a mild acid (e.g., 5% acetic acid) and rinse with water. Discontinue use of the incompatible agent. Consult the instrument manual or manufacturer for compatible cleaning agents. For future decontamination, always test the agent on a small, inconspicuous area first.
Interference in Analytical Verification Test Co-extracted materials from the instrument surface or cleaning agents are interfering with the detector.Ensure the analytical lab is using a highly selective method like LC-MS/MS or GC-MS.[6][7] Provide the lab with a "blank" wipe sample of the cleaning solution used so they can identify and subtract any interfering peaks. Ensure all glassware used for sample preparation is scrupulously cleaned.[16]

Data & Protocols

Table 1: Physicochemical Properties of this compound
PropertyValueImplication for Decontamination
Appearance Oily, colorless to pale yellow liquid[4]Can leave a visible film, but may also be present in non-visible layers.
Odor Unpleasant, mercaptan-like (sulfur)[1][5]Odor can indicate presence, but its absence does not guarantee safety.
Water Solubility Slightly soluble / Low (0.01%)[3][4]Water alone is not an effective cleaning agent. Alkaline hydrolysis or organic solvents are needed.
Vapor Pressure 0.00026 - 0.0004 mmHg[3][4]Low volatility means it will not readily evaporate and can persist on surfaces.
Primary Hazard Acetylcholinesterase inhibitor; readily absorbed via skin[2][3]Strict adherence to PPE is critical to prevent dermal exposure.
Table 2: Comparison of Decontamination Solutions for Organophosphates
Decontamination AgentTarget SurfacesMechanismEfficacyCautions
10% Sodium Hydroxide (Lye) Glass, Stainless SteelAlkaline Hydrolysis[10][13]HighHighly corrosive. Causes severe eye and skin damage. Requires extensive PPE.[13]
10% Sodium Carbonate (Washing Soda) Most Metals, Glass, PlasticsAlkaline Hydrolysis[12]Moderate to HighSafer than NaOH but still requires gloves and eye protection. Less corrosive.
5% Sodium Hypochlorite (Bleach) Glass, Stainless Steel, some PlasticsOxidation & Hydrolysis[12]Moderate to HighCorrosive to some metals. Can release toxic chlorine gas if mixed with acids.
Methanol followed by Detergent Wash Sensitive Electronics, Painted SurfacesSolvent Extraction[14]HighMethanol is flammable and toxic. Must be used in a well-ventilated area or fume hood. Extracted solvent is hazardous waste.
Soap/Detergent and Water General surfaces, PPEPhysical RemovalLow (for chemical breakdown)[12]Primarily for removing loose contamination. Does not effectively degrade the pesticide.[13]

Experimental Protocols

Protocol 1: Preparation of 10% Sodium Carbonate Decontamination Solution
  • Objective: To prepare a moderately strong alkaline solution for the chemical degradation of this compound on compatible surfaces.

  • Materials:

    • Sodium Carbonate (Na₂CO₃), anhydrous powder

    • Reagent-grade water

    • Glass beaker or flask

    • Magnetic stir bar and stir plate

    • Graduated cylinder

    • Appropriate PPE (gloves, safety glasses, lab coat)

  • Procedure:

    • Don all required PPE.

    • Measure 900 mL of reagent water using a graduated cylinder and pour it into a 1 L beaker.

    • Place the beaker on a magnetic stir plate and add a stir bar.

    • Weigh out 100 g of anhydrous sodium carbonate.

    • Slowly add the sodium carbonate to the water while stirring to avoid clumping.

    • Continue stirring until the powder is completely dissolved.

    • Label the container clearly: "10% Sodium Carbonate - Corrosive" with the preparation date.

Protocol 2: Surface Decontamination and Verification Workflow
  • Objective: To provide a step-by-step process for cleaning and verifying the decontamination of a non-sensitive instrument surface.

  • Materials:

    • Prepared decontamination solution (e.g., 10% Sodium Carbonate).

    • Absorbent pads or chemical-resistant wipes.

    • Waste container for hazardous materials.

    • Surface wipe test kit (from an accredited analytical lab).

    • Full PPE.

  • Procedure:

    • Pre-Cleaning: Begin by wiping the entire surface with a dry absorbent pad to remove any loose dust or grime. Dispose of the pad as potentially contaminated waste.

    • Decontamination Application: Liberally apply the 10% sodium carbonate solution to the surface using a fresh wipe. Ensure all areas, including seams and joints, are thoroughly wetted.

    • Contact Time: Allow the solution to remain on the surface for a minimum of 30 minutes to facilitate alkaline hydrolysis.

    • Removal: Using new absorbent wipes, clean the decontamination solution from the surface.

    • Rinsing: Wipe the surface multiple times with wipes dampened with reagent water to remove any residual alkaline solution.

    • Drying: Allow the instrument to air dry completely in a well-ventilated area.

    • Verification Sampling: Perform a surface wipe test as per the analytical laboratory's instructions. This typically involves wiping a defined surface area (e.g., 10x10 cm) with a provided swab.

    • Analysis: Send the sample to the lab for analysis. The instrument remains in quarantine.

    • Clearance: If the analytical result is below the limit of quantification, the instrument can be cleared for service. If not, repeat the decontamination and verification process.

Visualizations

G start Suspected Contamination (Legacy Instrument) assess Step 1: Isolate & Assess (Consult EHS) start->assess Initial Finding ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe decon Step 3: Perform Decontamination (See Protocol 2) ppe->decon verify Step 4: Post-Decon Verification Wipe Test decon->verify lab Step 5: Send Sample for Analysis (GC/MS, LC-MS/MS) verify->lab results Review Analytical Results lab->results pass Result: Below LOQ (Decontamination Successful) results->pass Contaminant Not Detected fail Result: Above LOQ (Decontamination Failed) results->fail Contaminant Detected clear Instrument Cleared for Service pass->clear fail->decon Repeat Protocol dispose Consult EHS for Disposal Options fail->dispose If Fails Repeatedly

Caption: Workflow for Decontamination and Verification.

G This compound This compound (Organophosphate Ester) hydrolysis Alkaline Hydrolysis (e.g., with NaOH or Na₂CO₃) This compound->hydrolysis P-S or P-O bond cleavage products Degradation Products (Less Toxic Phosphoric Acid Esters + Thio-compounds) hydrolysis->products Results in

Caption: Simplified this compound Degradation Pathway.

References

Technical Support Center: Analysis of Demeton-S and Demeton-O

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Demeton-S and this compound-O isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound-S and this compound-O?

A1: this compound is a phosphorothioate (B77711) insecticide that exists as a mixture of two isomers: this compound-S and this compound-O.[1][2] These isomers have the same chemical formula (C8H19O3PS2) but differ in the placement of a sulfur and oxygen atom.[1] this compound-S is the thionate isomer, and this compound-O is the thiolate isomer. The technical mixture is typically composed of this compound-S and this compound-O in a 2:1 ratio.[2] Their methylated analogues, this compound-S-methyl and Oxythis compound-methyl (B133069) (this compound-O-methyl), are also important in analysis.[3][4][5]

Q2: Why is it important to separate this compound-S and this compound-O peaks?

A2: The toxicological properties of the two isomers can differ. For instance, this compound-S is noted to be more toxic to rats than this compound-O.[2] Therefore, accurate quantification of each isomer is crucial for toxicological assessments, residue analysis in agricultural products, and environmental monitoring. Co-elution, where two compounds produce a single, misleading peak, prevents accurate identification and quantification.[6][7]

Q3: What are the common analytical techniques for this compound-S and this compound-O analysis?

A3: The most common techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection.[4][5][8] LC-MS/MS is frequently used for the analysis of this compound-S-methyl and its metabolites, including Oxythis compound-methyl, in various matrices.[1][3][4][5]

Troubleshooting Guide: Enhancing Peak Resolution

This guide provides a systematic approach to resolving common issues encountered during the separation of this compound-S and this compound-O.

Q4: My this compound-S and this compound-O peaks are co-eluting or have poor resolution (Rs < 1.5). Where should I start?

A4: Co-elution of isomers is a common challenge due to their similar physicochemical properties. A systematic approach to method optimization is crucial. The most powerful variables for improving resolution are, in order of impact: changing the stationary phase, altering the mobile phase composition, and adjusting the temperature.[2]

Below is a workflow to guide your troubleshooting process:

Troubleshooting_Workflow start Poor Resolution (Rs < 1.5) of this compound-S and this compound-O check_system 1. Verify System Suitability - Fresh mobile phase? - Column equilibrated? - No leaks? start->check_system optimize_lc 2. Optimize HPLC/LC-MS Parameters check_system->optimize_lc If system is OK optimize_gc 3. Optimize GC/GC-MS Parameters check_system->optimize_gc For GC analysis change_column A. Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) optimize_lc->change_column change_mobile_phase B. Modify Mobile Phase - Change organic solvent (ACN vs. MeOH) - Adjust gradient slope - Modify pH/additives change_column->change_mobile_phase If resolution still poor change_temp_flow C. Adjust Temperature & Flow Rate - Decrease flow rate - Optimize temperature change_mobile_phase->change_temp_flow If resolution still poor end Achieved Resolution (Rs >= 1.5) change_temp_flow->end change_gc_column A. Change GC Column (e.g., DB-5ms to a more polar phase) optimize_gc->change_gc_column optimize_ramp B. Optimize Temperature Program - Slower ramp rate - Add isothermal holds change_gc_column->optimize_ramp If resolution still poor optimize_ramp->end

A step-by-step workflow for troubleshooting poor isomer peak resolution.
HPLC/LC-MS Troubleshooting

Q5: How does the choice of stationary phase affect the resolution of this compound isomers?

A5: The stationary phase chemistry is the most powerful tool for altering selectivity.[2] While C18 columns are a common starting point, their separation mechanism is primarily based on hydrophobicity. Isomers with very similar hydrophobicity may not resolve well.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions between the phenyl rings of the stationary phase and the analytes.[9][10] This can be particularly effective for compounds containing aromatic rings or, in the case of this compound isomers, can exploit subtle electronic differences. Phenyl-hexyl columns have been shown to provide better resolution than C18 for certain isomeric impurities.[11]

  • Other Phenyl Phases: Different phenyl phases (e.g., Phenyl-Ethyl, Phenyl-Butyl) can also provide unique selectivities.[9][12]

Stationary PhasePrimary InteractionPotential Advantage for this compound Isomers
C18 (Octadecyl) HydrophobicGood general-purpose retention.
Phenyl-Hexyl Hydrophobic, pi-piCan provide alternative selectivity to resolve isomers with similar hydrophobicity but different electronic properties.[9][10][11]

Q6: How can I optimize the mobile phase to improve separation?

A6: After selecting a column, mobile phase optimization is the next critical step.

  • Organic Modifier: Switching between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can alter selectivity.[13] These solvents have different properties and will interact differently with the analytes and the stationary phase.

  • Gradient Slope: For gradient elution, making the gradient shallower (i.e., increasing the run time) allows more time for the isomers to interact with the stationary phase, which can improve resolution.[14]

  • pH and Additives: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[13][15] While this compound isomers are not strongly ionizable, small pH changes can sometimes influence peak shape and resolution. The use of additives like ammonium (B1175870) fluoride (B91410) has been shown to improve sensitivity for some phenols in LC-MS.[16]

ParameterChangeExpected Effect on Resolution
Organic Modifier Switch from ACN to MeOH (or vice versa)May change elution order and improve selectivity.[13]
Gradient Slope Decrease the slope (e.g., from 5%/min to 2%/min)Generally improves resolution for closely eluting peaks.[14]
Mobile Phase pH Adjust pHCan improve peak shape and may alter selectivity for compounds with ionizable groups.[15]

Q7: What is the effect of temperature and flow rate on the resolution of this compound isomers?

A7: Temperature and flow rate primarily affect column efficiency and retention time.

  • Flow Rate: Lowering the flow rate generally increases the time the analytes spend in the column, which can lead to better resolution.[17] However, this will also increase the analysis time.

  • Temperature: Increasing the column temperature decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[18][19] However, the effect on selectivity can be unpredictable; for some compounds, higher temperatures improve resolution, while for others, it may worsen.[20] It is often beneficial to evaluate a range of temperatures (e.g., 30°C, 40°C, 50°C).

GC/GC-MS Troubleshooting

Q8: How can I improve the separation of this compound-S and this compound-O using GC?

A8: For GC analysis, the temperature program and the column's stationary phase are the most critical parameters for achieving resolution.

  • Temperature Program: A slow temperature ramp rate (e.g., 2-5 °C/min) can significantly enhance the separation of isomers.[21] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also improve resolution.

  • Stationary Phase: A standard non-polar column (e.g., DB-5ms) separates compounds primarily by boiling point. If the boiling points of this compound-S and this compound-O are very similar, a more polar stationary phase may be required to exploit differences in their polarity.

ParameterChangeExpected Effect on Resolution
Temperature Ramp Rate Decrease ramp rate (e.g., from 10°C/min to 5°C/min)Increases interaction time with the stationary phase, often improving resolution.[21]
Initial Temperature Lower the initial oven temperatureCan improve the resolution of early eluting peaks.
Column Polarity Switch to a more polar stationary phaseIntroduces different separation mechanisms (dipole-dipole interactions) that can resolve isomers with similar boiling points.

Experimental Protocols

The following are example protocols that can be used as a starting point for developing a method to resolve this compound-S and this compound-O. Note: These protocols are illustrative and will likely require optimization for your specific instrumentation and application.

Protocol 1: HPLC-MS/MS Method for this compound-S-methyl and Oxythis compound-methyl

This protocol is based on a general method for the analysis of these compounds and includes suggestions for optimizing resolution.[3]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction (e.g., QuEChERS or Acetonitrile extraction) cleanup Clean-up (e.g., SPE with PSA) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc HPLC Separation (See Protocol Details) reconstitution->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

General experimental workflow for the analysis of this compound isomers.

1. Chromatographic Conditions:

  • Columns to Evaluate:

    • Column A (Standard): C18, 2.1 x 100 mm, 1.8 µm

    • Column B (Alternative Selectivity): Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program (for initial evaluation):

    • Start at 10% B, hold for 1 min.

    • Linear ramp to 95% B over 10 min.

    • Hold at 95% B for 2 min.

    • Return to 10% B and re-equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. MS/MS Detection (example parameters):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound-S-methyl: Precursor ion 231 -> Product ions (e.g., 89, 61)

    • Oxythis compound-methyl: Precursor ion 247 -> Product ions 169, 109[3]

3. Protocol for Enhancing Resolution:

  • Initial Analysis: Analyze a standard containing both this compound-S-methyl and Oxythis compound-methyl using the conditions above with the C18 column.

  • Evaluate Phenyl-Hexyl Column: Repeat the analysis using the Phenyl-Hexyl column and compare the resolution to the C18 column.

  • Optimize Gradient: If co-elution persists, decrease the gradient slope. For example, extend the linear ramp from 10 minutes to 20 minutes.

  • Optimize Temperature: Analyze the standard at different temperatures (e.g., 30°C, 40°C, 50°C) to determine the optimal temperature for separation.

  • Change Organic Modifier: If necessary, replace acetonitrile with methanol and re-optimize the gradient.

Protocol 2: GC-MS Method for this compound-S and this compound-O

1. Chromatographic Conditions:

  • Columns to Evaluate:

    • Column A (Standard): DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Column B (Alternative Selectivity): DB-17ms (or similar mid-polarity column), 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet: Splitless, 250°C

  • Oven Temperature Program (for initial evaluation):

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

2. MS Detection:

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Mode: Full scan (m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

3. Protocol for Enhancing Resolution:

  • Initial Analysis: Analyze a standard containing both isomers using the DB-5ms column.

  • Optimize Temperature Program: If resolution is poor, decrease the ramp rate to 5°C/min or even 2°C/min.

  • Add Isothermal Hold: Determine the approximate elution temperature of the isomers. Add a 2-5 minute isothermal hold about 10-15°C below this temperature in the oven program.

  • Evaluate Polar Column: If the isomers still co-elute, switch to the DB-17ms column to introduce different separation mechanisms and re-optimize the temperature program.

References

Technical Support Center: Troubleshooting Cholinesterase Assays with Demeton

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholinesterase assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered when using Demeton as a cholinesterase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing high background absorbance in my blank wells (no enzyme). What is the cause?

A1: High background absorbance can be caused by several factors:

  • Spontaneous hydrolysis of the substrate: The substrate, acetylthiocholine (B1193921) (ATCh), can spontaneously hydrolyze in the assay buffer. This leads to the production of thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow color, even in the absence of the enzyme. To mitigate this, always prepare fresh substrate solution before each experiment.

  • Contamination of reagents: Reagents contaminated with sulfhydryl groups can react with DTNB and increase the background signal. Ensure you are using high-purity reagents and water.

  • Instability of DTNB: DTNB can be unstable in certain buffers. Preparing DTNB solution fresh and in a suitable buffer, such as a phosphate (B84403) buffer, can improve its stability.

Q2: My results show significant variability between replicate wells and across different experiments. What are the likely sources of this inconsistency?

A2: Inconsistent and non-reproducible results are common challenges in cholinesterase assays and can stem from several factors:

  • Pipetting errors: Inaccurate or inconsistent pipetting of small volumes is a major source of variability. Ensure your pipettes are properly calibrated and consider using a multichannel pipette for adding reagents to improve consistency.[1]

  • Temperature fluctuations: Cholinesterase activity is highly dependent on temperature.[2][3][4][5] Maintaining a constant temperature throughout the assay is critical for reproducible results.

  • Reagent instability: Improperly stored reagents can degrade over time. It is recommended to prepare fresh solutions of acetylthiocholine and DTNB for each experiment. Enzyme stock solutions should be stored under appropriate conditions to maintain their activity.

  • Timing of measurements: In kinetic assays, precise timing of absorbance readings is crucial. Any delays or inconsistencies can introduce variability.

Q3: The positive control (enzyme without inhibitor) shows very low or no activity. What should I check?

A3: A lack of enzyme activity can be due to:

  • Inactive enzyme: The enzyme may have lost activity due to improper storage, handling, or age. It is advisable to use a fresh batch of the enzyme and verify its storage conditions.

  • Incorrect pH of the buffer: The pH of the assay buffer significantly impacts enzyme activity.[6][7] Verify that the buffer pH is within the optimal range for cholinesterase.

  • Presence of unintended inhibitors: Your sample or reagents might contain unintended cholinesterase inhibitors.

Q4: I am getting inconsistent IC50 values for this compound. Why is this happening?

A4: Inconsistent IC50 values for this compound can be particularly challenging due to its properties as an organophosphate inhibitor:

  • Complex Inhibition Kinetics: this compound-S-methyl exhibits complex inhibition kinetics that may not fit simple models, leading to poorly reproducible results.[8] Complete inhibition of acetylcholinesterase is often not achieved.[8]

  • Solubility and Stability of this compound: Ensure that your this compound stock solution is fully dissolved and stable in your chosen solvent. Any precipitation will lead to inaccurate concentrations in the assay.

  • Pre-incubation Time: The pre-incubation time of the enzyme with this compound before adding the substrate can significantly affect the IC50 value. Consistency in this step is crucial.

Data Presentation

The following tables summarize key quantitative data related to factors that can influence cholinesterase assay variability.

Table 1: Effect of Temperature on Acetylcholinesterase (AChE) Activity

Temperature (°C)Relative AChE Activity (%)Reference
2031[9]
2541[9]
30100[9]
37Optimal[3][4]
>40Decreased Activity[10]

Table 2: Effect of pH on Acetylcholinesterase (AChE) Activity

pHRelative AChE ActivityReference
6.6Low[6]
7.4Moderate[6]
7.5 - 9.0Optimal Range[7]
>9.0Decreased Activity[7]

Table 3: Intra-Assay and Inter-Assay Reproducibility

Assay ParameterCoefficient of Variation (CV%)Reference
Intra-Assay (High enzyme concentration)< 0.8%[11]
Intra-Assay (Low enzyme concentration)up to 4%[11]
Inter-Assay3.83%[12][13]

Experimental Protocols

1. Preparation of Reagents

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.

  • Cholinesterase Solution (1 U/mL): Prepare a stock solution of the enzyme and dilute it with phosphate buffer to the final concentration just before use. Keep the enzyme solution on ice.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired concentrations for the assay.

2. Cholinesterase Inhibition Assay Protocol (96-well plate format)

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL Cholinesterase solution + 10 µL DTNB + 10 µL of the solvent used for this compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Cholinesterase solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.

  • Pre-incubation: Add the buffer, cholinesterase solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).[11]

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 410-412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

3. Data Analysis for IC50 Determination

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Subtract the rate of the blank from all other wells.

  • Determine the percentage of inhibition for each this compound concentration relative to the control (100% activity).

    • % Inhibition = 100 * (Rate of Control - Rate of Test Sample) / Rate of Control

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

Cholinesterase_Inhibition_Pathway cluster_nodes ACh Acetylcholine (ACh) ChE Cholinesterase (ChE) ACh->ChE Binds to active site Choline Choline ChE->Choline Hydrolyzes AceticAcid Acetic Acid ChE->AceticAcid Phosphorylated_ChE Phosphorylated ChE (Inactive) This compound This compound (Organophosphate) This compound->ChE Phosphorylates serine residue Aging Aging (Dealkylation) Phosphorylated_ChE->Aging Aged_ChE Aged ChE (Irreversibly Inactive) Aging->Aged_ChE

Cholinesterase inhibition pathway by this compound.

Cholinesterase_Assay_Workflow prep Reagent Preparation (Buffer, DTNB, ATCI, Enzyme, this compound) plate Plate Setup in 96-well plate (Blank, Control, Test Samples) prep->plate preincubate Pre-incubation (Enzyme + this compound) plate->preincubate initiate Reaction Initiation (Add ATCI) preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm over time) initiate->measure analyze Data Analysis (% Inhibition, IC50 Calculation) measure->analyze

Experimental workflow for a cholinesterase inhibition assay.

Troubleshooting_Decision_Tree start Inconsistent Results? high_bg High Background? start->high_bg Yes low_activity Low/No Activity? start->low_activity No high_bg->low_activity No sol_bg_1 Check for spontaneous substrate hydrolysis. Prepare fresh substrate. high_bg->sol_bg_1 Yes ic50_var IC50 Variability? low_activity->ic50_var No sol_act_1 Verify enzyme activity with a fresh batch. low_activity->sol_act_1 Yes sol_ic50_1 Ensure consistent pre-incubation time. ic50_var->sol_ic50_1 Yes pipetting Check Pipette Calibration & Technique ic50_var->pipetting No sol_bg_2 Check for reagent contamination. sol_bg_1->sol_bg_2 sol_act_2 Check buffer pH. sol_act_1->sol_act_2 sol_ic50_2 Verify this compound solubility and stability. sol_ic50_1->sol_ic50_2 temp Ensure Constant Temperature pipetting->temp

References

Selecting appropriate internal standards for Demeton analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for selecting and utilizing internal standards (IS) for the accurate quantification of Demeton and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting an internal standard for this compound analysis?

A1: The primary goal of an internal standard is to mimic the analytical behavior of the target analyte (this compound) to correct for variations in sample preparation, injection volume, and instrument response. The two main types of internal standards are Stable Isotope-Labeled (SIL) and structural analogues.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are the gold standard. They are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). This near-identical chemical nature ensures they co-elute with the analyte and experience the same degree of matrix effects (ion suppression or enhancement), leading to the most accurate and precise results.[1][2][3]

  • Structural Analogue Internal Standards: These are compounds that are structurally similar to the analyte but not identical. They are often more readily available and less expensive than SIL-IS.[1] When selecting a structural analogue, it is crucial to choose a compound with similar chemical properties, such as polarity, pKa, and functional groups, to ensure it behaves similarly during extraction and ionization.[4] For this compound, other organophosphate pesticides are commonly used.[5]

Q2: Are there commercially available Stable Isotope-Labeled (SIL) internal standards for this compound?

A2: Yes, SIL internal standards for this compound metabolites are commercially available. These are highly recommended for accurate quantification, especially when analyzing complex matrices. Commercially available options include:

  • This compound-S-methyl Sulfoxide-d6 [6][7]

  • This compound-S-methyl Sulfone-d6 [8]

These deuterated metabolites can be used to quantify their corresponding unlabeled metabolites, which are important degradation products of the parent this compound compounds.

Q3: What are some suitable structural analogue internal standards for this compound analysis?

A3: If a SIL-IS is not available or feasible, several organophosphate pesticides can be used as structural analogue internal standards. It is crucial to ensure that the chosen analogue does not co-elute with any of the target analytes and is not present in the samples being analyzed. Commonly recommended structural analogues for organophosphate analysis include:

Q4: How do I correct for matrix effects in my this compound analysis?

A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a significant challenge in LC-MS/MS analysis. The most effective way to correct for these effects is by using a SIL-IS.[1][17][18][19][20] Since the SIL-IS and the analyte have nearly identical chemical and physical properties, they experience the same degree of signal suppression or enhancement from the matrix. The consistent ratio of the analyte signal to the IS signal allows for accurate quantification despite these interferences.[1]

If a SIL-IS is not used, matrix-matched calibration is a common strategy. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[21]

Troubleshooting Guide

Issue 1: High variability in internal standard response across samples.

  • Root Cause: This can be due to inconsistent sample preparation, matrix effects that disproportionately affect the IS compared to the analyte (if using a structural analogue), or issues with the instrument's autosampler.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure the internal standard is added consistently to every sample, standard, and quality control at the very beginning of the extraction process.[22][23]

    • Evaluate Matrix Effects: If using a structural analogue, the variability may indicate that it is not effectively tracking the analyte's behavior in the matrix. Consider switching to a SIL-IS if available.

    • Check Instrument Performance: Inject a series of the internal standard solution directly to check for autosampler precision. Inconsistent peak areas may point to an instrument issue.

    • Investigate Potential Contamination: Ensure the internal standard is not present in the blank matrix.

Issue 2: Poor recovery of the internal standard.

  • Root Cause: The extraction procedure may not be suitable for the internal standard, or the IS may be degrading during sample processing.

  • Troubleshooting Steps:

    • Optimize Extraction: If using a structural analogue, its chemical properties might be too different from this compound, leading to poor extraction efficiency. You may need to adjust the solvent polarity or pH of the extraction solvent.

    • Assess Stability: this compound and other organophosphates can be susceptible to hydrolysis. Ensure that the pH of your sample and extraction solvents is controlled.

    • Spike and Recovery Experiments: Perform spike-recovery experiments with the internal standard in a clean solvent and in a blank matrix extract to pinpoint the step where the loss is occurring.

Issue 3: Internal standard peak is not detected or has a very low signal.

  • Root Cause: This could be due to an error in adding the IS, severe ion suppression, or incorrect instrument parameters.

  • Troubleshooting Steps:

    • Verify IS Addition: Double-check your procedure to ensure the IS was added to the affected samples.

    • Address Ion Suppression: Dilute the sample extract and re-inject. If the IS signal appears or increases significantly, severe matrix-induced ion suppression is likely the cause. A more thorough sample cleanup may be necessary.

    • Check MS/MS Parameters: Confirm that the correct MRM transitions and collision energies for the internal standard are included in your acquisition method.

Data Presentation

The following table summarizes typical recovery data for this compound and its metabolites from a multi-residue pesticide analysis in various agricultural products. This data highlights the expected performance of a validated method.

AnalyteMatrixFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound-S-methylVarious Agricultural Products0.0573.8 - 102.5≤ 5.7
Oxythis compound-methyl (B133069)Various Agricultural Products0.0573.8 - 102.5≤ 5.7
This compound-S-methylsulfoneVarious Agricultural Products0.0573.8 - 102.5≤ 5.7
Data sourced from a study on the simultaneous determination of these compounds in agricultural products.[24]

The use of a SIL-IS generally results in high accuracy and low relative standard deviation (RSD), as demonstrated in the analysis of other pesticides. For example, when using deuterated analogues, accuracy percentages typically fall within 25% with RSD values under 20%.[25]

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

This protocol is a general guideline for the extraction of this compound from a food matrix.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[23]

  • Internal Standard Spiking: Add a known volume of the internal standard stock solution (e.g., this compound-S-methyl Sulfoxide-d6 or Triphenyl phosphate in acetonitrile) to each sample, blank, and quality control.[13][22]

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile (B52724).[23]

    • Shake vigorously for one minute.

    • Add the QuEChERS salt packet (e.g., 6 g anhydrous magnesium sulfate (B86663) and 1.5 g sodium acetate).[23]

    • Shake vigorously for another minute and then centrifuge.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant to a dSPE tube containing PSA (primary secondary amine) and anhydrous magnesium sulfate.

    • Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation:

    • Take the final supernatant and dilute it with water (e.g., 100 µL of extract with 900 µL of water) before injection into the LC-MS/MS system.[23]

LC-MS/MS Parameters (Example for Oxythis compound-methyl)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Oxythis compound-methyl:

    • Precursor Ion (m/z): 247

    • Product Ions (m/z): 169 (quantifier), 109 (qualifier)[26]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).[1]

Mandatory Visualizations

troubleshooting_workflow start Problem: Inaccurate This compound Quantification check_is_response Check Internal Standard (IS) Response start->check_is_response is_consistent IS Response Consistent? check_is_response->is_consistent check_recovery Check Analyte & IS Recovery is_consistent->check_recovery Yes troubleshoot_is Troubleshoot IS Variability: - Inconsistent Spiking - Matrix Effects - Instrument Precision is_consistent->troubleshoot_is No check_cal_curve Check Calibration Curve check_recovery->check_cal_curve optimize_extraction Optimize Extraction/Cleanup check_recovery->optimize_extraction Low Recovery reprepare_standards Reprepare Standards check_cal_curve->reprepare_standards Non-linear/Inaccurate solution Accurate Quantification check_cal_curve->solution Linear & Accurate troubleshoot_is->check_is_response optimize_extraction->check_recovery reprepare_standards->check_cal_curve

References

Validation & Comparative

Validation of a Novel UFLC-MS/MS Method for Demeton Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the detection of Demeton and its metabolites against established analytical techniques. The objective is to present the performance of this new method with supporting experimental data, offering a clear perspective on its advantages in terms of sensitivity, speed, and efficiency.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance indicators for the novel UFLC-MS/MS method and compares them with traditional Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods for organophosphate pesticide analysis.

ParameterNovel UFLC-MS/MS Method (for Organophosphate Metabolites)GC-based Methods (e.g., GC-FPD, GC-MS)HPLC-based Methods (e.g., HPLC-DAD)
Limit of Detection (LOD) 0.0201 - 0.0697 ng/mL[1][2][3]~10 µg/L (GC-MS for isosystox)[4]0.01 - 0.09 mg/L[5]
Limit of Quantification (LOQ) 0.0609 - 0.2112 ng/mL[1][2][3]Not explicitly stated in provided abstracts0.02 - 0.29 mg/L[5]
Recovery 93% - 102%[1][2][3]60% - 100% (in various produce matrices)[6]75.07% - 88.56% (in spiked water samples)[5]
Analysis Time Shorter analysis time[1][2][3]Generally longer run timesDependent on the specific method
Sample Matrix Human Urine[1][2][3]Solid waste, soils, air, water, agricultural products[4][7]Water, Soil[5]
Specificity High, due to MS/MS detectionGood, especially with MS detectorsModerate, potential for interference

Experimental Protocols

Novel UFLC-MS/MS Method for Organophosphate Metabolites

This protocol is based on the methodology for detecting dialkyl phosphate (B84403) (DAP) metabolites in human urine, which serves as a biomarker for organophosphate exposure.[1][2][3]

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Acidify a 1 mL urine sample.

  • Perform extraction with a suitable organic solvent (e.g., dichloromethane).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

b. UFLC-MS/MS Analysis

  • Chromatographic System: Ultrafast Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for specific precursor-product ion transitions of the target metabolites.

Established GC-based Method (GC-MS for Isosystox)

This protocol is a general representation of methods used for the analysis of this compound-S (isosystox) in various environmental matrices.[4][7]

a. Sample Preparation (Solvent Extraction)

  • For solid samples (soil, waste), perform a solvent extraction using a non-polar solvent like toluene.

  • For liquid samples (water), perform a liquid-liquid extraction.

  • Concentrate the extract to a suitable volume.

b. GC-MS Analysis

  • Chromatographic System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injector: Splitless injection mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

Conventional HPLC Method (HPLC-DAD)

This protocol outlines a general approach for the simultaneous detection of several organophosphorus pesticides.[5]

a. Sample Preparation (Solvent Extraction)

  • Extract the sample (e.g., water, soil extract) with dichloromethane.

  • Dry the extract and re-dissolve it in acetonitrile.

b. HPLC-DAD Analysis

  • Chromatographic System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Detection: Diode Array Detector set at a wavelength of 210 nm.

Mandatory Visualizations

Signaling Pathway of this compound Neurotoxicity

This compound, like other organophosphate insecticides, primarily exerts its neurotoxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

G cluster_0 Normal Synaptic Transmission cluster_1 This compound-Induced Neurotoxicity ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChR Acetylcholine Receptors on Postsynaptic Neuron ACh_syn->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolyzed by ACh_accum ACh Accumulation ACh_syn->ACh_accum Leads to Signal Nerve Signal Propagation AChR->Signal Choline Choline + Acetate AChE->Choline This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Inhibits Overstimulation Receptor Overstimulation ACh_accum->Overstimulation Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity

Caption: Mechanism of this compound's neurotoxicity via acetylcholinesterase inhibition.

Experimental Workflow for New Analytical Method Validation

The validation of a new analytical method is a critical process to ensure its reliability and suitability for its intended purpose. The workflow involves several key stages, from initial development to routine application.

G MethodDev Method Development Optimization Parameter Optimization (e.g., mobile phase, temperature) MethodDev->Optimization Validation Method Validation Optimization->Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Application Application to Real Samples Specificity->Application Linearity->Application Accuracy->Application Precision->Application LOD_LOQ->Application Robustness->Application Documentation Documentation & Reporting Application->Documentation

Caption: A typical workflow for the validation of a new analytical method.

References

Demystifying Antibody Specificity: A Comparative Guide to Organophosphate Antibody Cross-Reactivity with Demeton

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of organophosphates, understanding the specificity of antibodies is paramount. This guide provides a comparative analysis of the cross-reactivity of commercially available organophosphate antibodies, with a special focus on their interaction with Demeton. While specific cross-reactivity data for this compound is limited in publicly available literature, this guide offers a framework for evaluation, including comparative data for other common organophosphates and a detailed experimental protocol for determining cross-reactivity.

The development of sensitive and specific immunoassays for the detection of organophosphate (OP) pesticides is a critical area of research for environmental monitoring, food safety, and toxicology. A key performance characteristic of any antibody used in these assays is its cross-reactivity with structurally related compounds. This guide aims to provide a comparative overview of the cross-reactivity profiles of various organophosphate antibodies, with a particular interest in this compound, an organophosphate insecticide.

Comparative Cross-Reactivity of Organophosphate Antibodies

Due to the structural similarity among organophosphate pesticides, antibodies developed against one OP may exhibit varying degrees of cross-reactivity with others. This can be both an advantage, for developing broad-spectrum detection methods, and a disadvantage when high specificity is required.

Below is a summary of cross-reactivity data for antibodies developed against common organophosphates. It is important to note that direct experimental data on the cross-reactivity of these antibodies with this compound is not extensively reported in the available scientific literature. The data presented here is compiled from various studies and manufacturer's datasheets to provide a comparative landscape. The cross-reactivity is typically expressed as a percentage relative to the binding affinity of the antibody for its target antigen.

Antibody SpecificityCompound TestedCross-Reactivity (%)IC50 (ng/mL)
Anti-Chlorpyrifos Chlorpyrifos1000.80[1]
Chlorpyrifos-methylHigh (structurally similar)N/A
Other OPsLow to negligible[1]N/A
Anti-Parathion Parathion10010.87 (µg/L)[2]
Methyl-parathion42.4[2]N/A
FenitrothionSignificantN/A
Other OPsNegligible[2]N/A
Broad-Spectrum OP Antibody Parathion-methyl1001.4 (µg/L)[3]
ParathionHigh1.4 (µg/L)[3]
FenitrothionHigh3.2 (µg/L)[3]
CyanophosHigh4.1 (µg/L)[3]
EPNModerate20.3 (µg/L)[3]
Paraoxon-methylModerate25.6 (µg/L)[3]
ParaoxonLow92.1 (µg/L)[3]
FenitrooxonLow78.5 (µg/L)[3]

N/A: Data not available in the cited sources.

The lack of specific data for this compound highlights a gap in the current body of research and underscores the importance of empirical validation for any new immunoassay application. Researchers are encouraged to perform their own cross-reactivity studies using the protocol outlined below.

Experimental Protocol: Determining Antibody Cross-Reactivity via Competitive Indirect ELISA

This protocol provides a detailed methodology for assessing the cross-reactivity of an organophosphate antibody with this compound and other related compounds using a competitive indirect enzyme-linked immunosorbent assay (ELISA).

1. Materials and Reagents:

  • 96-well microtiter plates

  • Organophosphate antibody (primary antibody)

  • Coating antigen (e.g., OP-protein conjugate)

  • This compound standard

  • Other organophosphate standards for comparison

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate-buffered saline (PBS)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Experimental Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound and other organophosphate standards in PBS.

    • In separate tubes, mix 50 µL of each standard dilution with 50 µL of the diluted primary antibody.

    • Incubate the mixture for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of the stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the standards using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Plot the percentage of inhibition against the logarithm of the concentration for each organophosphate.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for each compound from the resulting dose-response curves.

  • Calculate the cross-reactivity (%) using the following formula: Cross-Reactivity (%) = (IC50 of the target organophosphate / IC50 of the tested compound) x 100

Visualizing the Workflow and Logical Relationships

To further clarify the experimental process and the logic behind cross-reactivity assessment, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Reaction cluster_detection Detection cluster_signal Signal Development A Coat Plate with OP-Protein Conjugate B Incubate Overnight A->B C Wash Plate B->C D Add Blocking Buffer C->D E Incubate D->E F Wash Plate E->F I Add Mixture to Wells F->I G Prepare OP Standards (including this compound) H Pre-incubate Standards with Primary Antibody G->H H->I J Incubate I->J K Wash Plate J->K L Add Secondary Antibody-Enzyme Conjugate K->L M Incubate L->M N Wash Plate M->N O Add Substrate N->O P Incubate O->P Q Add Stop Solution P->Q R Read Absorbance Q->R

Caption: Workflow of the competitive indirect ELISA for determining organophosphate antibody cross-reactivity.

Cross_Reactivity_Calculation cluster_data Experimental Data cluster_analysis Data Analysis cluster_result Final Calculation Data1 Absorbance Readings for Target OP Standard Curve Analysis1 Calculate % Inhibition Data1->Analysis1 Data2 Absorbance Readings for This compound Standard Curve Data2->Analysis1 Analysis2 Plot Dose-Response Curves Analysis1->Analysis2 Analysis3 Determine IC50 for Target OP Analysis2->Analysis3 Analysis4 Determine IC50 for This compound Analysis2->Analysis4 Result Calculate Cross-Reactivity (%) = (IC50_Target_OP / IC50_this compound) * 100 Analysis3->Result Analysis4->Result

Caption: Logical relationship for the calculation of antibody cross-reactivity with this compound.

Conclusion

References

Inter-laboratory Comparison of Demeton Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of Demeton, a systemic organophosphate insecticide and acaricide. For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. This document summarizes key performance data from various studies and outlines the experimental protocols employed for the analysis of this compound and its primary metabolites: this compound-S-methyl, Oxythis compound-methyl (B133069) (a sulfoxide), and this compound-S-methylsulfone.

Quantitative Performance Data

The accuracy of an analytical method is often assessed through recovery studies. The following tables present recovery data for this compound and its metabolites from various agricultural products. While direct inter-laboratory comparison data for this compound was not publicly available in a consolidated format, proficiency tests organized by bodies like the European Union Reference Laboratories (EURLs) assess the performance of participating laboratories for a range of pesticides, including this compound metabolites.[1][2][3] In these tests, a laboratory's performance is often evaluated using a z-score, which measures the deviation of an individual result from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.[4][5]

Table 1: Average Recoveries of this compound and its Metabolites in Various Agricultural Products [6][7][8]

CompoundSample Matrix (n=10)Fortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound-S-methylVarious Agricultural Products0.0573.8 - 102.5≤ 5.7
Oxythis compound-methylVarious Agricultural Products0.0573.8 - 102.5≤ 5.7
This compound-S-methylsulfoneVarious Agricultural Products0.0573.8 - 102.5≤ 5.7

Table 2: Recovery of Oxythis compound-methyl and this compound-S-methyl in Different Crops [9]

CompoundCropFortification Level (mg/kg)Number of SamplesAverage Recovery (%)Standard Deviation
Oxythis compound-methylApples0.05-0.10810810
This compound-S-methylApples0.05-0.106946.6
Oxythis compound-methylGrapes0.05-0.1031035.2
This compound-S-methylGrapes0.05-0.103852.9
Oxythis compound-methylLettuce0.05-0.5010937.8
This compound-S-methylLettuce0.05-0.50129911

Experimental Protocols

The following outlines a common methodology for the analysis of this compound and its metabolites in agricultural products, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction

  • Homogenization : A representative sample (e.g., 10-20 g) is homogenized. For certain samples like grains, a wetting agent such as a 0.2% thiourea (B124793) solution may be added and allowed to stand for 30 minutes before homogenization.[10]

  • Extraction : The homogenized sample is extracted with a solvent like acetone. The mixture is then filtered, and the residue is re-extracted to ensure complete transfer of the analytes. The filtrates are combined.[6][8][10]

  • Solvent Partitioning : For samples with high lipid content, a hexane/acetonitrile (B52724) partitioning step is employed to remove fats and oils.[6][8] The extract is concentrated and redissolved in a suitable solvent mixture (e.g., acetonitrile/toluene).[10]

2. Cleanup

  • Solid Phase Extraction (SPE) : The crude extract is further purified using SPE cartridges to remove interfering matrix components. Common sorbents include graphitized carbon black, PSA (primary secondary amine), or layered cartridges.[6][8][10]

  • Elution : The analytes are eluted from the SPE cartridge with a suitable solvent, such as ethyl acetate. The eluate is then concentrated, and the solvent is evaporated.[10]

3. Instrumental Analysis

  • Technique : Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective determination of this compound and its metabolites.[6][8][10]

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is typically used for separation.

    • Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, using specific precursor and product ion transitions for each analyte.[10]

Table 3: Example of LC-MS/MS Parameters for this compound Metabolites [10]

AnalytePrecursor Ion (m/z)Product Ion for Quantification (m/z)Product Ion for Confirmation (m/z)
This compound-S-methyl2318961
Oxythis compound-methyl247169109
This compound-S-methylsulfone263169109

Visualizations

The following diagrams illustrate the metabolic pathway of this compound, a typical analytical workflow, and the logical structure of an inter-laboratory comparison.

Demeton_Metabolism This compound This compound-S-methyl Oxythis compound Oxythis compound-methyl (Sulfoxide) This compound->Oxythis compound Oxidation Sulfone This compound-S-methylsulfone Oxythis compound->Sulfone Further Oxidation

Caption: Metabolic pathway of this compound-S-methyl to its more polar and toxic metabolites.

Analytical_Workflow Homogenization 1. Homogenization Extraction 2. Solvent Extraction (e.g., Acetone) Homogenization->Extraction Solvent_Partitioning 3. Liquid-Liquid Partitioning (for fatty matrices) Extraction->Solvent_Partitioning SPE 4. Solid Phase Extraction (SPE) (e.g., Carbon/PSA) Solvent_Partitioning->SPE LCMSMS 5. LC-MS/MS Analysis SPE->LCMSMS Quantification 6. Quantification & Confirmation LCMSMS->Quantification

Caption: A typical analytical workflow for the determination of this compound in food samples.

Interlab_Comparison Coordinator Proficiency Test (PT) Coordinator Sample_Prep Preparation & Distribution of Homogenous Samples Coordinator->Sample_Prep Evaluation Statistical Evaluation (Consensus Value, z-score) Coordinator->Evaluation Lab_A Laboratory A Sample_Prep->Lab_A Lab_B Laboratory B Sample_Prep->Lab_B Lab_C Laboratory C Sample_Prep->Lab_C Lab_N Laboratory N Sample_Prep->Lab_N Analysis Analysis using In-house Methods Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Lab_N->Analysis Results Submission of Results Analysis->Results Results->Coordinator Report Final Report & Performance Assessment Evaluation->Report

Caption: Logical workflow of an inter-laboratory comparison (Proficiency Test).

References

Demeton vs. Parathion: A Comparative Analysis of Organophosphate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two organophosphate insecticides, Demeton and Parathion. Both compounds are potent acetylcholinesterase inhibitors and have been used extensively in agriculture, leading to significant research into their mechanisms of action and lethal dosage levels across various species. This document summarizes key toxicity data, details relevant experimental methodologies, and provides visual representations of the primary signaling pathway and a general experimental workflow for comparative toxicity assessment.

Quantitative Toxicity Data

The acute toxicity of this compound and Parathion is primarily quantified by the median lethal dose (LD50), which is the dose required to kill half the members of a tested population. The following tables summarize the LD50 values for this compound and Parathion across different species and routes of exposure. It is important to note that this compound is a mixture of two isomers, this compound-O and this compound-S, with this compound-S generally exhibiting higher toxicity.[1]

CompoundSpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/m³)
This compound Rat1.5 - 7.5[1]8.2 - 1415 (4 hr)[2]
Mouse7.85 (LDLo)[1]--
Rabbit5 (LDLo)[1]--
Dog---
Human0.171 (LDLo)[1]--
Parathion Rat2 - 30[3]6.8 - 50[3]84 (4 hr)[3]
Mouse5 - 25[3]19[3]-
Dog3 - 5[3]--
Human0.17 - 13 (Lethal Dose)[4][5]--
Methyl Parathion Rat6 - 50[6]67[6]240 (1 hr)[7]
Mouse14.5 - 19.5[6]1200[6]-
Dog90[6]--
Human307 - 660 mg (Lethal Dose)[7]--

LDLo: Lowest published lethal dose. Data for this compound often refers to the technical mixture of this compound-S and this compound-O. Specific oral LD50 data for this compound in dogs was not readily available in the reviewed literature.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Parathion exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[8] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, these organophosphates lead to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. This overstimulation can lead to a range of symptoms, from muscle tremors and convulsions to paralysis and death due to respiratory failure.[8]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_organophosphate Organophosphate Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Choline Choline AChE->Choline Produces Acetate Acetate AChE->Acetate Produces OP_AChE Inhibited AChE Nerve Impulse Propagation Nerve Impulse Propagation OP This compound / Parathion OP->AChE Irreversibly Inhibits Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Objectives & Endpoints B Select Test Substances (this compound, Parathion) A->B C Choose Test System (e.g., Rats, In Vitro Assay) B->C D Protocol Design (e.g., OECD 423, AChE Assay) C->D E Dose Preparation & Administration D->E F In-Life Observations (Clinical Signs, Mortality) E->F G Biochemical Assays (AChE Inhibition) E->G H Pathological Examinations F->H I Data Collection & Compilation H->I J Statistical Analysis (LD50, IC50 Calculation) I->J K Comparative Toxicity Assessment J->K L Report Generation K->L

References

A Comparative Guide to Cleanup Methods for Demeton Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the organophosphorus pesticide Demeton, selecting an appropriate sample cleanup method is a critical step to ensure accurate and reliable results. The complexity of matrices such as agricultural products, environmental samples, and biological tissues necessitates a robust cleanup procedure to remove interfering substances that can lead to matrix effects, decreased sensitivity, and potential damage to analytical instrumentation.[1] This guide provides an objective comparison of common cleanup techniques, supported by experimental data, to aid in the selection of the most efficacious method for this compound analysis.

Comparison of Cleanup Method Efficacy

The selection of a cleanup method is often a trade-off between recovery, cleanup efficiency, cost, and time. The following table summarizes the performance of various techniques for the analysis of organophosphorus pesticides, including this compound, across different sample matrices.

Cleanup MethodSorbent/PrincipleSample MatrixAverage Recovery (%)RSD (%)Key AdvantagesKey Disadvantages
QuEChERS d-SPE with PSA, C18, GCBFruits, Vegetables, Bovine Meat70-120[2][3]< 15[3]Quick, easy, cheap, effective, rugged, and safe (QuEChERS); high throughput.[3][4][5]Analyte loss can occur with certain sorbent/analyte combinations.[6]
Solid-Phase Extraction (SPE) C18, ENV+, Florisil, AluminaWater, Bovine Muscle, Biological Samples59-109[7]1-10[7]High selectivity, good for complex matrices.[8]Can be time-consuming and require larger solvent volumes compared to QuEChERS.[7]
Magnetic Solid-Phase Extraction (MSPE) N-RGO/Fe3O4Environmental Water84-105[9]1.2-4.2[9]Rapid separation, high extraction efficiency.[9]Sorbent synthesis can be complex.
Gel Permeation Chromatography (GPC) Polystyrene Bio-BeadsHigh-Fat Matrices (e.g., Avocado)82-104N/AExcellent for removing large molecules like lipids.[10]Time-consuming, requires specialized equipment and large solvent volumes.[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting cleanup procedures. Below are representative protocols for the key methods discussed.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become widely adopted for pesticide residue analysis in a variety of food matrices due to its simplicity and high throughput.[3][5]

Extraction:

  • Homogenize 10-15 g of the sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at >1500 rcf for 1 minute. The resulting supernatant is the sample extract.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbent. Common sorbents for organophosphorus pesticide analysis include primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[6][11]

  • Shake for 30 seconds.

  • Centrifuge at >1500 rcf for 1 minute.

  • The supernatant is ready for analysis by GC-MS or LC-MS/MS.

Solid-Phase Extraction (SPE)

SPE is a versatile technique that can be tailored to specific analytes and matrices by selecting the appropriate sorbent and solvents.[8]

Protocol for Organophosphorus Pesticides in Bovine Muscle:

  • Extraction: Homogenize a 5 g sample with ethyl acetate (B1210297). Centrifuge and filter the extract through sodium sulfate.[7]

  • Fat Precipitation: Precipitate fat by cooling the extract in methanol (B129727).[7]

  • SPE Cleanup: Dilute the extract with water and pass it through an Isolute ENV+ (polystyrene-divinylbenzene) SPE column.[7]

  • Elution: Elute the analytes with ethyl acetate.[7]

  • Reconstitution: Evaporate the eluate and redissolve the residue in a suitable solvent for injection into the analytical instrument.[7]

Magnetic Solid-Phase Extraction (MSPE)

MSPE is an emerging technique that utilizes magnetic nanoparticles as sorbents, allowing for rapid separation of the sorbent from the sample solution using an external magnet.[9]

Protocol for Organophosphorus Pesticides in Water:

  • Adsorption: Add the N-doped reduced graphene oxide/Fe3O4 nanocomposite adsorbent to the water sample and sonicate to facilitate the adsorption of pesticides.[9]

  • Magnetic Separation: Place an external magnet at the bottom of the sample container to aggregate the adsorbent. Decant and discard the supernatant.[9]

  • Elution: Add a mixture of methanol and ethyl acetate to the adsorbent and sonicate to desorb the analytes.[9]

  • Final Preparation: Separate the eluate using the magnet, dry it under a stream of nitrogen, and reconstitute the residue in methanol for HPLC analysis.[9]

Matrix Effects in this compound Analysis

Matrix effects, the suppression or enhancement of the analytical signal due to co-eluting matrix components, are a significant challenge in trace analysis.[12][13][14] For this compound and other organophosphorus pesticides, matrix effects can lead to inaccurate quantification.[12] The choice of cleanup method directly impacts the extent of matrix effects. Methods like QuEChERS with appropriate d-SPE sorbents and SPE are designed to minimize these effects by removing interfering compounds.[6][15] In complex matrices, more rigorous cleanup techniques like GPC may be necessary.[10] It is often recommended to use matrix-matched standards for calibration to compensate for any remaining matrix effects.[12]

Visualizing the Cleanup Workflow

A generalized workflow for sample preparation and cleanup in pesticide residue analysis is depicted below. This process is fundamental to achieving accurate and reproducible results.

Cleanup_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Cleanup_Step Cleanup (QuEChERS, SPE, GPC, etc.) Extraction Solvent Extraction Homogenization->Extraction Extraction->Cleanup_Step Crude Extract Concentration Concentration/ Solvent Exchange Cleanup_Step->Concentration Clean Extract Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Concentration->Analysis

Caption: General workflow for pesticide residue analysis.

The selection of an optimal cleanup method for this compound analysis is contingent upon the sample matrix, desired level of cleanliness, and available resources. For high-throughput screening of relatively simple matrices like fruits and vegetables, QuEChERS offers an excellent balance of speed, cost, and effectiveness. For more complex or fatty matrices, a more rigorous technique such as SPE or GPC may be required to achieve the necessary analytical performance. The experimental protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing robust analytical methods for this compound and other organophosphorus pesticides.

References

Performance Characteristics of Demeton ELISA Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and food safety, the accurate detection of pesticides like Demeton, an organophosphate insecticide, is critical. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a rapid, high-throughput, and cost-effective screening method. This guide provides a comparative overview of the expected performance characteristics of a this compound ELISA kit, contrasted with other organophosphate detection methods, and includes a detailed experimental protocol.

Comparison of Performance Characteristics

The performance of a hypothetical this compound ELISA kit is compared with other commercially available organophosphate ELISA kits and traditional analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The data presented in Table 1 is a synthesis of typical performance characteristics found in commercially available organophosphate pesticide ELISA kits.

Parameter Hypothetical this compound ELISA Kit General Organophosphate ELISA Kits Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Competitive ELISACompetitive ELISA or Enzyme InhibitionChromatographic SeparationChromatographic Separation
Detection Limit 0.1 - 5 ppb (ng/mL)0.05 - 10 ppb (ng/mL)0.01 - 10 ppb0.1 - 20 ppb
IC50 (50% Inhibition Concentration) 1 - 10 ppb0.5 - 20 ppbNot ApplicableNot Applicable
Specificity/Cross-Reactivity High specificity for this compound-S and this compound-O. Potential cross-reactivity with structurally similar organophosphates.Varies; some are broad-spectrum, others are specific to a single compound like Chlorpyrifos.[1]High; capable of separating and identifying multiple pesticide residues in a single run.[2]High; effective for the analysis of a wide range of pesticides.[3]
Sample Throughput High (96-well plate format)High (96-well plate format)Low to MediumLow to Medium
Analysis Time per Sample ~2-3 hours~2-4 hours~30-60 minutes (after sample prep)~20-40 minutes (after sample prep)
Cost per Sample LowLowHighHigh
Required Equipment Microplate readerMicroplate readerGas chromatograph with appropriate detectors (FPD, ECD).[2]HPLC system with UV or MS detector.[3]
Ease of Use Relatively simple, suitable for screeningRelatively simple, suitable for screeningRequires skilled operatorRequires skilled operator

Experimental Protocol: Competitive ELISA for this compound

This protocol outlines the typical steps for a competitive ELISA, a common format for detecting small molecules like pesticides.[4] The principle relies on the competition between the this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites. A higher concentration of this compound in the sample results in a lower signal, and vice-versa.

Materials:

  • This compound-specific antibody pre-coated 96-well microplate

  • This compound standards

  • This compound-HRP (Horseradish Peroxidase) conjugate

  • Wash Buffer

  • Substrate Solution (TMB)

  • Stop Solution

  • Sample Diluent

  • Test samples (e.g., water, soil extracts, food commodity extracts)

Procedure:

  • Sample and Standard Preparation: Prepare a series of this compound standards by serial dilution. Dilute the test samples to fall within the assay's dynamic range.

  • Competitive Reaction: Add 50 µL of the standards and samples to the appropriate wells of the antibody-coated microplate.

  • Addition of Conjugate: Add 50 µL of the this compound-HRP conjugate to each well.

  • Incubation: Gently mix and incubate the plate for 60 minutes at room temperature. During this time, the free this compound in the samples and the this compound-HRP conjugate compete for binding to the antibody.

  • Washing: Aspirate the contents of the wells and wash each well 4-5 times with Wash Buffer. This removes any unbound reagents.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate for 15-30 minutes in the dark. The HRP enzyme will catalyze the conversion of the TMB substrate, resulting in a blue color.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each sample and standard relative to the negative control. Plot a standard curve of percent inhibition versus the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating from the standard curve.

Visualizing the Workflow

The following diagrams illustrate the competitive ELISA principle and the experimental workflow.

competitive_elisa_principle cluster_well Microplate Well cluster_low_this compound Low this compound in Sample cluster_high_this compound High this compound in Sample cluster_result Result Ab Antibody Demeton_HRP1 This compound-HRP Ab_low Antibody Demeton_HRP1->Ab_low Binds Demeton_low This compound High_Signal High Signal Demeton_HRP2 This compound-HRP Ab_high Antibody Demeton_high This compound Demeton_high->Ab_high Binds Low_Signal Low Signal

Caption: Principle of Competitive ELISA for this compound Detection.

elisa_workflow prep Prepare Standards and Samples add_to_plate Add Standards/Samples to Antibody-Coated Plate prep->add_to_plate add_conjugate Add this compound-HRP Conjugate add_to_plate->add_conjugate incubate1 Incubate (Competitive Binding) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data and Calculate Concentration read_plate->analyze

Caption: Experimental Workflow for this compound Competitive ELISA.

Alternative Detection Methods

While ELISA is an excellent screening tool, other analytical methods offer higher specificity and are often used for confirmation of results.

  • Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this method provides high sensitivity and specificity, allowing for the identification and quantification of multiple pesticide residues simultaneously.[5] However, it requires extensive sample preparation and expensive equipment.[2]

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be coupled with mass spectrometry (LC-MS) for highly specific and sensitive detection. It is particularly useful for less volatile or thermally labile pesticides that are not suitable for GC analysis.[3]

Conclusion

This compound ELISA kits, though not as commonly advertised as those for newer pesticides, would theoretically provide a valuable tool for the rapid screening of samples for this organophosphate. Their performance, characterized by low detection limits and high throughput, makes them an ideal choice for initial assessments in food safety and environmental monitoring. For confirmatory analysis and the simultaneous detection of multiple pesticide classes, chromatographic methods like GC and HPLC remain the gold standard. The choice of method will ultimately depend on the specific application, required sensitivity, sample throughput, and available resources.

References

Validation of Biomarkers for Demeton Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers for assessing exposure to Demeton, an organophosphate insecticide. The validation of these biomarkers is crucial for accurate risk assessment, clinical diagnosis, and the development of effective countermeasures. This document outlines the performance of different biomarker types, supported by experimental data and detailed methodologies.

Comparison of Biomarker Validation Methods

The selection of a biomarker for this compound exposure depends on the specific research or clinical question, considering factors such as the time since exposure, the required sensitivity, and the nature of the information sought (i.e., exposure confirmation versus biological effect). The following table summarizes the primary categories of biomarkers and their validation methods.

Biomarker CategorySpecific BiomarkerAnalytical MethodSample MatrixSensitivitySpecificityInvasivenessTime to ResultThroughput
Biomarkers of Effect Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) InhibitionSpectrophotometry (Ellman's Method)Whole Blood, Plasma, ErythrocytesModerateModerate (Inhibition can be caused by other organophosphates and carbamates)Minimally invasive (blood draw)< 1 dayHigh
Biomarkers of Exposure This compound & its Metabolites (e.g., Dialkyl phosphates - DAPs)LC-MS/MSUrine, BloodHigh (ng/mL to µg/L)[1][2][3]High (Specific metabolites can be linked to this compound)Minimally invasive (urine, blood draw)1-2 daysHigh
Biomarkers of Exposure Protein Adducts (e.g., Albumin adducts)Mass Spectrometry (Proteomics)Plasma, Blood CellsHighVery High (Adduct structure is specific to the compound)Minimally invasive (blood draw)2-3 daysModerate

I. Cholinesterase Inhibition: A Biomarker of Effect

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function.[4] Therefore, measuring the activity of AChE and the related enzyme butyrylcholinesterase (BuChE) in blood is a well-established method for assessing the biological effect of this compound exposure.

Quantitative Data for Cholinesterase Inhibition
CompoundEnzymeIC50 Value (µM)Reference
Organophosphate ClassAcetylcholinesterase (AChE)1.60 - 311.0[5]
Carbamate ClassButyrylcholinesterase (BuChE)0.12 - 0.38[5]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

Experimental Protocol: Ellman's Method for Cholinesterase Activity

This method is a widely used colorimetric assay to determine cholinesterase activity.[6][7][8][9][10]

Principle: Acetylthiocholine (the substrate) is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the cholinesterase activity.

Reagents:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Purified cholinesterase (for standard curve)

  • Biological sample (e.g., plasma, erythrocyte lysate)

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with potential inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100.

II. This compound and its Metabolites: Biomarkers of Exposure

The direct measurement of this compound or its metabolites, such as dialkyl phosphates (DAPs), in biological fluids like urine provides a direct confirmation of exposure. These biomarkers are highly specific and sensitive, particularly with the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data for this compound Metabolites (Dialkyl Phosphates)

The following table presents typical limits of detection (LOD) and quantification (LOQ) for common DAP metabolites in urine, demonstrating the high sensitivity of LC-MS/MS methods.[3][11][12]

MetaboliteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Dimethyl Phosphate (DMP)0.02070.0609[3]
Diethyl Phosphate (DEP)0.02010.0609[3]
Dimethylthiophosphate (DMTP)0.04880.2112[3]
Diethylthiophosphate (DETP)0.03230.2112[3]
Dimethyldithiophosphate (DMDTP)0.04060.2112[3]
Diethyldithiophosphate (DEDTP)0.06970.2112[3]
Experimental Protocol: LC-MS/MS for Urinary Dialkyl Phosphates

This protocol outlines a general procedure for the analysis of DAP metabolites in urine.

Principle: Urine samples are first treated to extract the DAP metabolites. The extract is then injected into a liquid chromatograph (LC) for separation, followed by detection and quantification using a tandem mass spectrometer (MS/MS).

Reagents and Materials:

  • Urine sample

  • Internal standards (e.g., isotopically labeled DAPs)

  • Solvents for extraction (e.g., acetonitrile, ethyl acetate)

  • Solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) materials

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of urine, add an internal standard.

    • Add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol (B129727) (both with 0.1% formic acid).

    • MS/MS Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for each DAP metabolite.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of DAP metabolites in the urine samples from the standard curve.

III. Protein Adducts: A Long-lasting Biomarker of Exposure

This compound and its reactive metabolites can form covalent adducts with proteins in the body, such as human serum albumin (HSA). These adducts are highly specific and can persist in circulation for a longer duration than the parent compound or its metabolites, providing a longer window for exposure detection.

Quantitative Data for Protein Adducts

Quantitative data for this compound-specific protein adducts is an emerging area of research. The table below illustrates the type of data that would be generated in such a validation study.

BiomarkerAnalytical MethodLimit of DetectionHalf-lifeReference
This compound-Albumin AdductLC-MS/MS (Proteomics)fmol/mg protein~20 days (Albumin half-life)[13][14]
Experimental Protocol: Mass Spectrometry for this compound-Protein Adducts

This protocol describes a bottom-up proteomics approach to identify and quantify protein adducts.

Principle: The target protein (e.g., albumin) is isolated from a biological sample and then enzymatically digested into smaller peptides. The resulting peptide mixture is analyzed by LC-MS/MS to identify peptides that have been modified by this compound or its metabolites.

Reagents and Materials:

  • Plasma sample

  • Protein A/G beads (for albumin isolation)

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (for reduction and alkylation)

  • Trypsin (for protein digestion)

  • LC-MS/MS system

Procedure:

  • Protein Isolation: Isolate albumin from the plasma sample using protein A/G beads.

  • Reduction, Alkylation, and Digestion:

    • Denature the isolated albumin.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteine residues with iodoacetamide.

    • Digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using a C18 reverse-phase column with a suitable gradient.

    • Analyze the peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify peptides.

    • Search for specific mass shifts on amino acid residues corresponding to the addition of this compound or its metabolites.

    • Quantify the adducted peptides relative to their unmodified counterparts.

Visualizations

Signaling Pathway of this compound Exposure

G This compound This compound Exposure AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Acetylcholine Acetylcholine (ACh) Acetylcholine->AChE Hydrolysis (Blocked) ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binding Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Activation Symptoms Cholinergic Symptoms Nerve_Impulse->Symptoms

Caption: Mechanism of this compound toxicity via inhibition of acetylcholinesterase.

Experimental Workflow for Biomarker Validation

G cluster_0 Cholinesterase Inhibition Assay cluster_1 Metabolite Analysis cluster_2 Protein Adduct Analysis Blood_Sample Blood Sample Collection Plasma_Sep Plasma/Erythrocyte Separation Blood_Sample->Plasma_Sep Ellman_Assay Ellman's Method Plasma_Sep->Ellman_Assay Spectro Spectrophotometry (412 nm) Ellman_Assay->Spectro ChE_Activity Cholinesterase Activity Spectro->ChE_Activity Urine_Sample Urine Sample Collection Extraction Sample Extraction (LLE/SPE) Urine_Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Metabolite_Quant Metabolite Quantification LC_MS->Metabolite_Quant Plasma_Sample Plasma Sample Collection Protein_Iso Protein Isolation (e.g., Albumin) Plasma_Sample->Protein_Iso Digestion Enzymatic Digestion Protein_Iso->Digestion Proteomics LC-MS/MS Proteomics Digestion->Proteomics Adduct_ID Adduct Identification Proteomics->Adduct_ID

Caption: Experimental workflows for the three main types of this compound biomarkers.

Logical Comparison of this compound Biomarkers

G cluster_0 Biomarker of Effect cluster_1 Biomarkers of Exposure Biomarker_Type Biomarker Type ChE_Inhibition Cholinesterase Inhibition Biomarker_Type->ChE_Inhibition Metabolites This compound & Metabolites Biomarker_Type->Metabolites Protein_Adducts Protein Adducts Biomarker_Type->Protein_Adducts Biological_Effect Biological_Effect ChE_Inhibition->Biological_Effect Indicates Exposure_Confirmation Exposure_Confirmation Metabolites->Exposure_Confirmation Indicates Long_Term_Exposure Long_Term_Exposure Protein_Adducts->Long_Term_Exposure Indicates

Caption: Logical relationship between this compound biomarker types and their interpretation.

References

A Comparative Guide to the Accuracy and Precision of Demeton Residue Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Demeton residues in various matrices is critical for ensuring food safety, environmental monitoring, and toxicological studies. This compound, an organophosphate pesticide, exists as a technical mixture of two isomers, this compound-O and this compound-S, along with their oxidative metabolites. This guide provides an objective comparison of the performance of common analytical methods for this compound residue analysis, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Data Summary: Performance of this compound Residue Analysis Methods

The following table summarizes the quantitative performance of various analytical methods for the determination of this compound and its related compounds. The data is compiled from multiple studies and provides a comparative overview of their accuracy and precision.

Analytical MethodMatrixAnalyte(s)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
LC-MSAgricultural ProductsThis compound-S-methyl, Oxythis compound-methyl (B133069), this compound-S-methylsulfone73.8 - 102.5[1][2]≤ 5.7[1][2]-
LC-MS/MSAgricultural ProductsThis compound-S-methyl--0.01[3]
GCVegetablesThis compound and its metabolites77 - 105[4]--
Enzyme Inhibition (α-naphthyl acetate (B1210297) esterase)VegetablesOrganophosphates (general)> 80[5]< 10[5]-

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is suitable for the simultaneous determination of this compound-S-methyl, oxythis compound-methyl, and this compound-S-methylsulfone in agricultural products.[1][2]

Sample Preparation and Extraction:

  • Homogenize the sample with the antioxidants L-ascorbic acid and butylhydroxytoluene.

  • Extract the homogenized sample with acetone (B3395972).

  • Re-extract an aliquot of the crude extract with ethyl acetate using an EXtrelut column.

  • For lipid-rich samples like cereals, perform a hexane/acetonitrile partitioning step.

  • Clean up the extract using a PSA column or a tandem graphitized carbon/PSA column.

Instrumental Analysis:

  • Instrument: Liquid chromatograph coupled with a mass spectrometer (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in Selected Ion Monitoring (SIM) mode.

Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Agricultural Product Sample Homogenization Homogenize with Antioxidants Sample->Homogenization Extraction1 Acetone Extraction Homogenization->Extraction1 Re_extraction Ethyl Acetate Re-extraction (EXtrelut column) Extraction1->Re_extraction Partitioning Hexane/Acetonitrile Partitioning (for lipid-rich samples) Re_extraction->Partitioning Cleanup PSA or Graphitized Carbon/PSA Column Cleanup Partitioning->Cleanup LCMS LC-MS Analysis (ESI-SIM) Cleanup->LCMS

Caption: Workflow for LC-MS analysis of this compound residues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly selective and sensitive for the determination of this compound-S-methyl and its metabolite Oxythis compound-methyl in various agricultural products.[3]

Sample Preparation and Extraction (for Fruits and Vegetables):

  • Weigh the sample and add an equal weight of 0.2 w/v% thiourea (B124793) solution.

  • Homogenize the mixture.

  • Take an amount of the homogenate equivalent to 20.0 g of the sample and add 100 mL of acetone.

  • Homogenize and filter with suction.

  • Add 50 mL of acetone to the residue on the filter paper, homogenize, and filter again.

  • Combine the filtrates and add acetone to a final volume of 200 mL.

  • Take a 20 mL aliquot and concentrate to ≤ 5 mL at below 40°C.

  • Dissolve 1 g of sodium chloride in the concentrate and transfer to a porous diatomaceous earth cartridge.

  • Elute with 40 mL of ethyl acetate.

  • Concentrate the eluate at below 40°C and remove the solvent.

  • For samples requiring further cleanup, perform an acetonitrile/hexane partitioning.

  • Dissolve the final residue in an appropriate solvent for injection.

Instrumental Analysis:

  • Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

  • Precursor and Product Ions:

    • This compound-S-methyl: Precursor ion 231, product ions 89, 61.

    • Oxythis compound-methyl: Precursor ion 247, product ions 169, 109.

Workflow Diagram:

LCMSMS_Workflow Sample Fruit/Vegetable Sample + Thiourea Solution Homogenize1 Homogenize Sample->Homogenize1 Extract Acetone Extraction & Filtration Homogenize1->Extract Concentrate Concentrate Aliquot Extract->Concentrate Salt Dissolve NaCl Concentrate->Salt SPE Porous Diatomaceous Earth Cartridge (Elute with Ethyl Acetate) Salt->SPE Concentrate2 Concentrate Eluate SPE->Concentrate2 Partition Acetonitrile/Hexane Partitioning (Optional) Concentrate2->Partition Final_Sample Final Sample for Injection Partition->Final_Sample LCMSMS LC-MS/MS Analysis Final_Sample->LCMSMS

Caption: LC-MS/MS sample preparation workflow.

Gas Chromatography (GC) Method

Gas chromatography is a conventional technique for the analysis of organophosphorus pesticides, including this compound.[4][6]

Sample Preparation and Extraction:

  • For dry samples, extract with chloroform (B151607) and partition the residues into acetonitrile.

  • For moist samples, extract with acetone and water, and partition the residues into chloroform.

  • Remove naturally occurring phosphorus compounds by cleanup on an activated carbon-alumina column, eluting with acetone.

  • Evaporate the column eluant.

Instrumental Analysis:

  • Instrument: Gas chromatograph (GC) with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD). For confirmation, GC can be coupled with a mass spectrometer (GC-MS).

  • General Conditions: Specific column types, temperature programs, and gas flow rates will vary depending on the specific analytes and matrix.

Workflow Diagram:

GC_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Analysis Sample Sample (Dry or Moist) Extraction Solvent Extraction (Chloroform or Acetone/Water) Sample->Extraction Partition Acetonitrile or Chloroform Partitioning Extraction->Partition Cleanup Activated Carbon-Alumina Column Cleanup Partition->Cleanup Evaporation Evaporate Eluant Cleanup->Evaporation GC_Analysis GC Analysis (NPD, FPD, or MS) Evaporation->GC_Analysis

Caption: General workflow for GC-based this compound analysis.

Conclusion

The choice of an analytical method for this compound residue analysis depends on several factors, including the required sensitivity and selectivity, the nature of the sample matrix, and the availability of instrumentation. LC-MS/MS methods generally offer high sensitivity and specificity, making them suitable for regulatory monitoring and trace-level detection.[3] GC-based methods are robust and widely used, particularly with specific detectors like NPD or FPD for organophosphate analysis.[6][7] Enzyme inhibition assays can be a cost-effective and rapid screening tool, although they are less specific than chromatographic methods.[5] The data presented in this guide demonstrates that with appropriate sample preparation and validated protocols, high accuracy and precision can be achieved with modern analytical techniques. Researchers should carefully consider the performance characteristics outlined here to select the method that best fits their analytical objectives.

References

Comparative Metabolism of Demeton Across Species: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolism of Demeton, a systemic organophosphate insecticide, across various biological species. Understanding the species-specific metabolic pathways of this compound is crucial for assessing its efficacy, toxicity, and environmental impact. This document summarizes key metabolic transformations, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Introduction to this compound Metabolism

This compound is a mixture of two isomers: this compound-O (the thiono isomer) and this compound-S (the thiolo isomer). The "methyl" analogues, this compound-S-methyl and its sulfoxide (B87167) derivative Oxythis compound-methyl (B133069), are of significant interest. The metabolism of these compounds is a critical determinant of their toxicological profile, as it can lead to either detoxification or bioactivation. The primary metabolic reactions involve oxidation, hydrolysis, and demethylation, mediated by various enzyme systems that exhibit significant inter-species variability.

Comparative Metabolic Pathways

The metabolism of this compound-S-methyl predominantly proceeds through two major phases. Phase I reactions involve the oxidation of the thioether sulfur to form this compound-S-methylsulfoxide (oxythis compound-methyl) and subsequently this compound-S-methylsulfone. These oxidative steps are primarily catalyzed by cytochrome P450 (CYP) monooxygenases. Phase II reactions involve the conjugation of metabolites with endogenous molecules, such as glutathione, to facilitate their excretion.

In Mammals (e.g., Rats):

In rats, this compound-S-methyl is rapidly absorbed and metabolized. The main metabolic pathway involves the oxidation of the side chain to form the corresponding sulfoxide and sulfone.[1] O-demethylation of the parent compound and its oxidized metabolites also occurs, followed by further degradation.[1] The primary route of elimination is through urine.[2]

In Plants:

In plants such as sugar beets and cabbages, the metabolism of oxythis compound-methyl also leads to the formation of the sulfone.[3] Further metabolism results in the formation of acidic, polar, water-soluble metabolites.[3] The metabolic pathways in plants are generally slower than in mammals.

In Insects:

While detailed comparative studies are limited, it is understood that insects also metabolize this compound through oxidative pathways. The differences in the rates of metabolism and degradation between mammals and insects are a key factor in the selective toxicity of these insecticides.[4] Generally, the rate of metabolism is greater in mammals than in insects.[4]

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on the distribution and metabolism of this compound and its derivatives in different species. It is important to note that direct comparative studies under identical experimental conditions are scarce, and thus, comparisons should be made with caution.

Table 1: Distribution of Radioactivity in Rats 72 hours after Oral Administration of [¹⁴C]-Oxythis compound-methyl

Tissue/ExcretaPercentage of Administered Dose
Urine89 - 105%
Tissues and Blood< 1%
Volatiles0.059 - 0.062%

Data sourced from studies on rats.[5]

Table 2: Metabolites Identified in the Urine and Feces of Rats Dosed with Oxythis compound-methyl

MetaboliteChemical Name
M 031-(ethylsulfinyl)-2-(methylsulfinyl)ethane
M 041-(ethylsulfonyl)-2-(methylsulfinyl)ethane

Identified in a high-dose (20 mg/kg bw) study.[5]

Table 3: Residues of Oxythis compound-methyl and its Sulfone in Cabbage

CompoundPercentage of Recovered Radioactivity
Oxythis compound-methyl (ODM)12%
ODM sulfone (M 01)8%

Measured six weeks after the first of three foliar applications.[3]

Experimental Protocols

This section details the methodologies for key experiments in the study of this compound metabolism.

In Vivo Metabolism Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound-S-methyl.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats.

  • Test Substance: Radiolabeled ([¹⁴C]) this compound-S-methyl or its metabolites (e.g., Oxythis compound-methyl) dissolved in a suitable vehicle (e.g., deionized water).

  • Dosing: Administration via oral gavage or intravenous injection at various dose levels.

  • Sample Collection: Urine, feces, and expired air are collected at specified time intervals (e.g., 0-24h, 24-48h, 48-72h). Blood and tissue samples are collected at the termination of the study.

  • Sample Preparation:

    • Urine: Direct analysis or fractionation by HPLC.

    • Feces and Tissues: Homogenization and extraction with appropriate solvents (e.g., acetone, aqueous acetone).

  • Analysis:

    • Quantification of Radioactivity: Liquid scintillation counting to determine the total radioactivity in samples.

    • Metabolite Profiling: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) for separation and identification of metabolites. Thin-Layer Chromatography (TLC) can also be used for initial separation and comparison with authentic standards.

Plant Metabolism Study

Objective: To investigate the metabolic fate of this compound in plants.

Methodology:

  • Plant Species: Cabbages, sugar beets, or other relevant crops.

  • Test Substance: Radiolabeled ([¹⁴C]) this compound-S-methyl or Oxythis compound-methyl applied as a foliar spray or via syringe to mimic systemic uptake.

  • Growth Conditions: Plants are maintained under controlled greenhouse conditions.

  • Harvesting: Plant materials (e.g., leaves, roots) are harvested at various time points after application.

  • Sample Preparation:

    • Homogenization of plant material.

    • Sequential extraction with solvents of increasing polarity (e.g., chloroform, methanol, water).

  • Analysis:

    • Total Radioactivity: Combustion analysis followed by liquid scintillation counting.

    • Metabolite Identification: TLC and HPLC for separation of metabolites, with identification confirmed by MS.

Visualizations

Metabolic Pathway of this compound-S-methyl

Demeton_Metabolism Demeton_S_methyl This compound-S-methyl Sulfoxide This compound-S-methylsulfoxide (Oxythis compound-methyl) Demeton_S_methyl->Sulfoxide Oxidation (CYP450) Hydrolysis_Products Hydrolysis Products Demeton_S_methyl->Hydrolysis_Products Hydrolysis Sulfone This compound-S-methylsulfone Sulfoxide->Sulfone Oxidation (CYP450) Demethyl_Sulfoxide O-Demethyl Sulfoxide Sulfoxide->Demethyl_Sulfoxide O-Demethylation Sulfoxide->Hydrolysis_Products Hydrolysis Demethyl_Sulfone O-Demethyl Sulfone Sulfone->Demethyl_Sulfone O-Demethylation

Caption: Metabolic pathway of this compound-S-methyl in mammals and plants.

Experimental Workflow for In Vivo Metabolism Study

Experimental_Workflow cluster_Dosing Dosing cluster_Collection Sample Collection cluster_Analysis Analysis Animal_Model Animal Model (e.g., Rat) Dosing Oral or IV Administration of Radiolabeled this compound Animal_Model->Dosing Urine_Feces Urine & Feces Collection (Time course) Dosing->Urine_Feces Blood_Tissues Blood & Tissue Collection (Terminal) Dosing->Blood_Tissues Quantification Quantification of Radioactivity (LSC) Urine_Feces->Quantification Metabolite_Profiling Metabolite Profiling (HPLC-MS/MS, TLC) Urine_Feces->Metabolite_Profiling Blood_Tissues->Quantification Blood_Tissues->Metabolite_Profiling

Caption: Workflow for a typical in vivo metabolism study of this compound.

References

A Comparative Guide to the Neuroprotective Effects of Antidotes Against Demeton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the neuroprotective effects of current and emerging antidotes against neurotoxicity induced by Demeton, an organophosphate (OP) insecticide. This compound and its active metabolite, this compound-S-methyl, are potent acetylcholinesterase (AChE) inhibitors, leading to a cholinergic crisis and subsequent neurodegenerative cascade.[1][2] This document synthesizes experimental data to compare the efficacy of standard and novel therapeutic interventions in mitigating neuronal damage.

This compound-Induced Neurotoxicity: A Cascade of Cellular Damage

This compound's primary toxic action is the irreversible inhibition of AChE.[1][3] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, causing hyperstimulation of muscarinic and nicotinic receptors. This initial cholinergic crisis triggers a cascade of neurotoxic events:

  • Excitotoxicity: Excessive cholinergic stimulation leads to a massive release of glutamate (B1630785), an excitatory neurotransmitter. This over-activates glutamate receptors (like NMDA receptors), causing an influx of calcium ions (Ca2+) into neurons.

  • Calcium Overload: The sustained elevation of intracellular calcium disrupts cellular homeostasis, activates proteases and phospholipases, and induces mitochondrial dysfunction.

  • Oxidative Stress: Mitochondrial damage leads to the overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.

  • Neuroinflammation: Damaged neurons and activated glial cells release pro-inflammatory cytokines, leading to a chronic inflammatory state that exacerbates neuronal injury.

  • Apoptosis: The culmination of these insults can trigger programmed cell death, or apoptosis, leading to permanent neuronal loss.

Comparative Efficacy of Antidotes

The ideal antidote for this compound poisoning should not only counteract the acute cholinergic symptoms but also penetrate the blood-brain barrier (BBB) to provide neuroprotection against downstream neurotoxic effects.

Standard Antidotal Therapy

The standard treatment for OP poisoning consists of a combination of a muscarinic receptor antagonist (atropine) and an AChE reactivator (an oxime, such as pralidoxime).[4][5][6][7]

  • Atropine (B194438): A competitive antagonist of muscarinic acetylcholine receptors.[8][9] It effectively counteracts the parasympathetic symptoms of OP poisoning, such as hypersecretion and bradycardia.[10][11] However, it does not address the underlying cause of AChE inhibition and has limited efficacy in preventing central neurotoxic effects.[11]

  • Pralidoxime (B1201516) (2-PAM): An oxime that acts by reactivating phosphorylated AChE through a nucleophilic attack on the phosphorus atom of the organophosphate.[12][13][14] Its primary benefit is in restoring neuromuscular function.[15] However, pralidoxime is a quaternary ammonium (B1175870) compound with poor BBB penetration, limiting its ability to reactivate central AChE and confer neuroprotection.[16] Several studies have questioned its clinical benefit in improving mortality or morbidity in OP poisoning.[4][5][6][7]

Novel and Emerging Neuroprotective Antidotes

Research has focused on developing antidotes with better CNS penetration and direct neuroprotective properties.

  • Neurosteroids (e.g., Ganaxolone, Allopregnanolone): These are potent positive allosteric modulators of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain.[3][17] By enhancing GABAergic inhibition, they can counteract the excessive neuronal excitation that follows OP exposure.[3] Unlike benzodiazepines, which primarily act on synaptic GABA-A receptors, neurosteroids also modulate extrasynaptic receptors, which may be crucial for controlling seizures when synaptic receptors become desensitized.[3][17][18] Experimental studies with OP surrogates have shown that neurosteroids can effectively control seizures and reduce neuronal damage even with delayed administration.[19]

Quantitative Data Comparison

Note: Direct comparative studies for this compound are limited. The following data is synthesized from studies using this compound or other relevant organophosphates (e.g., Dichlorvos) and should be interpreted with caution.

Antidote/TreatmentOrganism/ModelOrganophosphateKey Neuroprotective OutcomeResultReference
Standard Therapy
AtropineRatDichlorvosTime to deathSignificantly longer than control[11]
Atropine + PralidoximeHuman (retrospective)Various OPsMortalityNo significant difference compared to atropine alone[4][7]
Atropine + PralidoximeHuman (randomized trial)Various OPsMortalityNo appreciable benefit over atropine alone[6]
Novel Therapies
Neurosteroid (Ganaxolone)RatDFP/SomanSeizure control (delayed treatment)Dose-dependent protection[19]
Neurosteroid (Ganaxolone)RatSomanNeuronal cell deathSignificantly prevented[19]

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This assay measures AChE activity by quantifying the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Protocol:

  • Tissue Preparation: Homogenize brain tissue (e.g., hippocampus, cortex) in 0.1 M sodium phosphate (B84403) buffer (pH 8.0). Centrifuge the homogenate and collect the supernatant.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, containing 1mM EDTA.[20][21]

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[22]

    • Substrate Solution: Prepare a stock solution of acetylthiocholine (B1193921) iodide in deionized water.

  • Assay Procedure (96-well plate format):

    • To each well, add the brain homogenate supernatant.

    • Add the test compound (antidote) at various concentrations.

    • Incubate for a predefined period (e.g., 15 minutes) at room temperature.[20]

    • Initiate the reaction by adding a mixture of the DTNB solution and the substrate solution.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of change in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition or reactivation relative to control wells.

Neuronal Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the ability of mitochondrial enzymes in living cells to reduce the tetrazolium salt MTT to a purple formazan (B1609692) product.[23]

Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere.

  • Treatment: Expose the cells to this compound with or without the test antidotes for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[24]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the absorbance measured in control (untreated) cells.

Histopathological Evaluation of Neuroprotection

This method involves the microscopic examination of brain tissue to assess neuronal damage and the protective effects of antidotes.

Protocol:

  • Tissue Fixation: Following experimental treatment, perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix in the same fixative.

  • Tissue Processing: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the brain using a microtome.

  • Staining (Hematoxylin and Eosin - H&E):

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with Eosin to visualize the cytoplasm and extracellular matrix (pink/red).

  • Microscopic Analysis: Examine the stained sections under a light microscope. Look for signs of neurodegeneration such as pyknotic (shrunken, dark) nuclei, eosinophilic (red) cytoplasm, neuronal loss, and inflammatory cell infiltration.[25]

Visualizing Mechanisms and Workflows

Signaling Pathways and Antidote Intervention Points

Demeton_Neurotoxicity cluster_Initiation Initiation cluster_Antidotes1 Antidote Intervention cluster_Cascade Neurotoxic Cascade cluster_Antidotes2 Antidote Intervention This compound This compound AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) Pralidoxime Pralidoxime (Oxime) Atropine Atropine Cholinergic_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) Glutamate_Release ↑ Glutamate Release NMDA_Activation NMDA Receptor Activation Calcium_Influx ↑ Ca²⁺ Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress Oxidative Stress (↑ ROS) Neuroinflammation Neuroinflammation Apoptosis Neuronal Apoptosis Neurosteroids Neurosteroids GABA_A GABA-A Receptor

Experimental Workflow for Antidote Evaluation

Workflow

References

Persistence of Demeton in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The environmental persistence of the organophosphate insecticide Demeton is a critical factor in assessing its potential for environmental contamination and non-target organism exposure. This guide provides a comparative analysis of this compound's persistence, along with its related compounds this compound-S-methyl and Oxythis compound-methyl, across various soil types. The data presented is compiled from multiple studies and highlights the influence of soil properties on the degradation rates of these compounds.

Data Summary of this compound and Related Compound Persistence in Soil

The persistence of a pesticide in soil is typically measured by its half-life (t½), the time it takes for 50% of the initial concentration to degrade. The following table summarizes the available data on the half-life of this compound and its derivatives in different soil matrices. It is important to note that direct comparative studies under identical conditions are limited, and the presented values are derived from various sources.

CompoundSoil TypeHalf-life (t½) in DaysKey Soil Properties Influencing Persistence
Oxythis compound-methyl General Soil< 1Not specified, but rapid degradation is consistently reported.
Unspecified Soils6.1 - 8.5Higher persistence may be associated with lower microbial activity or specific soil composition.
This compound-S-methyl Unspecified Soil~26Persistence is influenced by microbial populations, organic matter content, and pH.
General SoilSeveral hours to a few weeksThe wide range highlights the significant impact of environmental conditions.
Methidathion *Sandy Loam< 14Lower organic matter and larger particle size can influence leaching and microbial access.
Silt Loam< 14Balanced texture may provide favorable conditions for microbial degradation.
Clay Loam< 14Higher clay and organic matter content can increase adsorption, potentially affecting degradation rates.

*Methidathion, another organophosphate insecticide, is included for comparative purposes to illustrate typical degradation patterns in different soil textures.

Factors Influencing this compound Persistence in Soil

The degradation of this compound and other organophosphate pesticides in soil is a complex process governed by a combination of chemical, physical, and biological factors. Understanding these factors is crucial for predicting the environmental fate of these compounds.

  • Soil Texture: The relative proportions of sand, silt, and clay influence pesticide persistence. Soils with higher clay and organic matter content tend to adsorb pesticides more strongly, which can either protect them from degradation or make them more available to soil microorganisms, depending on the specific interactions.

  • Soil Organic Matter (SOM): SOM is a key factor in the adsorption of pesticides. Higher SOM content generally leads to greater adsorption, which can reduce the bioavailability of the pesticide for microbial degradation and leaching.

  • Soil pH: The pH of the soil can affect the rate of chemical hydrolysis of pesticides. For many organophosphates, hydrolysis is faster under alkaline conditions.

  • Microbial Activity: The primary mechanism for the degradation of most organic pesticides in soil is microbial metabolism. The abundance and diversity of soil microorganisms capable of degrading this compound will significantly impact its persistence.

  • Temperature and Moisture: Soil temperature and moisture content directly affect microbial activity and the rates of chemical reactions. Generally, warmer and moister conditions accelerate pesticide degradation, up to an optimal point.

Experimental Protocols for Assessing Soil Persistence

The determination of a pesticide's half-life in soil is conducted through standardized laboratory and field studies. A generalized experimental protocol, based on guidelines such as the OECD 307 ("Aerobic and Anaerobic Transformation in Soil"), is outlined below.

Soil Collection and Characterization:
  • Soils representative of different agricultural regions are collected, typically from the top 0-20 cm layer.

  • The soils are sieved to remove large debris and characterized for their physicochemical properties, including:

    • Textural analysis (% sand, silt, clay)

    • Organic carbon content

    • pH

    • Cation exchange capacity (CEC)

    • Water holding capacity

    • Microbial biomass

Test Substance Application:
  • A known concentration of this compound (often radiolabeled, e.g., with ¹⁴C, for ease of tracking) is applied uniformly to the soil samples.

  • The application rate is typically equivalent to the recommended field application rate.

Incubation:
  • The treated soil samples are incubated in the dark under controlled temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of maximum water holding capacity) conditions.

  • For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is flooded, and the headspace is flushed with an inert gas like nitrogen.

Sampling and Analysis:
  • Soil samples are collected at predetermined intervals over a period of time (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • The concentration of the parent this compound compound and its major degradation products are quantified using analytical techniques such as:

    • Gas Chromatography (GC) with a phosphorus-specific detector (e.g., FPD or NPD).

    • High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

  • If a radiolabeled compound is used, the distribution of radioactivity between the parent compound, metabolites, and bound residues is determined. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

Data Analysis:
  • The disappearance of the parent compound over time is plotted.

  • The degradation kinetics are modeled, typically assuming first-order kinetics, to calculate the half-life (t½) of the pesticide in each soil type.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical laboratory experiment to determine the persistence of this compound in soil.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_collection Soil Collection (Different Types) soil_characterization Soil Characterization (Texture, pH, OM) soil_collection->soil_characterization demeton_application This compound Application (Radiolabeled) soil_characterization->demeton_application incubation Incubation (Controlled Temp/Moisture) demeton_application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction quantification Quantification (GC, LC-MS/MS) extraction->quantification data_analysis Data Analysis (Kinetics) quantification->data_analysis half_life Half-life (t½) Determination data_analysis->half_life

Caption: Workflow for determining this compound's soil half-life.

A Comparative Guide to the Validation of Analytical Methods for Demeton in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Demeton in human plasma. It is intended for researchers, scientists, and drug development professionals involved in toxicological and pharmacokinetic studies of organophosphate pesticides. This document presents a detailed overview of various analytical techniques, their performance characteristics, and the associated experimental protocols.

Introduction to this compound Analysis

This compound is an organophosphate insecticide that exists in two isomeric forms: this compound-O and this compound-S. Due to its toxicity, the accurate and sensitive quantification of this compound in biological matrices such as human plasma is crucial for assessing exposure and understanding its toxicokinetics. This guide focuses on the validation parameters of commonly employed analytical methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography with Flame Photometric Detection (GC-FPD), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the available instrumentation. The following tables summarize the key performance characteristics of different validated methods for the analysis of this compound and related organophosphates in human plasma.

Table 1: Performance Characteristics of LC-MS Methods
ParameterMethod 1: LC-MS/MS for Oxythis compound-methyl (B133069) & this compound-S-methylsulfon[1][2][3]
Linearity Range 5 - 100 ng/g
Correlation Coefficient (r) 0.9999 (Oxythis compound-methyl), 0.9996 (this compound-S-methylsulfon)
Lower Limit of Detection (LOD) 1 ng/g (Oxythis compound-methyl), 2 ng/g (this compound-S-methylsulfon)
Lower Limit of Quantification (LLOQ) Not explicitly stated, but quantification was performed at 5 ng/g.
Accuracy 98.0% (Oxythis compound-methyl at 5 ng/g), 103% (this compound-S-methylsulfon at 5 ng/g)
Precision (CV%) Intra-assay: < 15%, Inter-assay: < 15%
Recovery Sufficient for quantification, but specific percentage not provided.
Table 2: Performance Characteristics of GC-FPD and HPLC-UV Methods
ParameterMethod 2: GC-FPD for 11 Organophosphates[4]Method 3: HPLC-UV for this compound-S-methyl-sulfoxide[3][5]
Linearity Range 0.8 - 10 ng/mL0.5 - 50 mg/L
Correlation Coefficient (r) 0.996 - 0.9990.9991
Lower Limit of Detection (LOD) 0.18 - 1.36 ng/mLNot specified
Lower Limit of Quantification (LLOQ) Not specified0.5 mg/L
Accuracy (% Error of Slope) < 7%Not specified
Precision (RSD%) Intra-batch: 2.3 - 18.9%, Inter-batch: 5.8 - 19.5%Not specified
Recovery (%) 59.4 - 94.0%Not specified

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducing analytical methods and ensuring data quality and consistency.

Sample Preparation

Effective sample preparation is critical for removing interfering substances from the plasma matrix and concentrating the analyte of interest.

Protocol 1: Solid-Phase Extraction (SPE) for LC-MS Analysis [1][2][3]

  • Plasma Preparation: Acidify the human plasma sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge.

  • Sample Loading: Pass the acidified plasma sample through the conditioned C18 cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute this compound and its metabolites from the cartridge with an appropriate solvent.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) and SPE Cleanup for GC-FPD Analysis [4]

  • Extraction: Extract the plasma sample with a mixture of acetone (B3395972) and methylene (B1212753) chloride.

  • SPE Cleanup: Pass the extract through an aminopropyl solid-phase extraction cartridge for cleanup.

  • Evaporation: Evaporate the cleaned extract to dryness.

  • Reconstitution: Reconstitute the residue in ethyl acetate (B1210297) for GC-FPD analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for HPLC-UV Analysis [3][5]

  • Plasma Preparation: Acidify the human plasma sample.

  • Extraction: Pass the acidified plasma sample through an Extrelut 3 column and elute with dichloromethane (B109758).

  • Injection: Inject an aliquot of the dichloromethane extract directly into the HPLC system.

Analytical Instrumentation and Conditions

LC-MS/MS System [1][2][3]

  • Chromatography: High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry: Mass selective detection (e.g., Finnigan MAT LCQ)

GC-FPD System [4]

  • Chromatography: Gas Chromatography (GC)

  • Detector: Flame Photometric Detector (FPD)

HPLC-UV System [3][5]

  • Chromatography: High-Performance Liquid Chromatography (HPLC)

  • Column: Nitrile reversed-phase column

  • Mobile Phase: 3% acetonitrile (B52724) in 0.01M phosphoric acid

  • Detection: UV detector at 215 nm

Method Validation Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the different analytical methods.

cluster_LCMS LC-MS/MS Method Workflow plasma_lcms Human Plasma Sample acidify_lcms Acidify Sample plasma_lcms->acidify_lcms spe_lcms Solid-Phase Extraction (C18) acidify_lcms->spe_lcms wash_lcms Wash Cartridge spe_lcms->wash_lcms elute_lcms Elute Analytes wash_lcms->elute_lcms evap_lcms Evaporate to Dryness elute_lcms->evap_lcms recon_lcms Reconstitute in Mobile Phase evap_lcms->recon_lcms inject_lcms Inject into LC-MS/MS recon_lcms->inject_lcms

LC-MS/MS Sample Preparation Workflow

cluster_GCFPD GC-FPD Method Workflow plasma_gcfpd Human Plasma Sample extract_gcfpd Extract with Acetone/Methylene Chloride plasma_gcfpd->extract_gcfpd cleanup_gcfpd SPE Cleanup (Aminopropyl) extract_gcfpd->cleanup_gcfpd evap_gcfpd Evaporate to Dryness cleanup_gcfpd->evap_gcfpd recon_gcfpd Reconstitute in Ethyl Acetate evap_gcfpd->recon_gcfpd inject_gcfpd Inject into GC-FPD recon_gcfpd->inject_gcfpd

GC-FPD Sample Preparation Workflow

cluster_HPLCUV HPLC-UV Method Workflow plasma_hplcuv Human Plasma Sample acidify_hplcuv Acidify Sample plasma_hplcuv->acidify_hplcuv extract_hplcuv Liquid-Liquid Extraction (Extrelut) acidify_hplcuv->extract_hplcuv inject_hplcuv Inject into HPLC-UV extract_hplcuv->inject_hplcuv

HPLC-UV Sample Preparation Workflow

Conclusion

This guide provides a comparative overview of validated methods for the determination of this compound in human plasma. LC-MS/MS offers the highest sensitivity and selectivity, making it suitable for detecting low concentrations of this compound and its metabolites.[1][2][3] GC-FPD provides a robust and cost-effective alternative, particularly for screening a broader range of organophosphates.[4] HPLC-UV is a simpler technique but is generally less sensitive and may be more suitable for cases of acute poisoning where higher concentrations are expected.[3][5] The choice of method should be guided by the specific requirements of the study, including the desired limits of detection, the number of samples, and the available resources. The detailed protocols and performance data presented here serve as a valuable resource for laboratories seeking to establish and validate their own methods for this compound analysis.

References

Comparative Analysis of Demeton and its Sulfoxide Metabolite Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of the organophosphate insecticide Demeton and its primary metabolite, this compound sulfoxide (B87167). This analysis is supported by experimental data to facilitate informed research and development decisions.

This compound, a potent organophosphate insecticide, undergoes metabolic oxidation to form this compound sulfoxide and subsequently this compound sulfone. This biotransformation significantly influences the toxicological profile of the parent compound. Understanding the comparative toxicity of this compound and its sulfoxide metabolite is crucial for assessing its environmental and human health risks.

Executive Summary of Toxicity Data

The acute toxicity of this compound and its sulfoxide metabolite, primarily acting through the inhibition of acetylcholinesterase, varies depending on the specific isomer and the route of administration. The following tables summarize the available quantitative data on their acute toxicity and cholinesterase-inhibiting potential.

Compound Species Route of Administration LD50 (mg/kg) Reference
This compound-S-methylRatOral60[1]
This compound-S-methylRatDermal~85[1]
This compound-S-methylGuinea PigOral110[1]
Oxythis compound-methylRatOral30[2]
Oxythis compound-methylRatDermal100[2]

Table 1: Comparative Acute Toxicity (LD50) of this compound-S-methyl and its Sulfoxide Metabolite (Oxythis compound-methyl).

Compound Enzyme Source I50 (M) Reference
This compound-S-methylSheep Erythrocyte Cholinesterase6.5 x 10⁻⁵[3]
Oxythis compound-methylSheep Erythrocyte Cholinesterase4.1 x 10⁻⁵[3]
This compound-S-methylHuman Blood Serum Cholinesterase1.65 x 10⁻⁶[3]
Oxythis compound-methylHuman Blood Serum Cholinesterase2.7 x 10⁻⁵[3]
This compound-S-methylRat Brain Cholinesterase9.52 x 10⁻⁵[3]
Oxythis compound-methylRat Brain Cholinesterase1.43 x 10⁻³[3]

Table 2: Comparative Cholinesterase Inhibition (I50) of this compound-S-methyl and its Sulfoxide Metabolite (Oxythis compound-methyl).

Mechanism of Action and Metabolic Activation

The primary mechanism of toxicity for both this compound and its sulfoxide metabolite is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][4][5] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[5]

This compound is metabolized in vivo through oxidation of the thioether group to form the corresponding sulfoxide and sulfone.[6] This metabolic activation is a critical step, as the sulfoxide metabolite, in some instances, exhibits altered toxicity compared to the parent compound.

This compound This compound Sulfoxide This compound Sulfoxide (Oxythis compound-methyl) This compound->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation

Metabolic pathway of this compound to its sulfoxide and sulfone metabolites.

Signaling Pathways Beyond Cholinesterase Inhibition

While acetylcholinesterase inhibition is the primary mechanism of toxicity, evidence suggests that organophosphates, as a class, may also induce toxicity through other signaling pathways. These include the induction of oxidative stress and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which can lead to apoptosis.[7][8] However, specific studies confirming these pathways for this compound and its sulfoxide metabolite are limited. Further research is warranted to fully elucidate their complete toxicological profiles.

OP Organophosphates (this compound & Metabolites) AChE Acetylcholinesterase Inhibition OP->AChE ROS Reactive Oxygen Species (Oxidative Stress) OP->ROS Cholinergic Cholinergic Crisis AChE->Cholinergic MAPK MAPK Pathway Activation ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Potential signaling pathways involved in organophosphate toxicity.

Experimental Protocols

Acute Oral LD50 Toxicity Testing in Rats

The determination of the median lethal dose (LD50) is a standardized method to assess the acute oral toxicity of a substance. The following is a general protocol based on OECD Test Guideline 423.

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often more sensitive.

Procedure:

  • Animal Preparation: Animals are fasted (food, but not water, withheld) for at least 16 hours prior to administration of the test substance.

  • Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., water, corn oil), is administered by oral gavage in a single dose. A starting dose of 2000 mg/kg body weight is often used in an initial test with a small group of animals (e.g., 3 females).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are made frequently on the day of dosing and at least once daily for 14 days.

  • Dose Adjustment: If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose may be tested, or the LD50 is determined to be greater than the tested dose.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Start Start: Fasted Rats Dose Administer Single Oral Dose Start->Dose Observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Dose->Observe Mortality Mortality? Observe->Mortality Necropsy Gross Necropsy Mortality->Necropsy Yes/No End End: Determine LD50 Necropsy->End

Workflow for acute oral LD50 toxicity testing.
Acetylcholinesterase Activity Assay (Ellman's Method)

Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring acetylcholinesterase activity.

Principle: The assay measures the rate of production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) by AChE. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Reagents:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • Enzyme solution (e.g., brain homogenate, red blood cell lysate)

  • Inhibitor solution (this compound or this compound sulfoxide at various concentrations)

Procedure (96-well plate format):

  • Reaction Mixture Preparation: In each well, add phosphate buffer, DTNB solution, and the enzyme preparation. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specific time.

  • Initiate Reaction: Add the ATCI substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculation: The rate of the reaction is calculated from the slope of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rates of the inhibited reaction to the uninhibited control. The I50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The available data indicates that both this compound-S-methyl and its sulfoxide metabolite, Oxythis compound-methyl, are potent acetylcholinesterase inhibitors and exhibit high acute toxicity. There are some inconsistencies in the reported relative toxicity and inhibitory potency, which may be attributable to differences in the experimental models and methodologies used. For a more definitive comparative assessment, head-to-head studies under identical experimental conditions are recommended. Furthermore, investigation into non-cholinergic mechanisms of toxicity, such as the induction of oxidative stress, would provide a more complete understanding of the toxicological profiles of these compounds. The experimental protocols provided in this guide offer a foundation for conducting such comparative studies.

References

Safety Operating Guide

Proper Disposal of Demeton: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Demeton, a highly toxic organophosphate insecticide. The following procedures are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

This compound is a potent acetylcholinesterase inhibitor and is classified as a hazardous substance.[1] Its disposal must be managed in strict accordance with local, state, and federal hazardous waste regulations.[2] Under no circumstances should this compound or its residues be released into the sanitary sewer system or general waste.[2][3]

Immediate Safety Precautions

In the event of a spill, evacuate the area immediately.[2] Personnel involved in cleanup must wear appropriate personal protective equipment (PPE), including a chemical-resistant suit, gloves, eye protection, and a self-contained breathing apparatus.[3] Spills should be contained using absorbent materials such as sand, vermiculite, or earth.[3][4][5] The collected material must be placed in a sealed, properly labeled container for hazardous waste disposal.[3][4]

Disposal Philosophy: Chemical Degradation

The primary method for the laboratory-scale disposal of this compound is through chemical degradation, specifically alkaline hydrolysis. This process breaks down the toxic organophosphate ester into less toxic, water-soluble compounds.

Quantitative Data on this compound Hydrolysis

The efficiency of this compound hydrolysis is dependent on pH and temperature. The following table summarizes the conditions for 50% degradation of this compound.

ParameterValueCondition
Half-life1.25 hourspH 9, 70°C
Half-life4.9 hourspH 3, 70°C

Data sourced from a study on the disposal of small quantities of unused pesticides.

Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis of this compound

This protocol details the step-by-step methodology for the chemical degradation of small quantities of this compound waste in a laboratory setting.

Materials:

  • This compound waste (liquid or solid)

  • Sodium hydroxide (B78521) (NaOH) pellets or solution

  • Distilled water

  • pH indicator strips or a calibrated pH meter

  • Heating mantle or water bath

  • Stir plate and magnetic stir bar

  • Appropriate reaction vessel (e.g., three-necked flask) with a condenser

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and a fume hood.

Procedure:

  • Preparation: Conduct all steps within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Prepare Alkaline Solution: Prepare a 1 M sodium hydroxide solution by carefully dissolving NaOH in distilled water.

  • Reaction Setup: Place the this compound waste into the reaction vessel. For every 1 part of this compound waste, add 10 parts of the 1 M NaOH solution. Add a magnetic stir bar to the vessel.

  • Initiate Hydrolysis:

    • Place the reaction vessel on the stir plate within the heating mantle or water bath.

    • Begin stirring the solution.

    • Heat the mixture to 70°C.

  • Monitor Reaction: Maintain the temperature at 70°C and continue stirring. The reaction should proceed for a minimum of 5 half-lives (approximately 6.25 hours) to ensure greater than 95% degradation. Periodically check the pH and add more NaOH solution if it drops below 9.

  • Cooling and Neutralization: After the reaction is complete, turn off the heat and allow the solution to cool to room temperature. Neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Final Disposal: The resulting neutralized solution may be disposed of as hazardous aqueous waste, in accordance with institutional and local regulations.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Safety cluster_procedure Disposal Procedure cluster_final Final Steps A Don Appropriate PPE B Work in Fume Hood A->B C Contain this compound Waste B->C D Add Excess Alkaline Solution (e.g., NaOH) C->D E Heat and Stir (e.g., 70°C for >6.25 hrs) D->E F Cool to Room Temperature E->F G Neutralize Solution (pH 6-8) F->G H Collect as Hazardous Aqueous Waste G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

Empty Container Disposal

Empty containers that once held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of through a licensed hazardous waste contractor. Never reuse empty this compound containers for any other purpose.[6][7]

References

Personal protective equipment for handling Demeton

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Demeton. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) Specifications

Proper selection and use of PPE are the primary defense against the hazards associated with this compound, an organophosphate pesticide. The following tables summarize the required PPE for handling this substance.

Table 1: Eye and Face Protection

EquipmentStandardUse Case
Safety Goggles ANSI Z87.1-compliantMust be worn for all procedures involving this compound to protect against splashes.
Face Shield ANSI Z87.1-compliantRequired in addition to safety goggles when there is a significant risk of splashing, such as during pouring or mixing operations.[1]

Table 2: Hand Protection

Glove TypeMaterialBreakthrough TimeImportant Considerations
Chemical-Resistant Gloves Nitrile or NeopreneManufacturer-specificBreakthrough times for this compound are not readily available and can vary significantly between glove manufacturers and even between different glove models from the same manufacturer.[2] It is critical to consult the glove manufacturer's specific chemical resistance data for this compound or organophosphate pesticides. Always inspect gloves for tears or punctures before use. For extended work, consider double-gloving.

Table 3: Body Protection

EquipmentMaterialCoverage
Laboratory Coat Chemical-resistantFully buttoned, long sleeves
Coveralls Disposable, chemical-resistant (e.g., Tyvek®)Worn over laboratory coat and personal clothing
Apron Chemical-resistant (rubber or synthetic)Required when mixing or pouring this compound to provide an additional layer of protection against spills.[3]
Footwear Closed-toe shoes and chemical-resistant boot coversBoot covers should be worn over shoes.

Table 4: Respiratory Protection

The selection of appropriate respiratory protection depends on the concentration of airborne this compound. The following NIOSH recommendations are based on Assigned Protection Factors (APFs).[4]

ConditionRequired Respirator Type
Up to 1 mg/m³Any supplied-air respirator (APF = 10)
Up to 2.5 mg/m³Any supplied-air respirator operated in a continuous-flow mode (APF = 25)
Up to 5 mg/m³Any self-contained breathing apparatus with a full facepiece (APF = 50) or any supplied-air respirator with a full facepiece
Up to 10 mg/m³Any supplied-air respirator operated in a pressure-demand or other positive-pressure mode (APF = 1000)
Emergency or unknown concentrationsAny self-contained breathing apparatus that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode, or a supplied-air respirator with a full facepiece in combination with an auxiliary self-contained positive-pressure breathing apparatus (APF = 10,000)
EscapeAny air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister having an N100, R100, or P100 filter (APF = 50)

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is crucial for minimizing the risk of exposure. The following step-by-step operational plan should be strictly followed.

1. Preparation

  • Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment to identify potential risks and ensure all necessary safety measures are in place.

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and that all personnel are trained in their use. Have a spill kit specifically for hazardous chemicals readily available.

  • Gather Materials: Assemble all necessary equipment and reagents before donning PPE.

2. Donning PPE The following sequence for donning PPE should be followed to ensure complete protection:

  • Outer Boot Covers: Put on chemical-resistant boot covers.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Coveralls: Put on disposable, chemical-resistant coveralls over your lab coat and personal clothing.

  • Respirator: If required, perform a fit check and don the appropriate NIOSH-approved respirator.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don a second pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the coveralls.

3. Handling this compound

  • In the Fume Hood: All manipulations of this compound, including weighing, mixing, and transferring, must be performed within a certified chemical fume hood.

  • Avoid Contamination: Use caution to avoid spills and splashes. Do not touch your face or any surfaces outside of the fume hood with your gloves.

  • Transporting: If this compound needs to be transported outside of the fume hood, it must be in a sealed, labeled, and secondary container.

4. Doffing PPE Proper removal of PPE is critical to prevent self-contamination.[5][6][7] The following sequence should be followed:

  • Outer Gloves: While still wearing inner gloves, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and goggles from the back of your head, avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Coveralls: Remove the coveralls by rolling them down and away from your body, turning them inside out as you go. Dispose of them in the designated hazardous waste container.

  • Respirator: If a respirator was used, remove it from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling technique as the outer gloves. Dispose of them in the designated hazardous waste container.

  • Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Waste Segregation: All this compound-contaminated waste, including empty containers, used PPE, and spill cleanup materials, must be segregated from other laboratory waste.

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers for all this compound waste.

  • Spill Cleanup: In the event of a spill, use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[8] The contaminated absorbent material must be disposed of as hazardous waste.

  • Decontamination: All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated before being removed from the designated work area.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Workflow for Safe Handling of this compound

Demeton_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_disposal Waste Disposal A Hazard Assessment B Designate Work Area (Fume Hood) A->B C Verify Emergency Equipment (Eyewash, Shower, Spill Kit) B->C D Assemble All Materials C->D E Don PPE (See Donning Procedure) D->E Proceed to Handling F Handle this compound in Fume Hood E->F G Doff PPE (See Doffing Procedure) F->G H Segregate Contaminated Waste G->H Proceed to Disposal J Decontaminate Reusable Equipment G->J Proceed to Decontamination I Place in Labeled Hazardous Waste Container H->I K Arrange for Hazardous Waste Pickup I->K J->K

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demeton
Reactant of Route 2
Reactant of Route 2
Demeton

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。